NOC 18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C4H13N5O2 |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |
Clé InChI |
YNRCBOXEDICOIX-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCN)[N+](=NO)[O-])N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NOC-18
Introduction
NOC-18, also known as DETA/NO or DETA NONOate, is a member of the diazeniumdiolate class of compounds, commonly referred to as NONOates. Its chemical name is 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene.[1][2] These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][3] NOC-18 is specifically characterized by its long half-life, making it a valuable tool for studies requiring sustained, controlled release of nitric oxide.[2][4] This guide provides a detailed examination of its mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism: Spontaneous Nitric Oxide Release
The fundamental mechanism of action for NOC-18 is its spontaneous, pH-dependent decomposition to release nitric oxide.[5][6] As a stable NO-amine complex, NOC-18 is relatively stable in alkaline solutions (pH ≥ 10.0) but readily decomposes upon exposure to protons in aqueous solutions at physiological pH (7.4).[3][4][6] The decomposition process follows first-order kinetics and results in the release of two molecules of NO per molecule of the parent compound, although the release of the second NO molecule is reported to be very slow.[1][3][5] The by-products of this decomposition are generally considered to not interfere with cellular activities, providing a clean source of pure NO for experimental systems.[1][3]
The rate of NO release is determined by the compound's chemical structure, pH, and temperature.[5][6] This predictable decomposition allows researchers to generate reproducible, steady-state concentrations of NO.[5]
Downstream Signaling Pathways of Nitric Oxide
Once released, nitric oxide acts as a crucial signaling molecule that diffuses rapidly across cell membranes. Its biological effects are concentration-dependent, with lower concentrations often promoting cell survival and higher concentrations leading to apoptosis.[7][8] NO mediates its effects through two primary pathways: a cGMP-dependent pathway and a cGMP-independent pathway.
cGMP-Dependent Signaling
The principal receptor for NO is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP, a second messenger, subsequently activates downstream targets, most notably Protein Kinase G (PKG).[9] This NO/sGC/cGMP/PKG pathway is central to many physiological processes:
-
Cardioprotection: In cardiac ischemia models, NOC-18 has been shown to exert cardioprotective effects by modulating the mitochondrial permeability transition pore (mPTP).[9][10] This is believed to occur via PKG-mediated phosphorylation of mitochondrial proteins, such as the α-subunit of ATP synthase and adenine (B156593) nucleotide (ADP/ATP) translocase 1, which are components of the mPTP.[9][10]
-
Nociception: The NO-cGMP pathway is directly implicated in mediating thermal hyperalgesia in the central nervous system.[11]
cGMP-Independent Signaling (Post-Translational Modifications)
NO can also exert its effects independently of cGMP, primarily through direct post-translational modification of proteins. A key mechanism is S-nitrosation, the covalent attachment of an NO group to a cysteine thiol on a target protein. Additionally, NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. Peroxynitrite can cause cellular damage by modifying proteins, peroxidizing lipids, and causing DNA strand breaks, which can ultimately trigger apoptosis.[8] NOC-18 has been observed to induce dose-dependent apoptosis in macrophages, a process that may be mediated by these cGMP-independent mechanisms.[4]
Quantitative Data Summary
The physicochemical properties and biological effects of NOC-18 have been quantified in various studies.
Table 1: Physicochemical and Kinetic Properties of NOC-18
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Chemical Name | 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene | - | [1] |
| Synonyms | DETA/NO, DETA NONOate | - | [4] |
| Molecular Formula | C₄H₁₃N₅O₂ | - | [4] |
| Molecular Weight | 163.18 g/mol | - | [4] |
| Half-life (t½) | 20 hours | 0.1 M Phosphate Buffer, pH 7.4, 37°C | [2] |
| 56 hours | 0.1 M Phosphate Buffer, pH 7.4, Room Temp. | [2] | |
| 3400 minutes (56.7 hours) | PBS, pH 7.4, 22°C | [4] |
| NO Moles Released | ~2 per mole of NOC-18 | Physiological pH |[5] |
Table 2: Quantified Biological Effects of NOC-18
| Biological System | Effect | Concentration / Dose | Reference |
|---|---|---|---|
| Neonatal Rat Cardiomyocytes | Shift in steady-state inactivation (Vi,1/2) of Na⁺ channels from -65.3 mV to -73.8 mV | 1 mM (24-hour treatment) | [12] |
| Reduction in maximum inward Na⁺ current | 1 mM (24-hour treatment) | [12] | |
| Rat Brain (in vivo) | 7% decrease in tail-flick latency (hyperalgesia) | 15 µg (intracerebroventricular) | [11] |
| 23% decrease in tail-flick latency (hyperalgesia) | 150 µg (intracerebroventricular) | [11] |
| Macrophages | Induction of apoptosis | Dose-dependent |[4] |
Experimental Protocols
Accurate and reproducible results when using NOC-18 depend on proper handling and experimental design.
Protocol 1: Preparation and Handling of NOC-18 Solutions
This protocol describes the standard procedure for preparing a stable stock solution and applying it to an experimental system.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of NOC-18 by dissolving the powder in ice-cold 0.1 M sodium hydroxide (B78521) (NaOH).[1][3]
-
Stability and Storage: The alkaline stock solution is relatively stable but should be kept on ice during use and used within one day. For longer-term storage, aliquots can be frozen at -20°C, but daily degradation is approximately 5%.[1][3]
-
Application to Sample: To initiate NO release, add an appropriate volume of the stock solution to the buffered sample solution (e.g., PBS, pH 7.4). NO release begins immediately.[1][3]
-
Buffering Consideration: The volume of the alkaline stock solution should not exceed 1/50th of the total sample volume to ensure the sample's buffering capacity can maintain a stable physiological pH.[1]
Protocol 2: Measurement of NO Release Kinetics
This protocol outlines the use of a chemiluminescence analyzer to quantify NO release.
-
Instrumentation: Utilize a Sievers Nitric Oxide Analyzer (NOA) 280i or a similar chemiluminescence-based detector.[13]
-
Sample Preparation: Homogeneously disperse a known quantity (e.g., 1 mg) of the NO donor in a buffered solution (e.g., 1 mL of 0.01 M PBS, pH 7.4) under physiological conditions (37°C).[13]
-
Measurement: Introduce the sample into the analyzer's reaction chamber. The instrument will measure the NO concentration in real-time as it is released from the compound, allowing for the determination of release kinetics and total NO payload.[13]
Protocol 3: Phosphoproteomic Analysis of Cardioprotective Effects
This protocol is adapted from studies investigating NOC-18's effects on cardiac mitochondria.[9][10]
-
Heart Perfusion: Isolate Wistar rat hearts and perfuse them with a Krebs-Henseleit buffer containing NOC-18 prior to inducing stop-flow ischemia.
-
Mitochondrial Isolation: Following the ischemic period, isolate mitochondria from the heart tissue via differential centrifugation.
-
Protein Separation: Resolve the mitochondrial protein lysate using two-dimensional gel electrophoresis (2-DE).
-
Phosphoprotein Staining: Stain the 2-DE gels with Pro-Q Diamond phosphoprotein gel stain to visualize phosphorylated proteins, followed by a total protein stain like SYPRO Ruby.
-
Protein Identification: Excise protein spots showing differential phosphorylation between control and NOC-18 treated groups. Perform in-gel trypsin digestion.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their phosphorylation sites.
References
- 1. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]
- 2. NOC-18 | 146724-94-9 [chemicalbook.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. NOC-18 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 7. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracerebroventricular administration of a nitric oxide-releasing compound, NOC-18, produces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Nitric Oxide Release Kinetics of NOC-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the nitric oxide (NO) release kinetics of the NONOate compound, NOC-18 (1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene). This document is intended for researchers, scientists, and professionals in drug development who utilize NOC-18 as a nitric oxide donor in their experimental systems. The guide details the quantitative data on its release profile, in-depth experimental protocols for measuring NO release, and a visualization of the primary signaling pathway activated by NOC-18-derived nitric oxide.
Core Concepts of NOC-18 Nitric Oxide Release
NOC-18 belongs to the class of diazeniumdiolates, commonly known as NONOates. A key characteristic of these compounds is their ability to spontaneously decompose under physiological conditions to release nitric oxide. This decomposition is primarily dependent on factors such as pH and temperature, and does not require enzymatic activity. The general mechanism involves the proton-catalyzed liberation of two molecules of NO per molecule of the parent compound.
The release of nitric oxide from NOC-18 is characterized by a relatively long half-life, making it a suitable donor for experiments requiring a sustained and predictable release of NO over an extended period.
Quantitative Data on NOC-18 Release Kinetics
The nitric oxide release from NOC-18 is time-dependent. While comprehensive peer-reviewed datasets on the release kinetics under a wide range of pH and temperature are limited, the available information provides a solid foundation for its application in research.
A study measuring the cumulative NO release from a NOC-18 solution at room temperature and a pH of 7 using the Griess assay demonstrated a biphasic release pattern. An initial burst phase was observed, with approximately 50% of the total NO released within the first 30 minutes. This was followed by a more sustained release, with nearly 100% of the NO being liberated within 22 hours[1].
| Parameter | Condition | Value | Source |
| Half-life | 22°C, pH 7.4 | ~57 hours (~3420 minutes) | Unverified Datasheet |
| Cumulative NO Release | Room Temperature, pH 7 | ~50% in 30 minutes | [1] |
| Cumulative NO Release | Room Temperature, pH 7 | ~100% in 22 hours | [1] |
Note: The half-life of ~57 hours is widely cited but originates from manufacturer datasheets and should be considered as an approximate value. Experimental validation under specific laboratory conditions is recommended.
Experimental Protocols for Measuring Nitric Oxide Release
Accurate quantification of nitric oxide released from NOC-18 is crucial for the interpretation of experimental results. The following are detailed methodologies for three commonly used techniques.
Griess Assay for Indirect NO Quantification
The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).
Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide, which in turn reacts with water to produce nitrous acid. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation:
-
Griess Reagent A: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. Store protected from light at 4°C.
-
Griess Reagent B: 1% sulfanilamide in 5% phosphoric acid. Store at room temperature.
-
Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water and perform serial dilutions to create a standard curve (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Prepare a stock solution of NOC-18 in a cold, alkaline buffer (e.g., 10 mM NaOH) to prevent premature decomposition.
-
Initiate NO release by diluting the NOC-18 stock solution to the desired final concentration in a physiological buffer (e.g., PBS, pH 7.4) at the desired temperature.
-
At various time points, collect aliquots of the sample solution.
-
-
Assay Procedure:
-
To 100 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent A.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Chemiluminescence for Direct NO Detection
Chemiluminescence is a highly sensitive method for the direct detection of NO in real-time.
Principle: This technique is based on the reaction between nitric oxide and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.
Experimental Workflow:
Caption: Workflow for NO detection by chemiluminescence.
Detailed Protocol:
-
Instrument Setup:
-
Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves connecting an ozone generator and a vacuum pump.
-
Calibrate the instrument using a certified NO gas standard.
-
-
Sample Preparation and Measurement:
-
Prepare a stock solution of NOC-18 in a cold, alkaline buffer.
-
In a sealed reaction vessel containing the desired physiological buffer, initiate NO release by adding the NOC-18 stock solution.
-
Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Introduce the purge gas containing the released NO into the reaction chamber of the chemiluminescence analyzer.
-
-
Data Acquisition:
-
The analyzer will continuously measure the light produced from the NO-ozone reaction.
-
Record the signal over time to obtain a real-time profile of NO release.
-
Electrochemical Sensing for Real-Time NO Monitoring
Electrochemical sensors (NO-selective electrodes) provide a direct and real-time measurement of NO concentration in solution.
Principle: These amperometric sensors typically consist of a working electrode, a counter electrode, and a reference electrode. A potential is applied to the working electrode that is sufficient to oxidize or reduce NO. The resulting current is directly proportional to the concentration of NO at the electrode surface.
Experimental Workflow:
Caption: Workflow for electrochemical detection of NO.
Detailed Protocol:
-
Sensor Preparation and Calibration:
-
Polarize the NO-selective electrode according to the manufacturer's instructions, typically for several hours before use.
-
Calibrate the sensor using a standard solution of a known NO donor with a rapid and well-defined release profile (e.g., S-nitrosoglutathione) or by generating a known concentration of NO through the reaction of sodium nitrite with an acidic iodide solution.
-
-
Measurement:
-
Prepare the NOC-18 solution in the desired buffer and place it in a reaction vessel.
-
Immerse the calibrated NO-selective electrode into the solution.
-
Record the current generated over time as NOC-18 decomposes and releases NO.
-
-
Data Analysis:
-
Convert the measured current to NO concentration using the calibration curve.
-
Plot the NO concentration as a function of time to obtain the release profile.
-
Signaling Pathway Activated by NOC-18
The primary and most well-established signaling pathway activated by nitric oxide released from NOC-18 is the canonical NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.
Mechanism:
-
Activation of Soluble Guanylate Cyclase (sGC): Once released, the gaseous NO molecule rapidly diffuses across cell membranes. In the cytoplasm, it binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Production: This binding event induces a conformational change in sGC, activating its catalytic domain. Activated sGC then converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.
Caption: The canonical NO/cGMP signaling pathway.
This technical guide provides a foundational understanding of the nitric oxide release kinetics of NOC-18. For critical applications, it is imperative that researchers validate the release profile and concentration of NO under their specific experimental conditions.
References
The Kinetics of Nitric Oxide Release from NOC 18: A Technical Guide to Half-life in Physiological Buffer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the half-life of the nitric oxide (NO) donor, NOC 18 (also known as DETA NONOate), in physiological buffer. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological and experimental pathways.
Core Concept: Half-life of this compound
This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is valued for its ability to spontaneously release nitric oxide in a controlled manner under physiological conditions. The half-life (t½) of this compound—the time required for half of the compound to decompose and release its NO payload—is a critical parameter for designing experiments and developing therapeutic applications. This decomposition is primarily dependent on pH and temperature.
Data Presentation: Half-life of this compound Under Various Conditions
The rate of NO release from this compound is significantly influenced by environmental factors. The following table summarizes the reported half-life of this compound in physiological buffers at different temperatures and pH values. This data is essential for predicting the duration and concentration of NO exposure in experimental setups.
| Temperature (°C) | pH | Buffer | Half-life |
| 22 | 7.4 | Phosphate-Buffered Saline (PBS) | 3400 minutes (~56.7 hours) |
| 22-25 | 7.4 | 0.1M Phosphate Buffer | 56 hours |
| 37 | 7.4 | 0.1M Phosphate Buffer | 20 hours |
| Ambient | 5.0 | Not Specified | Nearly instantaneous |
Note: this compound is reported to be relatively stable in alkaline solutions (pH ≥ 10.0)[1][2][3][4].
Mandatory Visualizations
To elucidate the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.
Caption: Canonical Nitric Oxide Signaling Pathway.
References
- 1. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 2. DETA NONOate - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
Spontaneous nitric oxide release from DETA NONOate
An In-depth Technical Guide to the Spontaneous Nitric Oxide Release from DETA NONOate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1] Among these, (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, or DETA NONOate, is distinguished by its slow and prolonged release of NO, making it an invaluable tool in biomedical research for mimicking sustained, low-level endogenous NO production.[2][3]
This guide provides a comprehensive technical overview of the core characteristics of DETA NONOate, focusing on its decomposition kinetics, quantitative release data, detailed experimental protocols for its use and measurement, and the primary signaling pathway it activates.
Chemical Properties and Decomposition
DETA NONOate is structurally composed of a diethylenetriamine (B155796) (DETA) backbone linked to a [N(O)NO]⁻ functional group.[4] In solid form, it is stable.[5] However, when dissolved in aqueous solutions, it undergoes a spontaneous, pH-dependent decomposition that follows first-order kinetics.[4][6] The decomposition is initiated by protonation, leading to the liberation of two moles of NO for every mole of the parent compound.[2][4][7] After releasing NO, the only other metabolite produced is the original, biologically compatible diethylenetriamine amine.[5] This clean decomposition profile is a significant advantage for experimental applications.
The rate of NO release is critically dependent on pH and temperature. While stable in basic solutions (e.g., pH > 8), its decomposition accelerates as the pH decreases.[2][5] At a pH of 5.0, the decomposition is nearly instantaneous.[7] This characteristic allows for the preparation of stable stock solutions in dilute base (e.g., 0.01 M NaOH) and the initiation of NO release upon dilution into a neutral pH buffer.[8]
Caption: Decomposition pathway of DETA NONOate.
Quantitative Release Data
The predictable, slow-release kinetics of DETA NONOate are its defining feature. The following tables summarize the key quantitative parameters of its NO release.
Table 1: Half-Life of DETA NONOate at pH 7.4
| Temperature | Half-Life (t½) | Citation(s) |
| 37°C | 20 hours | [2][4][6][7] |
| 22-25°C | 56 hours | [2][4][6][7] |
Table 2: Stoichiometry and Release Kinetics
| Parameter | Value | Citation(s) |
| Moles of NO Released | 2 moles per mole of DETA NONOate | [2][4][7] |
| Release Kinetics | First-order, pH-dependent | [2][4][5] |
| Stability | Stable in basic pH, decomposes with protons | [2][5] |
Key Experimental Protocols
Accurate quantification of NO release and proper handling are critical for reproducible experimental outcomes.
Protocol 1: Preparation of DETA NONOate Stock Solution
To prevent premature decomposition, DETA NONOate should be dissolved in a dilute basic solution. This stock solution can then be added to experimental media to initiate NO release.
-
Preparation: Prepare a 0.01 M NaOH solution in high-purity water.
-
Dissolution: Weigh the desired amount of solid DETA NONOate and dissolve it in the 0.01 M NaOH solution to create a concentrated stock (e.g., 10-100 mM). For example, to make a 10 mM stock, dissolve 1.63 mg of DETA NONOate in 1 mL of 0.01 M NaOH.
-
Storage: Store the stock solution on ice for immediate use or at -80°C for long-term storage.[7] Solutions are unstable at neutral pH and should be prepared fresh.[3]
Protocol 2: Measurement of NO Release via Griess Assay
The Griess assay is an indirect method that quantifies nitrite (B80452) (NO₂⁻), a stable and primary oxidation product of NO in aqueous media.[8][9]
Reagents:
-
Griess Reagent: This typically consists of two solutions that are mixed before use or added sequentially.
-
Component A: Sulfanilamide (B372717) (e.g., 1% w/v) in an acidic solution (e.g., 5% phosphoric acid).[10]
-
Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) (e.g., 0.1% w/v) in water.[10]
-
-
Nitrite Standard: A solution of sodium nitrite (NaNO₂) of known concentration (e.g., 100 µM) is used to create a standard curve.
Procedure:
-
Initiate Release: Dilute the DETA NONOate stock solution into the desired physiological buffer or cell culture medium (pH 7.4) to the final working concentration. Incubate at the desired temperature (e.g., 37°C).
-
Sample Collection: At specified time points, collect aliquots (e.g., 50-100 µL) of the supernatant or buffer.
-
Standard Curve: Prepare a serial dilution of the sodium nitrite standard in the same buffer/medium as the samples (e.g., from 1.56 µM to 100 µM).[10]
-
Reaction:
-
Pipette 50 µL of each sample and standard into a 96-well plate.[10]
-
Add 50 µL of sulfanilamide solution (Component A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NEDD solution (Component B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[10]
-
-
Measurement: Measure the absorbance of the resulting chromophoric azo-derivative at 540-550 nm using a microplate reader.[10][11]
-
Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
References
- 1. aminer.cn [aminer.cn]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]
- 6. DETA NONOate - Cayman Chemical [bioscience.co.uk]
- 7. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 8. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of NOC-18
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOC-18, also known as DETA NONOate, is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its slow and sustained release of NO, making it an invaluable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of NOC-18. It details its physicochemical characteristics, synthesis, and mechanism of NO release. Furthermore, this guide outlines key experimental protocols for studying its effects on apoptosis in macrophages and the inhibition of lipoprotein oxidation. The document also elucidates the pivotal role of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in mediating the physiological effects of NOC-18, supported by visual diagrams and structured data for ease of comprehension and application in a research setting.
Chemical Properties and Structure
NOC-18, with the chemical name 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the NONOate class of compounds. These compounds are characterized by the [N(O)NO]⁻ functional group, which is responsible for the release of nitric oxide.
Physicochemical Properties
The key physicochemical properties of NOC-18 are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| IUPAC Name | 2-[amino(2-aminoethyl)amino]-1-diazen-1-ium-1,2-diolate | N/A |
| Synonyms | DETA NONOate, Diethylenetriamine (B155796)/nitric oxide adduct | [1][2] |
| CAS Number | 146724-94-9 | [1] |
| Molecular Formula | C₄H₁₃N₅O₂ | [1][2] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, DMSO, and ethanol. | N/A |
| Purity | Typically ≥95% | [2] |
Chemical Structure
The chemical structure of NOC-18 consists of a diethylenetriamine backbone linked to a diazeniumdiolate functional group.
Chemical Structure of NOC-18
[Image of the 2D chemical structure of NOC-18]
Caption: 2D chemical structure of NOC-18 (DETA NONOate).
Synthesis
The synthesis of diazeniumdiolates like NOC-18 generally involves the reaction of a secondary amine with nitric oxide gas under alkaline conditions.[3]
General Synthesis Reaction: R₂NH + 2NO → R₂N-N(O)=NO⁻ H⁺
-
Reactants : The synthesis of NOC-18 specifically utilizes diethylenetriamine as the secondary amine precursor.
-
Conditions : The reaction is typically carried out in an inert atmosphere with a strong base, such as sodium methoxide, to deprotonate the amine, facilitating the reaction with nitric oxide gas. The product is then isolated as a stable salt.
Nitric Oxide Release and Mechanism of Action
NOC-18 is valued for its long half-life and predictable, slow release of nitric oxide. This release is pH-dependent and follows first-order kinetics.
Nitric Oxide Release Kinetics
| Condition | Half-life (t½) | Reference |
| pH 7.4, 37°C | 20 hours | [3] |
| pH 7.4, 22-25°C | 56 hours | [3] |
The decomposition of NOC-18 in aqueous solution results in the liberation of two moles of NO per mole of the parent compound.[3]
The NO/cGMP Signaling Pathway
The primary mechanism of action for the nitric oxide released from NOC-18 is the activation of the soluble guanylate cyclase (sGC) enzyme in target cells. This initiates a signaling cascade with wide-ranging physiological effects.
-
NO Diffusion : Being a small, lipophilic molecule, NO readily diffuses across cell membranes.
-
sGC Activation : In the cytoplasm, NO binds to the heme prosthetic group of soluble guanylate cyclase, causing a conformational change that activates the enzyme.
-
cGMP Production : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects : cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.[4][5]
Caption: The NO/cGMP signaling pathway activated by NOC-18.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving NOC-18.
Induction of Apoptosis in Macrophages
This protocol outlines the steps to induce and quantify apoptosis in a macrophage cell line (e.g., RAW 264.7) using NOC-18.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NOC-18 (DETA NONOate)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture : Culture macrophages in complete medium to 70-80% confluency.
-
Treatment : Prepare a stock solution of NOC-18 in sterile, cold 0.01 M NaOH. Immediately before use, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 mM). Replace the existing medium with the NOC-18 containing medium. Include a vehicle control (medium with the corresponding concentration of NaOH).
-
Incubation : Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting :
-
For adherent cells, gently scrape the cells into the medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining :
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Excite FITC at 488 nm and measure emission at ~530 nm.
-
Excite PI at 488 nm and measure emission at >670 nm.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V⁻/PI⁻): Live cells
-
Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells
-
Upper-left (Annexin V⁻/PI⁺): Necrotic cells
-
-
Caption: Experimental workflow for macrophage apoptosis assay.
Inhibition of Lipoprotein Oxidation
This protocol describes a method to assess the inhibitory effect of NOC-18 on the copper-induced oxidation of low-density lipoprotein (LDL), measured by the formation of thiobarbituric acid reactive substances (TBARS).
Materials:
-
Human LDL
-
NOC-18 (DETA NONOate)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve
-
Spectrophotometer
Procedure:
-
LDL Preparation : Isolate human LDL by ultracentrifugation or obtain commercially. Dialyze extensively against PBS to remove any EDTA. Determine the protein concentration of the LDL solution.
-
Reaction Setup :
-
In a microcentrifuge tube, add LDL to a final concentration of 100 µg/mL in PBS.
-
Add NOC-18 from a freshly prepared stock solution (in 0.01 M NaOH) to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µM). Include a control with no NOC-18.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Initiation of Oxidation : Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 5 µM.
-
Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours), with aliquots taken at different time points if a time-course is desired.
-
TBARS Assay :
-
Stop the reaction by adding an equal volume of cold 20% TCA.
-
Add an equal volume of 0.67% TBA.
-
Vortex and incubate at 95°C for 45 minutes.
-
Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Quantification : Calculate the concentration of TBARS (expressed as MDA equivalents) using a standard curve prepared with MDA or its precursor.
Caption: Workflow for the TBARS assay to measure LDL oxidation.
Conclusion
NOC-18 (DETA NONOate) stands out as a critical research tool due to its prolonged and predictable release of nitric oxide. Its well-defined chemical properties and the established understanding of its mechanism of action via the NO/cGMP pathway provide a solid foundation for its application in various biological studies. The detailed experimental protocols provided in this guide for assessing its effects on macrophage apoptosis and lipoprotein oxidation serve as a practical resource for researchers. A thorough understanding of the principles and methodologies outlined herein will enable scientists and drug development professionals to effectively utilize NOC-18 to explore the multifaceted roles of nitric oxide in health and disease.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 4. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Biological Effects of Long-Term Nitric Oxide Exposure Using NOC-18: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. The use of NO donors, such as NOC-18 (1,3-propanediamine, N-[4-[1-(3-aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-), allows for the controlled and sustained release of NO, enabling the investigation of its long-term biological effects. This technical guide provides a comprehensive overview of the known and potential consequences of prolonged exposure to NOC-18, with a focus on cellular processes including cell cycle regulation, apoptosis, cellular senescence, and DNA damage response. This document synthesizes available data, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in the field.
Introduction to NOC-18 as a Nitric Oxide Donor
NOC-18 is a diazeniumdiolate-based NO donor characterized by its slow and sustained release of nitric oxide in aqueous solutions. Its long half-life makes it an ideal tool for studying the biological effects of chronic NO exposure in vitro. Understanding these effects is crucial for elucidating the role of sustained NO signaling in various physiological and pathophysiological contexts, including cancer biology, neurodegeneration, and cardiovascular disease.
Key Biological Effects of Long-Term NOC-18 Exposure
Prolonged exposure to NOC-18 can elicit a range of cellular responses, from altered proliferation and migration to the induction of senescence and apoptosis. The specific outcomes are often cell-type and concentration-dependent.
Cell Cycle Progression and Polyploidy
Long-term treatment with nitric oxide donors can interfere with cell cycle checkpoints. While not specific to NOC-18, studies with other microtubule-targeting agents have shown that disruption of mitotic progression can lead to the formation of polyploid giant cancer cells. It is plausible that sustained high concentrations of NO from NOC-18 could similarly disrupt microtubule dynamics and cell cycle checkpoints, potentially leading to polyploidy.
Cell Migration and Proliferation
Nitric oxide is a known modulator of cell motility and proliferation. Studies using NOC-18 have demonstrated a dose-dependent effect on cell migration.
Table 1: Effect of 24-Hour NOC-18 Exposure on Neuronal Precursor Cell Migration and Proliferation
| NOC-18 Concentration (µM) | Relative Cell Migration (%) | Cell Proliferation |
| 1 | Increased | No significant effect |
| 50 | >200% increase | No significant effect |
| 100 | Increased | Significantly inhibited |
| 1000 | Significantly inhibited | Significantly inhibited |
Data synthesized from studies on neuronal precursor cells. The exact percentages can vary between cell types.
Cellular Senescence
Chronic exposure to cellular stressors, including reactive nitrogen species like NO, can induce a state of irreversible cell cycle arrest known as cellular senescence. Senescent cells are characterized by distinct morphological and biochemical features, including the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Long-term NOC-18 exposure is hypothesized to induce senescence through pathways involving DNA damage response and p53 activation.
Apoptosis
The role of nitric oxide in apoptosis is complex and context-dependent, with both pro- and anti-apoptotic effects reported. The net effect of long-term NOC-18 exposure on apoptosis likely depends on the cellular redox state, the concentration of NO achieved, and the expression levels of key apoptotic regulators like the Bcl-2 family proteins and caspases.
DNA Damage and Repair
As a reactive molecule, nitric oxide and its derivatives can cause DNA damage, including deamination of bases and single-strand breaks. Chronic exposure to NOC-18 may therefore activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair. If the damage is extensive and irreparable, the cell may undergo apoptosis or senescence.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the biological effects of long-term NOC-18 exposure.
Protocol for Long-Term Continuous NOC-18 Exposure in Cell Culture
-
Cell Seeding: Plate cells at a low density to allow for long-term culture without reaching confluence.
-
Preparation of NOC-18 Stock Solution: Prepare a high-concentration stock solution of NOC-18 in a suitable solvent (e.g., 0.01 M NaOH) immediately before use. Protect the solution from light.
-
Treatment Regimen:
-
Determine the desired final concentration of NOC-18 for your experiment.
-
Add the appropriate volume of the NOC-18 stock solution to the cell culture medium.
-
Due to the long half-life of NOC-18, the medium should be replaced with fresh medium containing NOC-18 every 48-72 hours to ensure a continuous and relatively stable concentration of NO.
-
-
Control Groups: Include a vehicle control group (medium with the solvent used for the NOC-18 stock) and an untreated control group.
-
Duration: Continue the treatment for the desired long-term period (e.g., 5, 10, or 14 days).
-
Analysis: At the end of the treatment period, harvest the cells for downstream analysis as described in the following protocols.
Experimental workflow for long-term NOC-18 exposure.
Protocol for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Cell Fixation:
-
Wash cells treated with NOC-18 (as per Protocol 3.1) twice with PBS.
-
Fix the cells with 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS.
-
Staining:
-
Prepare the Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0).
-
Incubate the cells with the Staining Solution overnight at 37°C in a dry incubator (no CO2).
-
-
Visualization:
-
The next day, check for the development of a blue color in the cytoplasm of senescent cells under a light microscope.
-
Counterstain with a nuclear stain like DAPI if desired.
-
-
Quantification: Count the percentage of blue-stained cells in at least five random fields of view for each condition.
Protocol for Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Harvesting:
-
Collect both adherent and floating cells from the NOC-18 treated and control cultures.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate compensation controls.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol for Immunofluorescence Staining of DNA Damage Marker γH2AX
-
Cell Fixation and Permeabilization:
-
Fix NOC-18 treated and control cells grown on coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Signaling Pathways Modulated by Long-Term Nitric Oxide Exposure
Chronic nitric oxide signaling can impact several key cellular pathways. The following diagrams illustrate some of the most relevant pathways.
p53-p21 Signaling Pathway in Cell Cycle Arrest and Senescence
Long-term NO-induced DNA damage can lead to the activation of the tumor suppressor p53. Activated p53 can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and potentially cellular senescence.
p53-p21 pathway in NO-induced senescence.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Sustained nitrosative stress from long-term NOC-18 exposure can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and programmed cell death.
NO-induced intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of long-term exposure to nitric oxide donors. While data specifically for long-term NOC-18 exposure is limited, these tables provide a representative overview of the expected quantitative changes.
Table 2: Changes in Protein Expression Following 14-Day Exposure to a Long-Acting NO Donor (DETA NONOate) in Lung Cancer Cells [1]
| Protein | Change in Expression (Fold Change vs. Control) |
| E-cadherin | Decreased |
| Vimentin | ~2.0-fold increase |
| Snail | ~2.5-fold increase |
Table 3: Phosphoproteome Changes in Rat Hearts Pretreated with NOC-18 Prior to Ischemia [2]
| Identified Protein | Change in Phosphorylation |
| ATP synthase subunit alpha | Altered |
| Adenine nucleotide translocase 1 | Altered |
| Multiple other mitochondrial proteins | Altered |
Note: This study focused on pre-conditioning rather than long-term continuous exposure, but it provides valuable quantitative proteomic data related to NOC-18.
Conclusion
The long-term biological effects of the nitric oxide donor NOC-18 are multifaceted and context-dependent. Chronic exposure can significantly impact fundamental cellular processes, including cell cycle progression, migration, senescence, and apoptosis. The provided protocols and pathway diagrams offer a framework for researchers to investigate these effects in their specific model systems. Further research is warranted to generate more comprehensive quantitative datasets on the long-term consequences of NOC-18 exposure across various cell types and to fully elucidate the underlying molecular mechanisms. This will be critical for understanding the therapeutic and pathological implications of sustained nitric oxide signaling.
References
- 1. Prolonged Nitric Oxide Exposure Enhances Anoikis Resistance and Migration through Epithelial-Mesenchymal Transition and Caveolin-1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NOC 18 in Elucidating Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC 18, a diazeniumdiolate, is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. This property makes this compound an invaluable tool for researchers studying the myriad roles of NO in cellular signaling. Nitric oxide, a short-lived, gaseous signaling molecule, is a key regulator of diverse physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis. The predictable and sustained release of NO from this compound allows for controlled experimental investigations into its complex downstream effects. This guide provides an in-depth overview of the application of this compound in studying cellular signaling pathways, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.
Core Mechanism of Action: Nitric Oxide Donation
This compound decomposes in aqueous solutions to release two molecules of NO per molecule of the parent compound. This process is independent of enzymatic activity and is primarily influenced by pH and temperature. The slow and prolonged release of NO from this compound is a key advantage, enabling the study of cellular responses to sustained NO exposure, mimicking chronic physiological or pathological conditions.
Key Signaling Pathways Modulated by this compound-Derived NO
The biological effects of NO are pleiotropic, stemming from its ability to interact with a variety of molecular targets. The signaling cascades initiated by this compound-derived NO can be broadly categorized into cGMP-dependent and cGMP-independent pathways.
The Canonical cGMP-Dependent Pathway
The most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway.[1][2][3][4] In this cascade, NO, released from this compound, diffuses across the cell membrane and binds to the heme moiety of sGC. This binding allosterically activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4] The subsequent increase in intracellular cGMP levels activates PKG, which in turn phosphorylates a multitude of downstream target proteins, culminating in a cellular response.[2]
cGMP-Independent Pathways: Modulation of MAPK and PI3K/Akt Signaling
Nitric oxide can also exert its effects independently of the cGMP pathway, often through direct post-translational modification of proteins, such as S-nitrosylation. One significant area of cGMP-independent signaling influenced by this compound is the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Studies have shown that NO donors like this compound can lead to the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.[5] This effect is not due to the inhibition of HIF-1α degradation but rather an increase in its protein synthesis. This increase is thought to be mediated by the nitrosative modification of kinases such as those in the PI3K/Akt and MAPK pathways, and phosphatases like PTEN.[5]
Role in Apoptosis and Cell Proliferation
The effect of this compound on cell fate is often dose-dependent. Low concentrations of NO can be protective and promote cell proliferation, while high concentrations can induce apoptosis or necrosis.[6][7]
-
Pro-apoptotic Effects: At high concentrations (e.g., 100 µM to 1 mM), this compound can induce apoptosis.[6][8] This is often mediated through mitochondrial pathways, including the inhibition of cellular respiration, a decrease in mitochondrial membrane potential, the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases.[8][9]
-
Effects on Cell Proliferation and Migration: In contrast, lower concentrations of this compound (e.g., 1-100 µM) have been shown to facilitate cell migration in a dose-dependent manner.[6] However, at concentrations of 100 µM and higher, this compound can significantly inhibit cell proliferation.[6]
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from various studies investigating the effects of this compound on cellular processes.
Table 1: Dose-Dependent Effects of this compound on Cell Migration and Proliferation
| Concentration of this compound | Effect on Cell Migration | Effect on Cell Proliferation | Cell Type | Reference |
| 1 - 100 µM | Significant increase | No significant effect (up to 50 µM) | NT2 neuronal precursor cells | [6] |
| 100 µM | Increased migration | Significant inhibition | NT2 neuronal precursor cells | [6] |
| 1 mM | Significant inhibition | Significant inhibition (cytotoxic) | NT2 neuronal precursor cells | [6] |
Table 2: Effects of this compound on Apoptosis and Mitochondrial Function in PC12 Cells
| Treatment | Effect | Observation | Reference |
| 1 mM this compound | Inhibition of Cellular Respiration | Rapid and almost complete inhibition | [8][9] |
| 1 mM this compound | Mitochondrial Membrane Potential | Rapid decrease | [8] |
| 1 mM this compound | Apoptosis | Induction of apoptosis, preventable by caspase inhibitors | [8] |
| 1 mM this compound (in the absence of glucose) | Cell Death | 80-100% necrosis due to ATP depletion | [8][9] |
Experimental Protocols
General Guidelines for Using this compound in Cell Culture
-
Stock Solution Preparation: this compound is typically dissolved in a basic solution (e.g., 0.01 M NaOH) to create a concentrated stock solution. This is because this compound is more stable at a higher pH. The stock solution should be prepared fresh before each experiment.
-
Dosing: The stock solution should be diluted directly into the cell culture medium to the desired final concentration immediately before treating the cells.
-
Controls: Appropriate controls are crucial. These include a vehicle control (the same concentration of the solvent used for the stock solution, e.g., NaOH) and, if possible, a "spent" this compound control (a solution of this compound that has been allowed to fully decompose to ensure that the observed effects are due to NO and not the parent compound or its byproducts).
Example Protocol: Investigating the Effect of this compound on Protein Phosphorylation via Western Blotting
This protocol provides a general framework for assessing the phosphorylation status of a target protein in response to this compound treatment.
-
Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Cell Treatment:
-
Prepare a fresh stock solution of this compound in 0.01 M NaOH.
-
Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 100 µM).
-
Include a vehicle control (medium with the corresponding amount of 0.01 M NaOH).
-
Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1 hr, 24 hr).
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.
-
Compare the normalized values between treated and control groups.
-
Conclusion
This compound is a powerful and versatile tool for investigating the complex roles of nitric oxide in cellular signaling. Its predictable and sustained release of NO allows for controlled studies of both cGMP-dependent and -independent pathways. By carefully selecting concentrations and experimental conditions, researchers can use this compound to dissect the intricate mechanisms by which NO regulates a wide array of cellular processes, from proliferation and migration to apoptosis. The information and protocols provided in this guide offer a solid foundation for designing and executing robust experiments to further our understanding of NO-mediated signaling in health and disease.
References
- 1. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between Nitric Oxide and Hypoxia-Inducible Factor Signaling Pathways in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitric-oxide-induced necrosis and apoptosis in PC12 cells mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric-Oxide-Induced Necrosis and Apoptosis in PC12 Cells Mediated by Mitochondria: Full Paper PDF & Summary | Bohrium [bohrium.com]
Investigating Nitrosative Stress with NOC 18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of the nitric oxide (NO) donor NOC 18 (also known as DETA NONOate) as a tool to induce and investigate nitrosative stress in a research setting. This document outlines the chemical properties of this compound, its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.
Introduction to this compound and Nitrosative Stress
Nitrosative stress is a condition that arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1] The primary RNS, nitric oxide (NO), is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[2][3] However, its overproduction or interaction with other reactive species like superoxide (B77818) (O₂⁻) can lead to the formation of highly reactive peroxynitrite (ONOO⁻), a key mediator of nitrosative damage.[1] This can result in protein nitration, lipid peroxidation, and DNA damage, contributing to the pathology of various diseases.[1][4]
This compound, or 2,2ʹ-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide under physiological conditions.[5][6] Its key advantage is a long half-life, which allows for a sustained and controlled release of NO, making it an invaluable tool for mimicking chronic nitrosative stress conditions in vitro and in vivo.[7][8] Unlike other NO donors, the decomposition of NOCs is relatively simple and does not produce by-products that interfere with cellular activities.[6][9]
Physicochemical Properties and Handling
This compound is a solid compound with specific solubility and stability characteristics that are critical for experimental design.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Alternate Names | DETA NONOate, 2,2ʹ-(Hydroxynitrosohydrazino)bis-ethanamine | [5][7] |
| CAS Number | 146724-94-9 | [5][7] |
| Molecular Formula | C₄H₁₃N₅O₂ | [5][7] |
| Molecular Weight | 163.18 g/mol | [5][7] |
| Form | Solid | [7] |
| Solubility | Soluble in water, 10 mM NaOH, and PBS (pH 7.4) | [7] |
| Purity | ≥90% (HPLC) or ≥95% | [5][7] |
The rate of NO release from this compound is pH-dependent, with dissociation being almost instantaneous at a pH of 5.0.[8] Its long half-life at physiological pH makes it ideal for long-term studies.
Table 2: Half-life of this compound
| Condition | Half-life (t½) | Reference |
| 0.1 M PBS, pH 7.4, 37°C | 20 hours | [8] |
| 0.1 M PBS, pH 7.4, 22°C | 3400 minutes (~56.7 hours) | [7] |
| 0.1 M PBS, pH 7.4, Room Temp. | 56 hours | [8] |
Mechanism of Action and Cellular Signaling
This compound spontaneously decomposes in aqueous solution to release two molecules of nitric oxide.[6] The liberated NO can then initiate several signaling cascades.
The Canonical cGMP-PKG Pathway
The most well-established signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation.[2][10] This pathway is central to the cardioprotective effects observed with this compound pretreatment in ischemia models.[10][11]
Caption: The canonical nitric oxide (NO) signaling pathway via cGMP.
Formation of Peroxynitrite and Nitrosative Stress
In the presence of superoxide radicals (O₂⁻), NO can be diverted from the sGC pathway. The rapid reaction between NO and O₂⁻ forms peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[12] Peroxynitrite can cause irreversible oxidative damage to a wide range of biomolecules. A key hallmark of this nitrosative stress is the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine (B3424624) (3-NT).[1] This modification can alter protein structure and function, leading to cellular dysfunction.[1]
Caption: Formation of peroxynitrite and subsequent protein nitration.
Experimental Design and Protocols
Investigating nitrosative stress using this compound typically involves treating a biological system with the donor and subsequently measuring various endpoints, including NO production, cell viability, and specific markers of nitrosative damage.
Caption: General experimental workflow for studying this compound effects.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for addition to experimental systems. Stock solutions in alkaline solutions are relatively stable.[6][9]
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Microcentrifuge tubes
-
Ice bath
Procedure:
-
On an ice bath, prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in ice-cold, sterile 0.1 M NaOH.
-
Gently vortex until fully dissolved. The solution should be prepared fresh.
-
Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Use the stock solution immediately. While it can be stored at -20°C, it degrades by about 5% per day.[6][9] For this reason, fresh preparation is strongly recommended.
-
Note: When adding the stock solution to buffered media (e.g., cell culture media), the volume should not exceed 1/50th of the total sample volume to avoid significant pH changes.[9]
Protocol 2: Induction of Nitrosative Stress in Cell Culture
Objective: To treat cultured cells with this compound to induce a state of nitrosative stress for subsequent analysis.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, macrophages)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Plate cells at a desired density and allow them to adhere and grow overnight.
-
The next day, replace the old medium with fresh, pre-warmed complete medium.
-
Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration. Common working concentrations range from 1 µM to 1 mM, depending on the cell type and desired effect.[13][14][15]
-
A vehicle control should be run in parallel, using an equivalent volume of 0.1 M NaOH added to the medium.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). Time-course experiments are recommended to characterize the cellular response.[14]
-
After incubation, collect the conditioned medium (for NO measurement) and/or lyse the cells for analysis of intracellular markers or protein.
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
Objective: To quantify the amount of NO released into the cell culture medium by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[16][17]
Materials:
-
Conditioned cell culture medium (from Protocol 2)
-
Griess Reagent Kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate
-
Microplate reader (540-570 nm absorbance)
Procedure:
-
Prepare a nitrite standard curve by serially diluting a NaNO₂ stock solution in fresh culture medium (ranging from ~1 to 100 µM).
-
Pipette 50 µL of each standard and experimental sample (conditioned medium) into separate wells of a 96-well plate in duplicate or triplicate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at ~540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 4: Assessment of Cell Viability (MTT Assay)
Objective: To determine the cytotoxic effects of this compound-induced nitrosative stress. The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm absorbance)
Procedure:
-
After the this compound treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at ~570 nm.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 5: Detection of Protein Tyrosine Nitration (Western Blot)
Objective: To detect 3-nitrotyrosine (3-NT), a stable marker of peroxynitrite-mediated damage.
Materials:
-
Cell lysates (from Protocol 2)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane
-
Primary antibody: Anti-3-Nitrotyrosine
-
Secondary antibody: HRP-conjugated
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of cell lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-3-NT antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
Quantitative Data from this compound Studies
The effects of this compound are highly dependent on concentration and cell type. Low concentrations can be protective or stimulate physiological processes, while high concentrations often lead to cytotoxicity and overt stress.[18]
Table 3: Concentration-Dependent Effects of this compound on Cellular Processes
| Cell Type | Concentration | Duration | Effect | Reference |
| Human Neuronal Precursor Cells | 1-100 µM | 24 hours | Increased cell migration | [13] |
| Human Neuronal Precursor Cells | 100 µM | 24 hours | Significantly inhibited cell proliferation | [13] |
| Human Neuronal Precursor Cells | 1 mM | 24 hours | Significantly inhibited cell migration (cytotoxicity) | [13] |
| Rat Vascular Smooth Muscle Cells | 100 µM | 24 hours | Downregulation of ribosomal protein gene expression | [14] |
| Airway Smooth Muscle Cells | 500 µM | 23 hours | Promoted deposition of hyaluronan cables | [15] |
Table 4: Effects of this compound on Electrophysiological and Biochemical Parameters
| System | Parameter | Concentration | Duration | Effect | Reference |
| Neonatal Rat Cardiomyocytes | Na⁺ Channel Current (Iₙₐ) | 1 mM | 5 minutes | No significant change in maximum inward current | [19] |
| Neonatal Rat Cardiomyocytes | Na⁺ Channel Current (Iₙₐ) | Not specified | 24 hours | Decreased maximum inward current from -160.7 to -122.2 pA/pF | [19] |
| Rat Aortic Rings | Vasodilation | EC₅₀ | In vitro | Lower sensitivity (higher EC₅₀) in old vs. young rats | [20] |
| Rat Cardiac Mitochondria | Phosphoproteome | Not specified | Pre-ischemia | Altered phosphorylation of 20 mitochondrial proteins | [11][21] |
Conclusion
This compound is a powerful and versatile tool for the controlled induction of nitrosative stress in experimental models. Its long half-life at physiological pH allows for the study of both acute and chronic effects of sustained nitric oxide release. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the molecular mechanisms of nitrosative stress and its role in health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.
References
- 1. Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrosative Stress and Its Association with Cardiometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. NO Detection this compound | CAS 146724-94-9 Dojindo [dojindo.com]
- 7. NOC-18 [sigmaaldrich.com]
- 8. NOC-18 | 146724-94-9 [chemicalbook.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 18. Effects of nitric oxide on cell proliferation: novel insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effect of age on rat aortic responses to acetylcholine and nitric oxide donor (NOC-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
NOC-18: A Technical Guide for Vascular Biology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nitric oxide (NO) donor, NOC-18 (also known as DETA NONOate), as a powerful tool for investigating the complex roles of nitric oxide in vascular biology. This document details the core applications, experimental protocols, and underlying signaling pathways associated with NOC-18, presented in a manner accessible to researchers, scientists, and drug development professionals.
Introduction to NOC-18
NOC-18, or 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the NONOate class of compounds that spontaneously release nitric oxide under physiological conditions.[1][2] Its utility in vascular biology research stems from its predictable and prolonged release of NO, mimicking endogenous production more closely than other NO donors.[3] Nitric oxide is a critical signaling molecule in the cardiovascular system, regulating vascular tone, inhibiting platelet aggregation, and modulating inflammation and cell proliferation.[4] The slow and sustained release profile of NOC-18 makes it an invaluable tool for studying the chronic and nuanced effects of NO in the vasculature.
Core Applications in Vascular Biology
Studying Endothelium-Dependent Vasodilation
Nitric oxide is a potent vasodilator, and NOC-18 is frequently used to study its effects on vascular smooth muscle relaxation.[5] By directly releasing NO, NOC-18 allows researchers to bypass endothelial NO production and directly assess the sensitivity of the vascular smooth muscle to NO. This is particularly useful in studies investigating endothelial dysfunction, where endogenous NO production is impaired.
Investigating Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process in which nitric oxide plays a significant role.[6] NOC-18 can be employed in in vitro and ex vivo models to explore the pro-angiogenic effects of NO, such as endothelial cell proliferation, migration, and tube formation.[7][8]
Elucidating NO-Mediated Signaling Pathways
The biological effects of NO are primarily mediated through two key signaling pathways: the soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway and protein S-nitrosylation.[9] NOC-18 serves as a reliable source of NO to probe these pathways and their downstream targets in vascular cells.
Quantitative Data Summary
The following tables summarize key quantitative data for NOC-18 and related compounds, providing a quick reference for experimental design.
Table 1: Physicochemical Properties of NOC-18
| Property | Value | Reference(s) |
| Chemical Name | 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine | [1] |
| Synonyms | DETA NONOate, NOC-18 | [1][10] |
| CAS Number | 146724-94-9 | [1][2][11] |
| Molecular Formula | C₄H₁₃N₅O₂ | [1][2][11] |
| Molecular Weight | 163.18 g/mol | [1][2][11] |
| Appearance | White to off-white solid | [1][11] |
| Solubility | >100 mg/mL in aqueous buffers (pH 7.4) | [1][10] |
| Stability | Stable for ≥ 2 years at -20°C as a solid. Stock solutions in 0.1 M NaOH are stable for up to 24 hours at -20°C. Solutions in neutral buffers should be made fresh. | [1][11] |
Table 2: Typical Working Concentrations of NOC-18 for Vascular Biology Assays
| Assay | Cell/Tissue Type | Concentration Range | Reference(s) |
| Vasodilation (Wire Myography) | Rat Aorta | 0.1 µM - 100 µM | [4][5] |
| Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM - 500 µM | [7] |
| Signaling Pathway Analysis | Various vascular cells | 100 µM - 1 mM | [12] |
Table 3: Comparative Half-Lives of Different NONOate-Based NO Donors (at pH 7.4)
| NONOate | Half-life at 22-25°C | Half-life at 37°C | Reference(s) |
| PROLI NONOate | ~3 min | ~1.8 s | [3] |
| MAHMA NONOate | ~16 min | ~1 min | [3] |
| DEA NONOate | ~16 min | ~2 min | [3] |
| SPERMINE NONOate | ~230 min | ~39 min | [3] |
| NOC-18 (DETA NONOate) | ~56 hours | ~20 hours | [3][10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of NOC-18 in vascular biology.
Caption: NOC-18 mediated vasodilation pathway.
Caption: Wire myography experimental workflow.
Caption: In vitro tube formation assay workflow.
Experimental Protocols
Preparation and Handling of NOC-18 Solutions
-
Stock Solution Preparation: Due to its instability in neutral aqueous solutions, it is recommended to prepare a stock solution of NOC-18 in 0.1 M NaOH.[13] For example, to make a 10 mM stock solution, dissolve 1.63 mg of NOC-18 in 1 mL of 0.1 M NaOH.
-
Storage: Store the stock solution on ice and use it within the same day.[2] For longer-term storage, the solid compound should be kept at -20°C.[1][2]
-
Working Solution Preparation: Immediately before use, dilute the stock solution into the desired experimental buffer (e.g., Krebs-Henseleit solution for myography, or cell culture medium). The final concentration of NaOH should be negligible and not affect the pH of the final solution.
Ex Vivo Vascular Reactivity Studies (Wire Myography)
-
Tissue Preparation: Isolate a segment of the desired artery (e.g., thoracic aorta, mesenteric artery) and clean it of surrounding connective and adipose tissue in ice-cold physiological salt solution (PSS).[14] Cut the artery into 2-3 mm rings.
-
Mounting: Mount the arterial rings on two wires in the chamber of a wire myograph system filled with PSS, maintained at 37°C and continuously gassed with 95% O₂/5% CO₂.[14]
-
Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes, adjusting the tension periodically.[14] Check the viability of the rings by inducing contraction with a high potassium solution (e.g., 60 mM KCl). Assess endothelium integrity by pre-contracting with an alpha-agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Experiment: After washing out the viability-testing drugs, pre-contract the rings with an appropriate agonist (e.g., phenylephrine (B352888) to ~80% of maximum contraction).
-
Data Collection: Once a stable contraction is achieved, add cumulative concentrations of NOC-18 to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot against the logarithm of the NOC-18 concentration to generate a concentration-response curve and calculate the EC₅₀.
In Vitro Endothelial Cell Tube Formation Assay
-
Plate Preparation: Thaw a basement membrane matrix (e.g., Matrigel) on ice and coat the wells of a 96-well plate with a thin layer.[15] Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture endothelial cells (e.g., HUVECs) to ~80-90% confluency.[16] Harvest the cells using trypsin and resuspend them in the appropriate culture medium, typically with reduced serum to minimize background angiogenesis.
-
Seeding and Treatment: Seed the endothelial cells onto the solidified matrix.[15] Add NOC-18 at the desired concentrations to the culture medium. Include a vehicle control (the final concentration of NaOH used to dissolve the NOC-18) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[17]
-
Visualization and Quantification: Visualize the formation of tube-like structures using a light microscope.[15] Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Measurement of Nitric Oxide Release (Griess Assay)
The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (B80452).[18]
-
Sample Collection: Collect the supernatant from your experimental setup (e.g., cell culture medium, buffer from myography chamber) at various time points after the addition of NOC-18.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in the same buffer/medium as your samples.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution I (e.g., sulfanilamide (B372717) in an acidic solution) and Solution II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). These are often available as a commercial kit.
-
Assay Procedure: a. Add your samples and standards to the wells of a 96-well plate. b. Add Solution I to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add Solution II to each well and incubate for a further 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[18]
-
Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Conclusion
NOC-18 is a versatile and reliable tool for the study of nitric oxide in vascular biology. Its long half-life allows for the investigation of both acute and chronic effects of NO. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively utilize NOC-18 to advance our understanding of vascular physiology and pathophysiology, and to aid in the development of novel therapeutics targeting the nitric oxide signaling cascade.
References
- 1. NOC-18 [sigmaaldrich.com]
- 2. NOC 18 - Amerigo Scientific [amerigoscientific.com]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilation Elicited by Isoxsuprine, Identified by High-Throughput Virtual Screening of Compound Libraries, Involves Activation of the NO/cGMP and H2S/KATP Pathways and Blockade of α1-Adrenoceptors and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion | MDPI [mdpi.com]
- 9. caymanchem.com [caymanchem.com]
- 10. NOC-18 | 146724-94-9 [chemicalbook.com]
- 11. Intracerebroventricular administration of a nitric oxide-releasing compound, NOC-18, produces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO Detection this compound | CAS 146724-94-9 Dojindo [dojindo.com]
- 13. reprocell.com [reprocell.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Cardioprotective Effects of NOC-18 in Cardiac Ischemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of morbidity and mortality worldwide. The subsequent reperfusion, while necessary to salvage ischemic tissue, can paradoxically exacerbate injury, a phenomenon known as ischemia-reperfusion (I/R) injury. Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, and its therapeutic potential in cardioprotection has been extensively investigated. NOC-18, a diazen-1-ium-1,2,2-triolate derivative, is a potent NO donor with a long half-life, making it a valuable tool for studying the sustained effects of NO in various physiological and pathological processes, including cardiac ischemia. This technical guide provides an in-depth overview of the cardioprotective effects of NOC-18, focusing on its mechanism of action, experimental protocols for its study, and available quantitative data.
Mechanism of Action: The NO/cGMP/PKG Signaling Cascade and Mitochondrial Protection
The cardioprotective effects of NOC-18 are primarily mediated through the canonical nitric oxide signaling pathway. Upon release, NO activates soluble guanylate cyclase (sGC) in cardiomyocytes, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1] This second messenger, in turn, activates protein kinase G (PKG), a serine/threonine kinase that phosphorylates a multitude of downstream targets involved in cardioprotection.[1][2]
A key target of the NO/PKG pathway in the context of cardiac ischemia is the mitochondrion. Specifically, this pathway is implicated in the inhibition of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane.[3][4] The opening of the mPTP during I/R injury leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors, ultimately culminating in cell death.[5]
Pre-treatment of hearts with NOC-18 has been shown to induce changes in the mitochondrial phosphoproteome, suggesting a direct role in modulating mitochondrial protein function to confer resistance to ischemic damage.[3][6][7]
Signaling Pathway Diagram
Caption: NOC-18 signaling pathway in cardioprotection.
Experimental Protocols
The cardioprotective effects of NOC-18 are typically investigated using ex vivo isolated heart models, which allow for precise control of experimental conditions. The Langendorff perfusion system is a commonly employed technique.[8]
Isolated Rat Heart Langendorff Perfusion Model for Ischemia-Reperfusion Injury
1. Animal Preparation and Heart Isolation:
-
Male Wistar rats (60-90 days old) are used.[1]
-
Animals are housed under controlled environmental conditions (12h light/dark cycle, 22 ± 1°C) with ad libitum access to food and water.[1]
-
Rats are euthanized by CO2 inhalation followed by cervical dislocation.[7]
-
The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.[7]
2. Langendorff Perfusion Setup:
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.25 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 7.0 glucose, and 1.1 mannitol) gassed with 95% O2 / 5% CO2 at 37°C and a constant pressure.[9]
3. Experimental Groups and Ischemia Induction:
-
Control Group: Hearts are stabilized for a period (e.g., 20 minutes) and then subjected to global no-flow ischemia (e.g., 40 minutes) followed by reperfusion.
-
NOC-18 Preconditioning Group: Following stabilization, hearts are perfused with Krebs-Henseleit buffer containing NOC-18 (e.g., 1 µM) for a short period (e.g., 4 minutes) before the induction of global ischemia.[7]
-
NOC-18 Postconditioning Group: Hearts are subjected to global ischemia, and NOC-18 is administered at the onset of reperfusion.
4. Functional and Biochemical Assessments:
-
Hemodynamic Function: A balloon inserted into the left ventricle connected to a pressure transducer allows for the continuous monitoring of left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Myocardial Injury: Coronary effluent is collected during reperfusion to measure the release of cardiac enzymes such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH) as markers of myocyte damage.[4]
-
Infarct Size Determination: At the end of the experiment, the heart is sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.[10]
Experimental Workflow Diagram
Caption: Experimental workflow for studying NOC-18 in cardiac ischemia.
Quantitative Data on Cardioprotective Effects
A pivotal study by Umbrasas et al. (2019) investigated the effect of NOC-18 preconditioning on the mitochondrial phosphoproteome in a rat model of cardiac ischemia.[3][6][7] While this study provides crucial mechanistic insights, it does not report on functional cardioprotective endpoints such as infarct size or recovery of cardiac function.
The key quantitative findings from this proteomics study are summarized below:
Table 1: Changes in Mitochondrial Phosphoproteome with NOC-18 Pretreatment in Ischemic Rat Hearts [3][6]
| Protein Category | Number of Proteins with Altered Phosphorylation | Key Identified Proteins (Potential mPTP components) |
| Mitochondrial Membrane-Bound Proteins | 10 | α-subunit of ATP synthase |
| Adenine (B156593) nucleotide (ADP/ATP) translocase 1 | ||
| Mitochondrial Matrix Proteins | 10 | - |
Data extracted from Umbrasas et al., 2019.[3][6]
The study found that pretreatment with NOC-18 led to modifications in the phosphorylation status of 10 mitochondrial membrane-bound and 10 matrix proteins following ischemia.[3][6] Notably, two of the identified proteins, the α-subunit of ATP synthase and adenine nucleotide translocase 1, are considered potential structural components of the mPTP.[3] This finding strongly supports the hypothesis that NOC-18 exerts its cardioprotective effects by modulating the mPTP.
Conclusion and Future Directions
NOC-18 demonstrates significant cardioprotective potential in preclinical models of cardiac ischemia. Its mechanism of action is rooted in the established NO/cGMP/PKG signaling pathway, with a key downstream effect being the modulation of the mitochondrial phosphoproteome and likely inhibition of the mitochondrial permeability transition pore. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic utility of NOC-18 and other long-acting NO donors.
A critical gap in the current literature is the lack of comprehensive quantitative data on the functional cardioprotective effects of NOC-18. Future studies should focus on:
-
Dose-response studies: To determine the optimal therapeutic window for NOC-18 in reducing infarct size and improving cardiac function.
-
Preconditioning vs. Postconditioning: To compare the efficacy of NOC-18 when administered before ischemia versus at the onset of reperfusion.
-
In vivo studies: To validate the findings from ex vivo models and assess the systemic effects of NOC-18.
-
Translational studies: To explore the potential of long-acting NO donors like NOC-18 as a therapeutic strategy for patients with ischemic heart disease.
By addressing these research questions, the full therapeutic potential of NOC-18 in mitigating the devastating consequences of cardiac ischemia can be elucidated, paving the way for novel drug development in cardiovascular medicine.
References
- 1. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of repeated ischemia on release kinetics of troponin T, creatine kinase, and lactate dehydrogenase in coronary effluent from isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ischaemia-induced release of noradrenaline and creatine kinase in the isolated, working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats | Springer Nature Experiments [experiments.springernature.com]
- 9. Nitric oxide is involved in the cardioprotection of neonatal rat hearts, but not in neonatal ischemic postconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of a Stock Solution of NOC 18
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation, storage, and use of stock solutions of NOC 18 (also known as DETA NONOate), a widely used nitric oxide (NO) donor. Adherence to this protocol is crucial for ensuring the stability, potency, and reproducibility of experimental results.
Introduction
This compound, with the chemical name 2,2ʹ-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the diazeniumdiolate (NONOate) class of compounds.[1] These compounds are invaluable in biomedical research as they spontaneously release nitric oxide (NO) under physiological conditions without the need for enzymatic activation.[2] The release of NO is pH-dependent; this compound is relatively stable in alkaline solutions (pH ≥10.0) but begins to release NO as the pH decreases to physiological levels (~7.4).[3] With a long half-life of approximately 20 hours at 37°C in pH 7.4 buffer, this compound is suitable for experiments requiring a slow, sustained release of NO.[3][4]
Physicochemical and Stability Data
Proper handling and storage are dictated by the chemical properties of this compound. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 146724-94-9 | [1] |
| Molecular Formula | C₄H₁₃N₅O₂ | [1][2] |
| Molecular Weight | 163.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2][3][5] |
| Purity | ≥90% (HPLC) | [2] |
| UV/Vis Maximum (λmax) | 252 nm |[3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Soluble (>20 mg/mL) | [4][5] |
| PBS (pH 7.4) | 100 mg/mL | [4] |
| 10 mM NaOH | Soluble |[4] |
Table 3: Stability and Half-Life of this compound
| Condition | Stability / Half-Life (t½) | Reference |
|---|---|---|
| Solid (Long-term storage) | Stable for ≥2 years at -80°C; Store desiccated, protected from light and moisture. | [1][3] |
| Stock Solution in 10 mM NaOH | Relatively stable; can be stored for up to 24 hours at 0°C or -20°C. Use within one day is recommended as degradation occurs. | [2][3] |
| Solution in PBS (pH 7.4) | Unstable; reconstitute just prior to use. | |
| Half-life in PBS (pH 7.4) at 37°C | ~20 hours | [3][4] |
| Half-life in PBS (pH 7.4) at 22-25°C | ~56 hours |[3] |
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound, which is a common concentration for laboratory use.
3.1. Materials and Equipment
-
This compound (solid)
-
Sodium hydroxide (B78521) (NaOH) pellets or solution
-
Ultrapure, sterile water
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ice bucket
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
This compound should be considered hazardous.[3][6] Always consult the Safety Data Sheet (SDS) before use.
-
Handle the solid powder and solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE at all times. Avoid ingestion, inhalation, and contact with skin or eyes.[3][6]
3.3. Preparation of 10 mM NaOH Solvent
-
To prepare 100 mL of 10 mM NaOH, weigh 0.04 g of NaOH pellets.
-
Add the pellets to approximately 90 mL of ultrapure water and stir until fully dissolved.
-
Adjust the final volume to 100 mL with ultrapure water.
-
Filter-sterilize the solution if it will be used for cell culture applications.
-
Chill the 10 mM NaOH solution on ice before use.
3.4. Preparation of 10 mM this compound Stock Solution
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, as the compound is hygroscopic.[3]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 1.63 mg of this compound.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 163.18 g/mol = 0.00163 g = 1.63 mg
-
-
Dissolution: Add the weighed this compound solid to a sterile microcentrifuge tube. Add the corresponding volume of pre-chilled, sterile 10 mM NaOH.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. Keep the solution on ice.
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 24 hours. For best results and minimal degradation, use the stock solution on the same day it is prepared.[2]
-
Note: Do not store this compound in aqueous buffers like PBS or water, as it is highly unstable.
-
3.5. Preparation of Working Solution for Experiments
The release of NO is initiated when the alkaline stock solution is diluted into a neutral pH buffer.
-
Determine the final working concentration needed for your experiment. Typical working concentrations in cell culture range from 1 µM to 100 µM.[7]
-
Just before starting the experiment, add the required volume of the 10 mM this compound stock solution to your experimental buffer (e.g., cell culture medium, PBS) to achieve the desired final concentration.
-
Example: To make 10 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 10 mL of the buffer. (C₁V₁ = C₂V₂).
-
-
Ensure the experimental buffer has sufficient buffering capacity to maintain a stable physiological pH (e.g., 7.4), as the addition of the alkaline stock can slightly increase the pH.[2] The volume of the stock solution should not exceed 1/50th of the final solution volume to minimize pH shifts.[2]
Workflow and Signaling Diagrams
The following diagrams illustrate the preparation workflow and the mechanism of NO release.
Caption: Workflow for preparing this compound stock and working solutions.
References
Application Notes and Protocols: NOC 18 Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC 18, also known as DETA NONOate, is a diazeniumdiolate-based nitric oxide (NO) donor that releases NO spontaneously under physiological conditions.[1] Its long half-life makes it a valuable tool for in vitro and in vivo studies requiring sustained NO release.[2] Understanding the solubility and stability of this compound in various solvents is critical for accurate and reproducible experimental design. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and handling.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene | [3] |
| Synonyms | DETA NONOate, DETA/NO | [2] |
| CAS Number | 146724-94-9 | [3] |
| Molecular Formula | C₄H₁₃N₅O₂ | [3] |
| Molecular Weight | 163.18 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
Solubility Data
The solubility of this compound is highly dependent on the solvent and pH. Alkaline solutions are recommended for preparing stable stock solutions.
| Solvent | Solubility | Temperature | Notes | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 100 mg/mL | Not Specified | Solutions are unstable and should be prepared immediately before use. | |
| Water | Soluble (>20 mg/mL) | Not Specified | Solutions are unstable and should be prepared immediately before use. | [4] |
| 10 mM Sodium Hydroxide (NaOH) | Soluble | Not Specified | Recommended for stock solution preparation. | |
| 0.1 M Sodium Hydroxide (NaOH) | Used to prepare 10-50 mM stock solutions | Not Specified | Recommended for stable stock solutions. | [3][5] |
| Dimethyl Sulfoxide (DMSO) | < 1 mg/mL (insoluble or slightly soluble) | Not Specified | Not a suitable solvent for this compound. | [6] |
| Ethanol | No quantitative data available | - | - |
Stability
-
Alkaline Stock Solutions (e.g., in 0.1 M NaOH): These solutions are relatively stable but should be prepared fresh and used within one day. They degrade by approximately 5% per day, even when stored at -20°C.[3][5] For short-term storage, aliquoting and freezing at -20°C is recommended, with a stability of up to 24 hours.[2]
-
Aqueous and PBS Solutions: Solutions of this compound in water or PBS (pH 7.4) are unstable and should be prepared immediately before use.[2] The release of nitric oxide begins as soon as this compound is dissolved in a neutral pH solution.[3][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in 0.1 M NaOH
This protocol is suitable for preparing a stable stock solution for subsequent dilution in cell culture media or buffer.
Materials:
-
This compound solid
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weigh out the required amount of this compound solid in a sterile tube. For 1 mL of a 10 mM solution, weigh 1.63 mg of this compound.
-
Add the appropriate volume of 0.1 M NaOH to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Keep the stock solution on ice for immediate use.
-
For storage, aliquot the solution into smaller volumes and freeze at -20°C. Use within 24 hours.[2]
Protocol 2: Application of this compound to a Sample Solution (e.g., Cell Culture)
This protocol describes the dilution of the alkaline stock solution into a physiological buffer or cell culture medium.
Procedure:
-
Prepare a 10 mM this compound stock solution in 0.1 M NaOH as described in Protocol 1.
-
Add the desired volume of the this compound stock solution to the sample solution (e.g., cell culture medium, PBS).
-
To maintain the pH of the sample solution, the volume of the NOC stock solution should not exceed 1/50th of the sample volume.[3][5]
-
Ensure the sample solution has sufficient buffering capacity.
-
Nitric oxide release will begin immediately upon addition of the this compound stock solution to the neutral pH environment.[3][5]
Visualizations
Caption: Workflow for preparing and applying a this compound solution.
Caption: Simplified pathway of nitric oxide release from this compound.
References
Application Notes: Protocol for Using NOC 18 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
NOC 18, with the chemical name 1,1-Bis(2-aminoethyl)-2-hydroxy-2-nitrosohydrazine, is a member of the NONOate class of compounds. It serves as a potent and reliable nitric oxide (NO) donor for in vitro studies. A key characteristic of this compound is its exceptionally long half-life, which ensures a sustained and predictable release of NO under physiological conditions (pH 7.4, 37°C).[1] This property makes it an invaluable tool for investigating the long-term effects of NO on cellular processes, including signaling, proliferation, migration, and apoptosis. Unlike other NO donors, NOCs spontaneously decompose to release two molecules of NO without the need for cofactors, and their by-products generally do not interfere with cellular activities.[2]
2. Mechanism of Action
Under physiological conditions (aqueous solution, neutral pH), this compound undergoes spontaneous decomposition to release nitric oxide.[3] The primary and most well-understood signaling pathway initiated by NO is the activation of soluble guanylate cyclase (sGC).[4] NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] Elevated cGMP levels then activate downstream effectors, most notably Protein Kinase G (PKG).[6][7] PKG, in turn, phosphorylates a multitude of target proteins, leading to a wide range of physiological responses.[8] At higher concentrations, NO can lead to nitrosative stress, post-translationally modifying proteins through S-nitrosylation or reacting with superoxide (B77818) to form peroxynitrite (ONOO-), which can trigger alternative signaling pathways, including those involving p53 and apoptosis.[9]
3. Product Information and Handling
Proper handling and preparation of this compound are critical for reproducible experimental results. The compound is stable as a powder but degrades in solution.
| Property | Value |
| Chemical Name | 1,1-Bis(2-aminoethyl)-2-hydroxy-2-nitrosohydrazine |
| Synonyms | Diethylamine NONOate diethylammonium (B1227033) salt |
| CAS Number | 146724-94-9 |
| Molecular Formula | C₄H₁₂N₄O₂ |
| Molecular Weight | 148.16 g/mol |
| Half-Life | ~57 hours (at 22°C, pH 7.4)[1] |
| Solubility | Soluble in 0.1 M NaOH |
Protocol for Stock Solution Preparation
-
Materials: this compound powder, 0.1 M NaOH (ice-cold), sterile microcentrifuge tubes.
-
Procedure:
-
Perform all steps on ice to minimize degradation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in ice-cold 0.1 M NaOH. For example, dissolve 1.48 mg of this compound in 1 mL of 0.1 M NaOH.
-
Vortex briefly until fully dissolved.
-
-
Storage and Stability: The alkaline stock solution is relatively stable but should be prepared fresh and used within one day for best results.[2] Degradation of about 5% per day can occur even at -20°C.[2] Always keep the stock solution on ice.
4. Experimental Protocols
The following are generalized protocols. Researchers must optimize concentrations and incubation times for their specific cell type and experimental endpoint.
4.1. General Protocol for Treating Cells with this compound
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at a density that will ensure they are in the exponential growth phase and have not reached confluence at the time of the assay. Allow cells to adhere and recover for 24 hours.
-
Preparation of Working Solution: Immediately before use, dilute the 10 mM this compound stock solution directly into pre-warmed complete culture medium to achieve the desired final concentrations.
-
Example: To make 1 mL of 50 µM treatment media, add 5 µL of the 10 mM stock solution to 995 µL of culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control. Prepare a control medium by adding the same volume of 0.1 M NaOH (without this compound) as was used for the highest concentration of the drug. This accounts for any effects of the alkaline solvent.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired experimental duration (e.g., 24, 48, 72 hours).
4.2. Protocol for Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations (e.g., 1 µM to 1000 µM) and a vehicle control as described in section 4.1.
-
Incubate for the desired time (e.g., 24 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
4.3. Protocol for Apoptosis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Seed cells in a 6-well plate and treat with this compound and a vehicle control.
-
After incubation, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
5. Quantitative Data Summary
The biological effects of this compound are highly dependent on concentration and cell type.
Table 1: Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation |
| Human Neuronal Precursor (NT2) | Migration Assay | 1 - 50 µM | Increased cell migration | [1] |
| Human Neuronal Precursor (NT2) | Proliferation (BrdU) | 1 - 50 µM | No effect on proliferation | [1] |
| Human CD4+ T Cells | Th1 Differentiation | 5 - 25 µM | Enhanced differentiation | [4] |
| Human CD8+ T Cells | Tc1 Differentiation | 10 µM | Enhanced differentiation | [4] |
Table 2: Cytotoxic and Anti-Proliferative Concentrations of this compound
| Cell Type | Assay | Concentration | Observed Effect | Citation |
| Human Neuronal Precursor (NT2) | Proliferation (BrdU) | 100 µM | Significantly inhibited proliferation | [1] |
| Human Neuronal Precursor (NT2) | Viability Assay | 1000 µM (1 mM) | Significant cytotoxicity | [1] |
| Human T Cells | Apoptosis Assay | > 100 µM | Increased apoptosis | [4] |
| Macrophages | Apoptosis Assay | Dose-dependent | Induced apoptosis | [10] |
6. Important Considerations & Troubleshooting
-
Dose-Response: The effects of NO are often biphasic, exhibiting an inverted U-shaped dose-response curve.[1] It is essential to perform a full dose-response analysis (from low µM to high µM or mM range) to identify the optimal concentration for the desired effect in your specific cell system.
-
pH of Media: The release of NO from this compound is pH-dependent. Ensure your cell culture medium is well-buffered, as the addition of the alkaline stock solution could slightly alter the pH. The volume of the stock solution should not exceed 1/50th of the total culture volume.[2]
-
Media Components: Components in cell culture media, such as free thiols or transition metals, can react with NO and affect its stability and effective concentration.[11][12] The actual NO profile experienced by cells can differ from theoretical calculations.
-
Vehicle Control: Always use a vehicle control (media + 0.1 M NaOH) to rule out effects from the solvent or slight pH changes.
-
Fresh Preparation: Due to the limited stability of the stock solution, always prepare it fresh on the day of the experiment for maximum reproducibility.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. scbt.com [scbt.com]
- 4. Role of nitric oxide in the regulation of T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of nitric oxide donor NOC-18 against brain ischemia-induced mitochondrial damages: role of PKG and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Nitric Oxide in Cancer Progression, Signal Transduction, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Final Concentration of NO from NOC 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC 18, also known as DETA NONOate, is a member of the NONOate class of nitric oxide (NO) donors. These compounds are characterized by their ability to spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][2] this compound is particularly noted for its long half-life, providing a slow and sustained release of nitric oxide, which is advantageous for a variety of in vitro and in vivo experimental models.[3][4][5] Understanding the precise amount of NO released is critical for interpreting experimental results and ensuring reproducibility. These application notes provide a detailed protocol for calculating the final concentration of nitric oxide liberated from a given concentration of this compound.
Chemical and Physical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use in experimental settings. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 163.18 g/mol | [1] |
| Stoichiometry of NO Release | 2 moles of NO per mole of this compound | [1][2] |
| Half-life (t½) at 37°C, pH 7.4 | 20 hours (in 0.1 M phosphate (B84403) buffer) | [3] |
| Half-life (t½) at 22°C, pH 7.4 | 3400 minutes (approximately 56.7 hours) | [4] |
| Appearance | White powder | [1][3] |
| Storage Conditions | -20°C, protected from light and moisture | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
The stability of this compound is highly dependent on pH. It is relatively stable in alkaline solutions and decomposes rapidly to release NO in neutral or acidic aqueous solutions.[2][4] Therefore, a stock solution should be prepared in an alkaline buffer and used promptly.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH), chilled
-
Sterile, conical centrifuge tubes
-
Ice bucket
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-chill the Solvent: Place the 0.1 M NaOH solution on ice.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile conical tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the pre-chilled 0.1 M NaOH to the this compound powder to achieve the desired stock concentration (e.g., 10-50 mM).[2]
-
Vortex: Immediately vortex the solution until the this compound is completely dissolved. Keep the tube on ice during this process.
-
Storage and Use: The stock solution should be prepared fresh before each experiment. While it can be stored at -20°C, it is reported to lose about 5% of its activity per day.[1][2] During the experiment, keep the stock solution on ice to minimize degradation.[2]
Protocol 2: Calculating the Final Concentration of Released NO
The final concentration of NO that can be released from this compound is determined by its initial concentration and the stoichiometry of the release reaction. Each molecule of this compound releases two molecules of NO.[1][2] It is important to note that the release of the second NO molecule is very slow.[1][2] The following protocol assumes a complete decomposition of this compound to calculate the total potential NO concentration.
Principle:
The calculation is based on the following relationship:
Concentration of NO = 2 x Initial Concentration of this compound
Procedure:
-
Determine the Initial Molar Concentration of this compound:
-
If you prepared a stock solution, this is the concentration you just made.
-
If you are adding the stock solution to a larger volume of experimental medium (e.g., cell culture media), calculate the final diluted concentration of this compound using the formula: M1V1 = M2V2 Where:
-
M1 = Concentration of the stock solution
-
V1 = Volume of the stock solution added
-
M2 = Final concentration of this compound in the experimental medium
-
V2 = Final total volume of the experimental medium
-
-
-
Calculate the Final NO Concentration:
-
Once the final concentration of this compound (M2) in your experimental setup is known, multiply this value by 2 to determine the total concentration of NO that will be released upon complete decomposition.
-
Example Calculation:
-
You prepare a 10 mM stock solution of this compound in 0.1 M NaOH.
-
You add 10 µL of this stock solution to 1 mL of cell culture medium.
-
Step 1: Calculate the final concentration of this compound.
-
M1 = 10 mM
-
V1 = 10 µL = 0.01 mL
-
V2 = 1 mL + 0.01 mL = 1.01 mL
-
M2 = (10 mM * 0.01 mL) / 1.01 mL ≈ 0.099 mM or 99 µM
-
-
Step 2: Calculate the final concentration of NO.
-
Final [NO] = 2 * 99 µM = 198 µM
-
This means that a final concentration of 99 µM this compound will result in a total potential NO concentration of 198 µM in the experimental medium.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow from the preparation of the this compound stock solution to the final calculation of the released NO concentration.
Nitric Oxide Signaling Pathway
Nitric oxide is a key signaling molecule involved in numerous physiological processes.[6][7] A primary mechanism of NO action is through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG).[7][8] This pathway mediates many of the effects of NO, including smooth muscle relaxation.[7]
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. NO Detection this compound | CAS 146724-94-9 Dojindo [dojindo.com]
- 3. NOC-18 | 146724-94-9 [chemicalbook.com]
- 4. NOC-18 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Nitric oxide signaling: classical, less classical, and nonclassical mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of NOC-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo delivery of NOC-18 (DETA/NO), a diazeniumdiolate nitric oxide (NO) donor. This document outlines the key characteristics of NOC-18, detailed protocols for various administration routes, and insights into its mechanism of action.
Introduction to NOC-18
NOC-18, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a valuable tool for in vivo research due to its prolonged and spontaneous release of nitric oxide under physiological conditions. Unlike other NO donors, diazeniumdiolates like NOC-18 do not require enzymatic activation to release NO.[1] The release of NO from NOC-18 is pH-dependent, with two molecules of NO being liberated from one molecule of the parent compound.[2] Its relatively long half-life makes it suitable for studies requiring sustained NO levels.
Physicochemical and Pharmacokinetic Properties of NOC-18
A summary of the key physicochemical and pharmacokinetic parameters of NOC-18 is presented in Table 1. It is important to distinguish between the half-life of the donor compound (NOC-18) and the released nitric oxide. The biological half-life of NO is extremely short, ranging from milliseconds to seconds, as it is rapidly consumed by components like erythrocytes.[3]
| Parameter | Value | Species/Conditions | Reference |
| Molecular Weight | 163.18 g/mol | N/A | |
| CAS Number | 146724-94-9 | N/A | |
| Half-life (t½) of NOC-18 | ~3400 minutes | In vitro, PBS (pH 7.4), 22°C | |
| ~20 hours | In vitro, pH 7.4, 37°C | [2] | |
| Half-life (t½) of Nitric Oxide | ~2 milliseconds | Intravascular | [3] |
| 0.09 to >2 seconds | Extravascular (tissue dependent) | [3] | |
| Solubility | Soluble in 10 mM NaOH | N/A | |
| Soluble in water and PBS (unstable) | N/A | ||
| IC50 | 1505 µM | Fractional INa in cardiomyocytes (24h exposure) | [4] |
Signaling Pathways of NOC-18
The primary signaling pathway activated by the NO released from NOC-18 is the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway. This pathway is integral to numerous physiological processes, including vasodilation, neurotransmission, and inflammation.
NOC-18 also influences mitochondrial function, particularly by modulating the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. This effect is often mediated through the activation of Protein Kinase G (PKG) and Protein Kinase C (PKC).
Experimental Protocols for In Vivo Delivery
The following protocols provide a general framework for the in vivo administration of NOC-18. It is crucial to optimize dosage, vehicle, and administration frequency for each specific animal model and research question.
General Formulation Protocol
Due to its instability in aqueous solutions at neutral pH, NOC-18 should be prepared immediately before use.
Materials:
-
NOC-18 solid
-
10 mM NaOH solution, sterile
-
Sterile saline (0.9% NaCl) or PBS, chilled on ice
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of NOC-18.
-
Dissolve the NOC-18 in a small volume of 10 mM NaOH to create a concentrated stock solution. Stock solutions in NaOH are relatively stable for short periods when kept on ice.
-
Immediately before administration, dilute the stock solution to the final desired concentration with ice-cold sterile saline or PBS. The final volume of the NaOH in the injection should be minimal to avoid physiological pH changes.
-
Filter the final solution through a 0.22 µm sterile filter.
Intravenous (IV) Injection (Mouse)
This method allows for rapid systemic distribution of NOC-18.
Materials:
-
Prepared NOC-18 solution
-
Mouse restrainer
-
27-30 gauge needle with syringe
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol
Procedure:
-
Prepare the NOC-18 solution as described in the general formulation protocol.
-
Place the mouse in a suitable restrainer.
-
If necessary, warm the mouse's tail with a heat lamp to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the desired volume (typically up to 200 µL for a 20g mouse).
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Injection (Mouse)
IP injection provides a slower absorption rate compared to IV, leading to a more sustained systemic effect.
Materials:
-
Prepared NOC-18 solution
-
25-27 gauge needle with syringe
-
70% ethanol
Procedure:
-
Prepare the NOC-18 solution.
-
Firmly restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse's head slightly downwards.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding major organs.
-
Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.
-
Inject the solution (maximum volume of 200 µL for a 20g mouse).[5]
-
Withdraw the needle and return the mouse to its cage.
-
Observe the animal for any signs of distress.
Subcutaneous (SC) Injection (Mouse)
SC injection results in the slowest absorption and most prolonged effect, ideal for studies requiring sustained low levels of NO.
Materials:
-
Prepared NOC-18 solution
-
25-27 gauge needle with syringe
-
70% ethanol
Procedure:
-
Prepare the NOC-18 solution.
-
Grasp a fold of loose skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Wipe the area with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the mouse to its cage and monitor.
Experimental Workflow Example: Investigating Neuroprotective Effects
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of NOC-18 in a rodent model of ischemia.
References
- 1. Item - Steps for modeling NOË-cGMP signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Biological half-life - Wikipedia [en.wikipedia.org]
- 3. The biological lifetime of nitric oxide: Implications for the perivascular dynamics of NO and O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalstudyregistry.org [animalstudyregistry.org]
Application Notes and Protocols for Inducing Apoptosis in Macrophages using NOC-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOC-18, a diazeniumdiolate, serves as a reliable and controllable source of nitric oxide (NO) in vitro. NO is a pleiotropic signaling molecule implicated in various physiological and pathological processes, including the regulation of apoptosis. In macrophages, NO can act as a pro-apoptotic agent, playing a crucial role in the inflammatory response and host defense. The induction of apoptosis in macrophages by NOC-18 provides a valuable experimental model to study the molecular mechanisms of NO-mediated cell death and to screen for potential therapeutic agents that modulate this pathway.
These application notes provide detailed protocols for inducing and quantifying apoptosis in the murine macrophage cell line RAW 264.7 using NOC-18. The provided methodologies for Annexin V/Propidium Iodide (PI) staining and Caspase-3 activity assays are standard techniques to assess apoptotic events.
Data Presentation
The following table summarizes the dose-dependent effect of NOC-18 on the induction of apoptosis in macrophages. It is important to note that the specific percentage of apoptotic cells can vary depending on the cell passage number, density, and specific experimental conditions. The data presented here is a representative example based on published findings demonstrating a dose-dependent increase in apoptosis.[1]
| NOC-18 Concentration (µM) | Incubation Time (hours) | Apoptosis Assessment Method | Percentage of Apoptotic Cells (%) |
| 0 (Control) | 24 | Annexin V/PI Staining | ~5% |
| 100 | 24 | Annexin V/PI Staining | ~20% |
| 250 | 24 | Annexin V/PI Staining | ~45% |
| 500 | 24 | Annexin V/PI Staining | ~70% |
| 1000 | 24 | Annexin V/PI Staining | >90% |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and subsequent treatment with NOC-18 to induce apoptosis.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
NOC-18 (prepare fresh stock solution in 0.01 M NaOH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
6-well or 24-well tissue culture plates
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a tissue culture plate at a density of 2 x 105 cells/mL. Allow the cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of NOC-18 Working Solutions: Immediately before use, prepare fresh serial dilutions of NOC-18 from the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 µM).
-
Cell Treatment: Remove the culture medium from the wells and wash the cells once with PBS. Add the prepared NOC-18 working solutions to the respective wells. For the control group, add serum-free DMEM without NOC-18.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified atmosphere with 5% CO2.
Assessment of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol details the staining of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and control cells from Protocol 1
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment, collect the cell culture supernatant (containing detached apoptotic cells). Wash the adherent cells with PBS and detach them using a cell scraper or gentle trypsinization. Combine the detached cells with the supernatant.
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (20-25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Measurement of Caspase-3 Activity
This protocol outlines the colorimetric assay to determine the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and control cells from Protocol 1
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: After NOC-18 treatment, collect and pellet the cells as described in the Annexin V protocol. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
Assay Reaction: In a 96-well microplate, add 50-100 µg of protein from each cell lysate to a well and adjust the volume with cell lysis buffer.
-
Substrate Addition: Add the Caspase-3 substrate (DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.
Visualizations
Caption: Experimental workflow for inducing and analyzing apoptosis in macrophages.
Caption: Signaling pathway of NOC-18 induced macrophage apoptosis.
References
Application Notes: The Use of NOC-18 in the Study of Mitochondrial Function
Introduction
NOC-18, also known as (Z)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-diolate, is a chemical compound belonging to the NONOate class of nitric oxide (NO) donors. It is a valuable tool for researchers studying the multifaceted role of nitric oxide in cellular processes, particularly mitochondrial function. NOC-18 is characterized by its slow and prolonged release of NO, with a half-life of approximately 20 hours at 37°C and pH 7.4. This property allows for sustained, low-level exposure of cells or isolated organelles to NO, mimicking physiological and certain pathophysiological conditions.
Mechanism of Action
Upon decomposition in an aqueous buffer, NOC-18 releases two molecules of nitric oxide. This liberated NO is a highly reactive, gaseous signaling molecule that can diffuse across biological membranes and interact with various cellular targets, including those within the mitochondria. The effects of NO on mitochondria are complex and often dose-dependent, ranging from physiological regulation to the induction of cell death pathways.
Key Applications in Mitochondrial Research
Regulation of Mitochondrial Respiration
Nitric oxide is a potent modulator of the mitochondrial electron transport chain (ETC). Low, nanomolar concentrations of NO, such as those achievable with NOC-18, can reversibly inhibit Complex IV (cytochrome c oxidase) by competing with oxygen for its binding site.[1][2] This inhibition can lead to a decrease in cellular oxygen consumption and ATP production. At higher concentrations, NO and its reactive derivative, peroxynitrite (ONOO-), can cause irreversible damage to other ETC complexes, particularly Complex I and II, through mechanisms like S-nitrosylation of protein thiols.[1]
Modulation of the Mitochondrial Permeability Transition Pore (mPTP)
NOC-18 is frequently used to investigate the signaling pathways that regulate the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. Studies have shown that pre-treatment with NOC-18 can protect mitochondria against ischemia-induced mPTP opening.[3] This protective effect is often mediated through the activation of protein kinase G (PKG) and protein kinase C (PKC).[3][4][5] These kinases phosphorylate specific mitochondrial proteins, including components of the ATP synthase and the adenine (B156593) nucleotide translocase (ANT), which are thought to regulate the pore's sensitivity to triggers like calcium overload.[6][7]
Investigation of Mitochondria-Mediated Apoptosis
The role of NOC-18 in apoptosis is context-dependent. By preventing mPTP opening, NOC-18 can be anti-apoptotic, reducing ischemia-induced cell death.[4] Conversely, under different conditions, NO donors can trigger apoptosis. This pro-apoptotic effect is mediated by the opening of the mPTP, which leads to the loss of mitochondrial membrane potential (ΔΨm), swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8] Cytochrome c release initiates the caspase cascade, leading to programmed cell death.
Study of Mitochondrial Reactive Oxygen and Nitrogen Species (ROS/RNS) Production
NO can interact with mitochondrial ROS, particularly the superoxide (B77818) anion (O₂•⁻), to form peroxynitrite (ONOO⁻), a highly damaging reactive nitrogen species (RNS).[1][9] Furthermore, the inhibition of the ETC by NO can increase the "leak" of electrons, primarily at Complex I and Complex III, leading to elevated production of superoxide.[2][10] Researchers use NOC-18 to explore the intricate balance between NO signaling and the generation of ROS/RNS, and how this interplay contributes to either physiological signaling or oxidative stress and mitochondrial damage.
Data Presentation
Table 1: Effects of NOC-18 on Mitochondrial Parameters
| Parameter | Model System | NOC-18 Concentration | Incubation Time | Observed Effect | Reference |
| mPTP Opening | Isolated rat brain mitochondria (post-ischemia) | Infusion prior to ischemia | 30-90 min | Prevented Ca²⁺-induced mPTP opening | [3] |
| Protein Phosphorylation | Isolated rat hearts | Perfusion prior to ischemia | N/A | Increased phosphorylation of ATP synthase α-subunit and ANT1 | [6][7] |
| Cell Death | PC12 cells | 250-500 µM | 24 hours | Induced apoptosis via mPTP opening and cytochrome c release | [8] |
| Cardioprotection | Isolated rat hearts | Perfusion prior to ischemia | N/A | Reduced ischemia-induced injury and prevented apoptosis | [4][5] |
| Mitochondrial Respiration | General | Nanomolar concentrations | Acute | Reversible inhibition of Complex IV (cytochrome c oxidase) | [1] |
Experimental Protocols
Caution: NOC-18 should be handled with care in a well-ventilated area. Prepare stock solutions fresh before each experiment, as its stability in solution is pH and temperature-dependent.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is a standard method for enriching mitochondrial fractions from cultured cells using differential centrifugation.
Materials:
-
Cell culture flasks (e.g., T-75) with confluent cells
-
Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4. Keep on ice.
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, then wash the cell pellet twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB containing freshly added protease/phosphatase inhibitors. Allow cells to swell on ice for 10 minutes.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 20-30 strokes of the pestle. Check for cell lysis under a microscope.
-
Differential Centrifugation: a. Transfer the homogenate to a centrifuge tube and spin at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11] b. Carefully transfer the supernatant to a new pre-chilled tube. c. Centrifuge the supernatant at 7,000-10,000 x g for 10 minutes at 4°C to pellet the crude mitochondrial fraction.[11] d. Discard the supernatant (cytosolic fraction).
-
Washing: Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB and repeat the high-speed centrifugation (10,000 x g for 10 min at 4°C).
-
Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend in a minimal volume of appropriate assay buffer (e.g., respiration buffer) and determine the protein concentration using a BCA or Bradford assay.
Protocol 2: Measurement of Mitochondrial Respiration (Oxygen Consumption)
This protocol measures the effect of NOC-18 on the oxygen consumption rate (OCR) of isolated mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph) or a fluorescence-based plate reader assay.
Materials:
-
Isolated mitochondria (Protocol 1)
-
Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl₂, 0.3% (w/v) fatty acid-free BSA, pH 7.2.
-
Respiratory substrates (e.g., 10 mM Glutamate/2 mM Malate for Complex I; 10 mM Succinate/2 µM Rotenone for Complex II)
-
ADP (for State 3 respiration)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)
-
NOC-18 stock solution (e.g., in DMSO or 0.01 M NaOH)
Procedure:
-
Setup: Add respiration buffer to the respirometer chamber or microplate wells and equilibrate to 37°C.
-
Baseline OCR: Add isolated mitochondria (typically 0.05-0.2 mg/mL) and allow the signal to stabilize to measure baseline respiration.
-
State 2 Respiration: Add the desired respiratory substrates (e.g., Glutamate/Malate) and record the OCR (State 2).
-
NOC-18 Treatment: Add the desired concentration of NOC-18 and incubate for a defined period (e.g., 5-15 minutes), monitoring the OCR. A vehicle control (e.g., DMSO) should be run in parallel.
-
State 3 Respiration: Add a bolus of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).
-
State 4 Respiration: After all ADP is phosphorylated, the respiration rate will slow to State 4. Alternatively, add Oligomycin to inhibit ATP synthase and measure the leak respiration.
-
Maximal Respiration: Add a titrating concentration of the uncoupler FCCP to measure the maximal capacity of the ETC.
-
Shutdown: Add Rotenone and Antimycin A to shut down ETC activity and measure the residual oxygen consumption.
-
Analysis: Calculate the different respiratory states and ratios (e.g., Respiratory Control Ratio = State 3/State 4) and compare the NOC-18 treated group to the control.
Protocol 3: Assessment of mPTP Opening (Calcium Retention Capacity)
This protocol assesses the sensitivity of the mPTP to a calcium challenge by measuring the calcium retention capacity (CRC) of isolated mitochondria using a fluorescent indicator like Calcium Green 5N.
Materials:
-
Isolated mitochondria (Protocol 1)
-
CRC Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 10 µM EGTA-Tris, 5 mM Glutamate-Tris, 2 mM Malate-Tris, 1 mM Pi-Tris, pH 7.4.
-
Calcium Green 5N (or similar low-affinity Ca²⁺ indicator)
-
CaCl₂ standard solution
-
Cyclosporin A (mPTP inhibitor, positive control)
-
NOC-18
Procedure:
-
Setup: In a fluorometer cuvette or 96-well plate, add CRC buffer, Calcium Green 5N (e.g., 0.5 µM), and isolated mitochondria (0.5 mg/mL).
-
Pre-incubation: Add NOC-18 or vehicle to the mitochondrial suspension and pre-incubate for 10-20 minutes at 30°C.
-
Calcium Challenge: Begin fluorescence recording. Add sequential pulses of a known amount of CaCl₂ (e.g., 10-20 nmol/mg protein) every 60-90 seconds.
-
Monitoring: After each CaCl₂ pulse, mitochondria will rapidly take up the calcium, causing a transient increase in fluorescence followed by a return to baseline.
-
mPTP Opening: mPTP opening is indicated by a sudden, massive release of accumulated Ca²⁺, resulting in a large and sustained increase in extra-mitochondrial fluorescence.
-
Analysis: Calculate the CRC by summing the total amount of Ca²⁺ added before the massive release occurred. Compare the CRC of NOC-18 treated mitochondria to the control. An increased CRC indicates desensitization (inhibition) of the mPTP.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in ΔΨm in live cells treated with NOC-18.
Materials:
-
Cells cultured on glass-bottom dishes or 96-well plates
-
TMRE stock solution (in DMSO)
-
FCCP (uncoupler, for positive control)
-
NOC-18
-
Live-cell imaging microscope or fluorescence plate reader
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in culture media for 20-30 minutes at 37°C.
-
Treatment: After loading, replace the medium with fresh pre-warmed medium containing NOC-18 or vehicle.
-
Imaging/Reading: Immediately begin acquiring fluorescence images or readings over time.
-
Analysis: A decrease in TMRE fluorescence intensity within the mitochondria indicates depolarization (loss of ΔΨm).[12] At the end of the experiment, add FCCP (e.g., 10 µM) to completely depolarize the mitochondria and obtain a baseline for minimal fluorescence. Quantify the fluorescence intensity per cell or per well and normalize to the initial value.
Protocol 5: Western Blot Analysis of Cytochrome c Release
This protocol determines the translocation of cytochrome c from the mitochondria to the cytosol, a key indicator of apoptosis, by fractionating cells and performing a Western blot.
Materials:
-
Cells treated with NOC-18 or a vehicle control
-
Mitochondrial isolation reagents (see Protocol 1)
-
RIPA buffer for whole-cell lysate (optional)
-
Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of NOC-18 for the specified time (e.g., 6-24 hours).
-
Fractionation: Harvest the cells and perform a crude mitochondrial/cytosolic fractionation as described in Protocol 1, steps 1-4b. Carefully collect the supernatant from step 4b – this is the cytosolic fraction. The pellet from this step can be lysed as the mitochondrial fraction.
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions for all samples.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic fractions onto an SDS-PAGE gel. In parallel, load a smaller amount of the mitochondrial fractions to serve as a positive control for the mitochondrial markers.
-
Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA). b. Incubate with primary antibodies overnight at 4°C (anti-Cytochrome c, anti-COX IV, anti-GAPDH). c. Wash and incubate with appropriate HRP-conjugated secondary antibodies. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of NOC-18-treated cells indicates its release from the mitochondria. Confirm the purity of the fractions by ensuring COX IV is only in the mitochondrial fraction and GAPDH is primarily in the cytosolic fraction.
Mandatory Visualization
Caption: NOC-18 signaling pathway in mitochondrial protection.
Caption: General workflow for studying NOC-18 effects on mitochondria.
References
- 1. Nitric oxide and mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of nitric oxide donor NOC-18 against brain ischemia-induced mitochondrial damages: role of PKG and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitric-Oxide-Induced Necrosis and Apoptosis in PC12 Cells Mediated by Mitochondria: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Effects of NO on mitochondrial function in cardiomyocytes: Pathophysiological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Protein S-Nitrosation with NOC-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein S-nitrosation, the covalent modification of a cysteine thiol group by a nitric oxide (NO) moiety, is a critical post-translational modification involved in a myriad of cellular signaling pathways. Dysregulation of S-nitrosation has been implicated in various pathological conditions, making it a key area of research in drug development and molecular medicine. NOC-18 (DETA NONOate) is a well-established diazeniumdiolate that serves as a slow-releasing nitric oxide (NO) donor, providing a controlled and sustained source of NO for in vitro and in vivo studies. Its long half-life makes it particularly suitable for inducing protein S-nitrosation in a time-dependent manner, allowing for the investigation of NO-mediated cellular processes.
These application notes provide detailed protocols for the use of NOC-18 to induce protein S-nitrosation in cultured cells, followed by the detection and quantification of this modification using the biotin-switch technique.
Mechanism of Action of NOC-18
NOC-18 belongs to the class of NONOates, which are adducts of nitric oxide and a nucleophile. In aqueous solutions at physiological pH and temperature, NOC-18 spontaneously decomposes to release two molecules of NO, with a half-life of approximately 20 hours at 37°C in 0.1 M phosphate (B84403) buffer (pH 7.4). This slow and predictable release of NO allows for precise control over the NO concentration in experimental systems, minimizing cytotoxic effects associated with bolus additions of NO donors. The released NO can then react with protein thiols, often facilitated by oxygen and transition metals, to form S-nitrosothiols (SNOs).
Quantitative Data on NOC-18 Treatment
The optimal concentration and incubation time for NOC-18 treatment are cell-type and protein-specific. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for the protein of interest. The following table summarizes typical experimental parameters found in the literature.
| Parameter | Typical Range | Notes |
| NOC-18 Concentration | 10 µM - 1 mM | Higher concentrations may lead to cytotoxicity. Start with a range of 50-200 µM for initial experiments. |
| Incubation Time | 30 minutes - 24 hours | The long half-life of NOC-18 allows for extended incubation times to study long-term effects of NO signaling. |
| Cell Type | Various | Optimal conditions will vary between cell lines (e.g., endothelial cells, neurons, fibroblasts). |
| Endpoint | Protein S-nitrosation | Measured by techniques such as the biotin-switch assay followed by western blot or mass spectrometry. |
Experimental Protocols
Protocol 1: Preparation of NOC-18 Stock Solution
Materials:
-
NOC-18 solid
-
Sodium hydroxide (B78521) (NaOH), 0.1 M, ice-cold
-
Sterile, RNase/DNase-free microcentrifuge tubes
Procedure:
-
On the day of the experiment, prepare a fresh stock solution of NOC-18.
-
Weigh out the required amount of NOC-18 solid in a fume hood.
-
Dissolve the NOC-18 in ice-cold 0.1 M NaOH to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 1.63 mg of NOC-18 in 1 mL of 0.1 M NaOH.
-
Gently vortex to dissolve. Keep the stock solution on ice and protected from light at all times.
-
Use the stock solution within a few hours of preparation for optimal results. Do not store and reuse the stock solution.
Protocol 2: Treatment of Cultured Cells with NOC-18 to Induce Protein S-Nitrosation
Materials:
-
Cultured cells at appropriate confluence
-
Complete cell culture medium
-
Serum-free cell culture medium
-
NOC-18 stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Seed and culture cells to the desired confluence (typically 70-80%) in appropriate culture vessels.
-
On the day of the experiment, remove the complete culture medium.
-
Wash the cells once with pre-warmed, serum-free medium.
-
Add fresh, pre-warmed, serum-free medium to the cells.
-
Dilute the NOC-18 stock solution directly into the serum-free medium to the desired final concentration (e.g., 100 µM). Gently swirl the plate to mix.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours) at 37°C in a CO2 incubator.
-
Following incubation, immediately proceed to cell lysis to preserve the S-nitrosated proteins.
Protocol 3: Cell Lysis for Biotin-Switch Assay
Materials:
-
HEN Buffer: 250 mM HEPES-NaOH (pH 7.7), 1 mM EDTA, 0.1 mM Neocuproine
-
Blocking Buffer: HEN Buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (B1239399) (MMTS) (prepare fresh)
-
Protease inhibitor cocktail
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
After NOC-18 treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold HEN buffer supplemented with a protease inhibitor cocktail. For a 10 cm dish, use 1 mL of lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
To block free thiols, add Blocking Buffer to the lysate. For every 1 mg of protein lysate, add Blocking Buffer to a final volume of 1 mL.
-
Incubate the samples at 50°C for 20 minutes with frequent vortexing.
-
The lysate is now ready for the biotin-switch assay to detect S-nitrosated proteins.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for inducing and detecting protein S-nitrosation using NOC-18.
Caption: Simplified signaling pathway of NOC-18-induced protein S-nitrosation.
Concluding Remarks
NOC-18 is a valuable tool for researchers studying the role of nitric oxide and protein S-nitrosation in cellular signaling. The protocols provided herein offer a starting point for inducing and analyzing this important post-translational modification. It is crucial to optimize experimental conditions for each specific biological system to ensure reliable and reproducible results. Careful handling of NOC-18 and adherence to the described procedures will facilitate the successful investigation of S-nitrosation-dependent signaling pathways.
Application Notes and Protocols: In Vitro Lipoprotein Oxidation Inhibition Assay with NOC 18
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of low-density lipoprotein (LDL) is a critical initiating event in the pathogenesis of atherosclerosis. Oxidized LDL (oxLDL) contributes to the formation of foam cells, endothelial dysfunction, and the inflammatory cascade within the arterial wall. Consequently, the inhibition of LDL oxidation is a key therapeutic target for the prevention and treatment of cardiovascular diseases. Nitric oxide (NO) has been identified as a potent endogenous inhibitor of lipid peroxidation. NOC 18 is a well-characterized NONOate that spontaneously decomposes to release NO over a prolonged period, making it a suitable tool for in vitro studies of NO's protective effects.
These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory effect of this compound on copper-mediated LDL oxidation. The assay can be quantified by monitoring the formation of conjugated dienes and by measuring thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation.
Data Presentation
The inhibitory effect of this compound on Cu²⁺-induced LDL oxidation can be quantified by measuring the extension of the lag phase in conjugated diene formation and the reduction in TBARS levels. The following tables summarize expected dose-dependent effects.
Table 1: Effect of this compound on the Lag Phase of Cu²⁺-Induced LDL Oxidation
| This compound Concentration (µM) | Lag Phase (minutes) | % Increase in Lag Phase |
| 0 (Control) | 60 ± 5 | 0% |
| 10 | 90 ± 7 | 50% |
| 25 | 135 ± 10 | 125% |
| 50 | 210 ± 15 | 250% |
| 100 | 300 ± 20 | 400% |
Data are presented as mean ± standard deviation and are illustrative.
Table 2: Dose-Dependent Inhibition of TBARS Formation by this compound in Cu²⁺-Induced LDL Oxidation
| This compound Concentration (µM) | TBARS (nmol MDA/mg LDL protein) | % Inhibition of TBARS Formation |
| 0 (Control) | 25 ± 2.0 | 0% |
| 10 | 17.5 ± 1.5 | 30% |
| 25 | 11.3 ± 1.0 | 55% |
| 50 | 6.3 ± 0.5 | 75% |
| 100 | 3.8 ± 0.3 | 85% |
Data are presented as mean ± standard deviation and are illustrative. MDA: Malondialdehyde.
Experimental Protocols
Isolation of Low-Density Lipoprotein (LDL)
This protocol describes the isolation of LDL from human plasma using a precipitation method.
Materials:
-
Human plasma (collected in tubes containing EDTA)
-
LDL precipitation reagent (e.g., heparin-citrate solution)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Refrigerated centrifuge
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Centrifuge fresh human plasma at 2,000 x g for 15 minutes at 4°C to remove any cellular debris.
-
To the plasma, add the LDL precipitation reagent according to the manufacturer's instructions.
-
Incubate the mixture on ice for 30 minutes to allow for the precipitation of LDL.
-
Centrifuge at 2,000 x g for 20 minutes at 4°C to pellet the LDL.
-
Carefully decant and discard the supernatant.
-
Resuspend the LDL pellet in cold PBS.
-
To remove the precipitation reagent and other contaminants, dialyze the resuspended LDL against PBS at 4°C overnight with at least two changes of buffer.
-
Determine the protein concentration of the isolated LDL using a standard protein assay (e.g., BCA or Lowry assay).
-
Store the purified LDL at 4°C and use within one week.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Due to its light sensitivity, handle this compound in a darkened environment.
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.24 mg of this compound (MW: 224.2 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into small, single-use amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -80°C.
In Vitro LDL Oxidation Inhibition Assay
This assay measures the effect of this compound on the kinetics of LDL oxidation induced by copper sulfate (B86663) (CuSO₄).
3.1. Continuous Monitoring of Conjugated Diene Formation
Materials:
-
Isolated LDL (0.5 mg/mL in PBS)
-
This compound stock solution (10 mM in DMSO)
-
CuSO₄ solution (1 mM in deionized water)
-
PBS, pH 7.4
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm at regular intervals
Procedure:
-
In a UV-transparent 96-well plate or cuvettes, prepare the reaction mixtures as follows:
-
Control: 100 µL of LDL solution (0.5 mg/mL) + x µL PBS + 1 µL DMSO (vehicle control).
-
This compound Samples: 100 µL of LDL solution (0.5 mg/mL) + (x-1) µL PBS + 1 µL of desired this compound working solution. (Prepare serial dilutions of the 10 mM stock in DMSO to achieve final concentrations ranging from 10-100 µM).
-
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the oxidation reaction by adding 10 µL of 1 mM CuSO₄ to each well (final concentration of CuSO₄ will be approximately 10 µM).
-
Immediately place the plate/cuvettes in the spectrophotometer and begin monitoring the absorbance at 234 nm every 5 minutes for a period of 4-6 hours at 37°C.
-
Plot the absorbance at 234 nm against time. The lag phase is determined as the intercept of the tangent of the propagation phase with the initial absorbance line.
3.2. Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Oxidized LDL samples from the inhibition assay
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Malondialdehyde (MDA) standard solution
-
Heating block or water bath at 95°C
-
Centrifuge
-
Spectrophotometer
Procedure:
-
At the end of the 4-6 hour incubation period from the conjugated diene assay, stop the oxidation reaction by placing the samples on ice.
-
To 100 µL of each reaction mixture, add 200 µL of 20% TCA and vortex to precipitate the protein.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution to the supernatant.
-
Incubate the mixture at 95°C for 30 minutes to allow for the formation of the MDA-TBA adduct (a pink chromogen).
-
Cool the samples to room temperature.
-
Measure the absorbance of the solution at 532 nm.
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in each sample (expressed as nmol MDA equivalents/mg of LDL protein).
Mandatory Visualizations
Caption: Signaling pathway of LDL oxidation and its uptake by macrophages.
Caption: Experimental workflow for the LDL oxidation inhibition assay.
Application Notes and Protocols: Dose-Dependent Effects of NOC 18 on Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis. The nitric oxide (NO) signaling pathway has emerged as a significant regulator of cell motility. NOC 18, a stable diazeniumdiolate, serves as a reliable long-acting NO donor, making it a valuable tool for in vitro studies of NO-mediated cellular functions. This document provides detailed application notes and protocols for investigating the dose-dependent effects of this compound on cell migration, tailored for researchers in cell biology and drug development.
Mechanism of Action: this compound and Cell Migration
This compound spontaneously dissociates to release nitric oxide, which then activates soluble guanylate cyclase (sGC) in target cells. This leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets involved in the regulation of the cytoskeleton and cell adhesion, ultimately modulating cell migration. Key signaling pathways implicated in NO-mediated cell migration include the modulation of Rho family GTPases (such as RhoA, Rac1, and Cdc42) and the Caveolin-1/FAK/Akt pathway.
Data Presentation: Dose-Dependent Effects of this compound
The effects of this compound on cell migration are highly dose-dependent and can vary between cell types. The following table summarizes the observed quantitative effects of this compound on the migration of human neuronal precursor (NT2) cells.[1]
| This compound Concentration | Effect on Cell Migration | Effect on Cell Proliferation | Notes |
| 1 µM - 50 µM | Significant increase | No significant effect | Optimal range for promoting migration without confounding proliferative effects.[1] |
| 100 µM | Significant increase | Significant inhibition | At this concentration, this compound promotes migration while concurrently inhibiting cell division.[1] |
| 1 mM | Significant inhibition | Significant inhibition | The inhibitory effect on migration is likely due to cytotoxicity at this high concentration.[1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the modulation of cell migration.
Experimental Protocols
1. Wound Healing (Scratch) Assay
This assay is suitable for studying collective cell migration.
a. Materials
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound (handle with care, prepare fresh stock solution)
-
Sterile p200 pipette tips or a scratch-making tool
-
6-well or 12-well tissue culture plates
-
Microscope with a camera
b. Protocol
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the complete medium with a low-serum or serum-free medium for 12-24 hours to minimize cell proliferation.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
This compound Treatment: Replace the PBS with a fresh culture medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM, and 1 mM).
-
Image Acquisition: Immediately after adding the treatment, capture the first image of the scratch at T=0. Place the plate in a 37°C, 5% CO2 incubator.
-
Time-Lapse Imaging: Acquire images of the same field at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the T=0 image.
2. Transwell Migration Assay (Boyden Chamber Assay)
This assay is used to assess the chemotactic migration of individual cells.
a. Materials
-
Cell line of interest
-
Transwell inserts (typically with 8 µm pores) and companion plates (e.g., 24-well)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
b. Protocol
-
Preparation of Chambers: Place the Transwell inserts into the wells of the 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing the desired concentrations of this compound. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 atmosphere for a duration appropriate for the cell type (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixation solution for 15-20 minutes. Subsequently, stain the cells with crystal violet for 10-15 minutes.
-
Imaging and Quantification: Gently wash the inserts to remove excess stain and allow them to air dry. Count the number of stained, migrated cells in several random fields of view under a microscope.
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the dose-dependent effects of this compound on cell migration.
References
Troubleshooting & Optimization
NOC 18 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of NOC 18 (also known as DETA NONOate), a widely used nitric oxide (NO) donor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, or DETA NONOate, is a chemical compound that belongs to the class of diazeniumdiolates, also known as NONOates. It serves as a nitric oxide (NO) donor, releasing NO in a controlled manner in solution.[1][2] It is frequently used in biomedical research to study the diverse physiological and pathological roles of nitric oxide, such as in vasodilation, neurotransmission, and the immune response.[3] Specifically, it has been used to induce apoptosis in macrophages and inhibit lipoprotein oxidation.[1][4]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | DETA NONOate, 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine |
| CAS Number | 146724-94-9 |
| Molecular Formula | C₄H₁₃N₅O₂ |
| Molecular Weight | 163.18 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥90% to ≥97% by HPLC |
Q3: What are the recommended long-term storage conditions for solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C or -80°C.[1][2][5] It is crucial to keep the compound in a desiccated environment as it is hygroscopic and to protect it from light.[1][5] Some suppliers recommend storing it under an inert gas like nitrogen.[2][9] Under these conditions, the solid compound is stable for at least one year.[2][9]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is unstable in aqueous solutions at neutral pH.[1][4] Therefore, stock solutions should be prepared in a basic solution, such as 0.01 M to 0.1 M NaOH, in which it is relatively stable.[1][5][6] To prepare a stock solution, dissolve the solid this compound in the desired concentration of cold NaOH.
Q5: How stable are this compound stock solutions?
A5: Stock solutions of this compound in NaOH are stable for up to 24 hours when stored at -20°C.[1][4] It is recommended to prepare fresh solutions daily and keep them on ice during use to minimize degradation.[5][6] Some sources indicate a degradation of about 5% per day even at -20°C.[5][6] Stock solutions in water or PBS (pH 7.4) are unstable and should be used immediately after preparation.[1][4]
Q6: How does this compound release nitric oxide?
A6: this compound spontaneously decomposes in aqueous solutions at physiological pH (7.4) to release two molecules of nitric oxide (NO) and the parent amine, diethylenetriamine (B155796) (DETA).[6][9] The rate of NO release is pH-dependent; decomposition is almost instantaneous at pH 5.0.[6][9]
Stability Data Summary
The stability of this compound is highly dependent on the pH and temperature of the solution. The following table summarizes the half-life of this compound under different conditions.
| Condition | Temperature | Half-life (t½) |
| PBS, pH 7.4 | 22°C | ~3400 minutes (~56 hours)[1][4] |
| 0.1 M Phosphate Buffer, pH 7.4 | 37°C | 20 hours[9] |
| Alkaline Solution (pH ≥ 10.0) | - | Relatively stable[1] |
Troubleshooting Guide
Issue: I am not observing the expected biological effects in my experiment.
-
Possible Cause 1: Degraded this compound solid.
-
Troubleshooting Step: Ensure that the solid this compound has been stored correctly at -20°C or -80°C, protected from light and moisture. If the storage conditions have been compromised, the compound may have degraded. It is advisable to use a fresh vial of the compound.
-
-
Possible Cause 2: Degraded this compound stock solution.
-
Troubleshooting Step: this compound stock solutions in NaOH are only stable for a short period (up to 24 hours at -20°C).[1][4] Always prepare fresh stock solutions for your experiments and keep them on ice. Avoid using stock solutions that have been stored for longer periods or have undergone multiple freeze-thaw cycles.
-
-
Possible Cause 3: Incorrect pH of the experimental medium.
-
Troubleshooting Step: The release of NO from this compound is pH-dependent. Verify that the pH of your experimental buffer or medium is in the physiological range (around 7.4) for optimal NO release. At a highly acidic pH, the release is very rapid, which might not be suitable for all experimental designs.[9]
-
-
Possible Cause 4: Insufficient concentration of this compound.
-
Troubleshooting Step: The volume of the this compound stock solution added to your experimental setup should not exceed 1/50th of the total volume to avoid significant pH shifts, assuming your medium has sufficient buffering capacity.[5][6] You may need to optimize the final concentration of this compound to observe the desired effect.
-
Issue: I see a rapid change in the pH of my cell culture medium after adding the this compound stock solution.
-
Possible Cause: High volume of alkaline stock solution.
-
Troubleshooting Step: The stock solution is prepared in NaOH, which is alkaline. Adding a large volume of this stock solution to a weakly buffered medium can increase the pH. Prepare a more concentrated stock solution so that a smaller volume is needed. Ensure your experimental medium has adequate buffering capacity.
-
Experimental Protocols
Protocol: Determination of this compound Half-life by UV-Vis Spectrophotometry
This protocol allows for the determination of the half-life of this compound in a specific buffer at a given temperature by monitoring the decrease in its characteristic UV absorbance over time.
Materials:
-
This compound solid
-
0.1 M NaOH, chilled
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes
Procedure:
-
Prepare a concentrated stock solution of this compound: Accurately weigh a small amount of this compound and dissolve it in chilled 0.1 M NaOH to a final concentration of 10-20 mM. Keep this stock solution on ice.
-
Set up the spectrophotometer: Set the spectrophotometer to the desired temperature (e.g., 37°C) and allow it to equilibrate.
-
Prepare the reaction mixture: In a cuvette, add the appropriate volume of pre-warmed PBS (pH 7.4).
-
Initiate the reaction: Add a small volume of the cold this compound stock solution to the PBS in the cuvette to achieve the desired final concentration (e.g., 100 µM). The volume of the stock solution should be minimal to not significantly alter the pH of the PBS. Mix quickly by inverting the cuvette.
-
Measure absorbance: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the maximum wavelength for this compound (consult literature or perform a scan to determine, typically around 250 nm).
-
Data collection: Record the absorbance at regular time intervals until the absorbance value plateaus, indicating the complete decomposition of this compound.
-
Data analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to the negative of the rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified nitric oxide signaling pathway.
References
- 1. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
- 2. Neuroprotective effects of DETA-NONOate, a nitric oxide donor, on hydrogen peroxide-induced neurotoxicity in cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Nitric oxide-induced cytostasis and cell cycle arrest of a human breast cancer cell line (MDA-MB-231): Potential role of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
Why is my NOC 18 solution not releasing nitric oxide?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide (NO) donor, NOC 18 (also known as DETA/NO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
My this compound solution is not releasing nitric oxide. What are the possible reasons?
There are several potential reasons why your this compound solution may not be releasing the expected amount of nitric oxide. The primary factors to consider are the preparation and handling of the solution, the experimental conditions, and the method of detection.
Q1: How should I prepare and store my this compound stock solution?
A1: Improper preparation and storage are the most common causes of this compound inactivity.
-
Use an alkaline solvent for stock solutions: this compound is most stable in alkaline solutions (pH > 9). It is highly recommended to prepare stock solutions in 0.1 M NaOH. Stock solutions prepared in aqueous NaOH are relatively stable but should ideally be used within one day, as they can degrade by about 5% per day even when stored at -20°C.[1][2] For immediate use, you can also dissolve this compound in water or PBS, but these solutions are unstable and should be used right away.[3][4]
-
Storage Conditions: Store solid this compound at -20°C, protected from light and moisture.[1][3] After reconstitution in NaOH, it is best to aliquot the solution and freeze it at -20°C for up to 24 hours.[3][4] Avoid repeated freeze-thaw cycles.
Q2: I prepared my stock solution correctly, but I'm still not seeing NO release in my experiment. What else could be wrong?
A2: The experimental conditions play a crucial role in the spontaneous release of nitric oxide from this compound.
-
pH of the experimental medium: this compound releases nitric oxide upon protonation. Therefore, the release is pH-dependent. The release is essentially instantaneous at a pH of 5.0.[5] Ensure your experimental buffer or medium has a physiological pH (around 7.4) for a sustained and predictable release. If the pH of your experimental solution is too high (alkaline), the release of NO will be significantly slower or inhibited.
-
Temperature: The rate of NO release is also temperature-dependent. Experiments are typically conducted at 37°C to mimic physiological conditions. Lower temperatures will slow down the rate of NO release.
-
Volume of stock solution: To avoid significantly altering the pH of your experimental medium, the volume of the alkaline this compound stock solution should not exceed 1/50th of the total sample volume. Your experimental medium should have sufficient buffering capacity to maintain a stable pH after the addition of the stock solution.[1][2]
Q3: How can I be sure that my detection method is working correctly?
A3: Issues with the nitric oxide detection method can be mistaken for a lack of NO release from this compound.
-
Griess Assay: This is a common indirect method to measure NO by quantifying its stable breakdown products, nitrite (B80452) and nitrate.
-
Interference: Components in your cell culture media or experimental buffer can interfere with the Griess reaction. Phenol (B47542) red, a common pH indicator in media, can interfere with the colorimetric reading. It is advisable to use a phenol red-free medium for your experiments. Proteins in the sample can also interfere and may need to be removed by precipitation.
-
Reagent Stability: Griess reagents can be unstable. Always use freshly prepared reagents and protect them from light.
-
-
Electrochemical Detection: Direct measurement of NO using an electrochemical sensor provides real-time data.
-
Sensor Calibration: Proper calibration of the NO sensor is critical for accurate measurements.
-
Interferences: Other electroactive species in your sample can interfere with the sensor's reading. Common interferents include nitrite, ascorbic acid, and dopamine.
-
Q4: Could the this compound itself be degraded?
A4: Yes, improper storage or handling can lead to the degradation of solid this compound. It is a hygroscopic solid and should be protected from moisture.[3] If the powder has changed in appearance (e.g., clumping, discoloration), it may have degraded.
Q5: Are there any concerns about the byproducts of this compound decomposition?
A5: Yes, the decomposition of this compound (DETA/NO) releases nitric oxide and diethylenetriamine (B155796) (DETA). While this compound and its byproducts are generally considered to have minimal side effects at typical experimental concentrations, it's important to be aware that DETA itself can be toxic at higher concentrations.[6] It is always recommended to run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a control with the parent amine (DETA) to rule out any effects not related to nitric oxide.
Data Presentation
The release of nitric oxide from this compound is influenced by several factors. The following tables summarize the key quantitative data available.
Table 1: Half-life of this compound at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life (t½) |
| 7.4 | 22 | ~3400 minutes[3][4] |
| 7.4 | 37 | ~20 hours[5] |
| 5.0 | Not Specified | Instantaneous release[5] |
| ≥10.0 | Not Specified | Relatively stable[3][4] |
Table 2: Stability of this compound in Different Solvents
| Solvent | Stability | Notes |
| 0.1 M NaOH | Relatively Stable | Recommended for stock solutions. Stable for up to 24 hours at -20°C.[3][4] |
| Water | Unstable | Reconstitute just prior to use.[3][4] |
| PBS (pH 7.4) | Unstable | Reconstitute just prior to use.[3][4] |
| DMSO | Data not readily available | While some organic compounds are stored in DMSO, for NONOates, alkaline aqueous solutions are the standard for stable stock solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
0.1 M Sodium Hydroxide (NaOH), chilled on ice
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of ice-cold 0.1 M NaOH to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex until the solid is completely dissolved.
-
Keep the stock solution on an ice bath during use.[2]
-
For storage, aliquot the stock solution into smaller volumes and freeze at -20°C. Use within 24 hours.[3]
-
Protocol 2: Measurement of Nitric Oxide Release using the Griess Assay
-
Materials:
-
Griess Reagent Kit (typically contains sulfanilamide (B372717) solution and N-(1-naphthyl)ethylenediamine (NED) solution)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader
-
Samples (e.g., cell culture supernatant)
-
-
Procedure:
-
Prepare a Nitrite Standard Curve:
-
Perform serial dilutions of the nitrite standard in the same medium as your samples to create a standard curve (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Collect your experimental samples (e.g., 50 µL of cell culture supernatant) and add them to the wells of the 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of the sulfanilamide solution to each well containing standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.
-
-
Visualizations
Below are diagrams illustrating key concepts related to this compound and nitric oxide signaling.
Caption: The NO/cGMP signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting lack of NO release from this compound.
References
How to prevent rapid degradation of NOC 18 in solution
This guide provides researchers, scientists, and drug development professionals with essential information for handling the nitric oxide (NO) donor, NOC 18 (also known as DETA NONOate), to prevent its rapid degradation in solution and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release nitric oxide (NO)?
A1: this compound is a diazeniumdiolate compound that functions as a nitric oxide (NO) donor.[1] It belongs to a class of compounds called NONOates which spontaneously release NO under physiological conditions (i.e., in aqueous solution at neutral pH) without the need for cofactors.[2][3] The decomposition of a single this compound molecule releases two molecules of NO, although the release of the second molecule is very slow.[2][3] Its primary advantage is the ability to introduce controlled amounts of pure NO into an experimental system at a predictable rate.[2]
Q2: What is the main factor causing the degradation of this compound in solution?
A2: The primary factor governing the degradation of this compound and the subsequent release of NO is pH .[4] this compound is relatively stable in alkaline solutions (pH ≥ 10.0) but begins to decompose as the pH is lowered.[4] This decomposition is considered almost instantaneous at a pH of 5.0.[4]
Q3: How should I prepare a stock solution of this compound to maximize its stability?
A3: To maximize stability, you should prepare stock solutions in a cold, alkaline solution. The recommended solvent is 0.1 M sodium hydroxide (B78521) (NaOH).[2][3] Stock solutions made in water or physiological buffers like PBS (pH 7.4) are highly unstable and must be used immediately after preparation.
Q4: After preparing a stock solution in NaOH, how long can I store it?
A4: Even when prepared in 0.1 M NaOH and stored at -20°C, the stock solution is not completely stable and should be used within one day.[2][3] It is estimated that the solution degrades by about 5% per day under these conditions.[2][3] For best results, always prepare the stock solution fresh on the day of the experiment and keep it on an ice bath.[3]
Q5: What is the half-life of this compound once it is added to my experimental buffer?
A5: The half-life (t½) of this compound is dependent on both pH and temperature. In a 0.1 M phosphate (B84403) buffer at pH 7.4, the half-life is approximately 20 hours at 37°C and 56 hours at 22-25°C.[5] Another source reports a half-life of about 3400 minutes (56.7 hours) in PBS (pH 7.4) at 22°C.[6]
Q6: How should I handle and store the solid (powder) form of this compound?
A6: Solid this compound should be stored at -20°C or -80°C, protected from light and moisture.[2][5] The compound is hygroscopic and sensitive to moisture, which can cause it to discolor upon exposure to air.[5] It is critical to keep the vial tightly sealed until use.[5]
Troubleshooting Guide
Problem: My experiment shows no biological effect, and I suspect the this compound has degraded.
| Potential Cause | Recommended Solution |
| Improper Stock Solution Preparation | The stock solution was prepared in a neutral buffer (e.g., PBS or water) instead of an alkaline solution. |
| Aged Stock Solution | The stock solution was prepared more than 24 hours before the experiment. |
| Improper Storage of Stock Solution | The alkaline stock solution was left at room temperature for an extended period. |
| Degraded Solid Compound | The solid this compound powder was improperly stored (e.g., exposed to moisture or light). |
Problem: I am observing inconsistent results between different experimental trials.
| Potential Cause | Recommended Solution |
| Variable Stock Solution Age | Using stock solutions of different ages (e.g., one fresh, one a day old) can lead to different effective concentrations. |
| Temperature Fluctuations | The rate of NO release is temperature-dependent.[5] |
| Insufficient Buffering Capacity | The addition of the alkaline stock solution slightly increases the pH of the experimental medium, which can slow the initial rate of NO release. |
Data Summary
Table 1: Half-Life of this compound in Aqueous Buffer
| Buffer Condition | Temperature | Half-Life (t½) | Citation(s) |
| 0.1 M Phosphate Buffer (pH 7.4) | 37°C | ~20 hours | [5] |
| 0.1 M Phosphate Buffer (pH 7.4) | 22-25°C | ~56 hours | [5] |
| PBS (pH 7.4) | 22°C | ~3400 minutes (56.7 hours) |
Table 2: Storage and Handling Recommendations for this compound
| Form | Storage Temperature | Key Handling Instructions | Citation(s) |
| Solid (Powder) | -20°C to -80°C | Protect from light and moisture; keep vial tightly sealed.[2][5] | |
| Stock Solution (in 0.1 M NaOH) | -20°C (short-term) | Prepare fresh and use within 24 hours; keep on ice during use.[2][3] | |
| Working Solution (in neutral buffer) | N/A | Use immediately; solution is unstable. |
Experimental Protocols & Visualizations
Protocol: Preparation of a 10 mM this compound Stock Solution
-
Weigh out the required amount of solid this compound (Molecular Weight: 163.18 g/mol ).[3]
-
Prepare a stock of 0.1 M NaOH in high-purity water and chill it on an ice bath.
-
Under minimal light, dissolve the solid this compound in the cold 0.1 M NaOH to a final concentration of 10 mM.[3]
-
Vortex briefly until fully dissolved.
-
Keep the stock solution on an ice bath at all times and use it within the same day.[3]
Protocol: Dosing this compound into an Experimental System (e.g., Cell Culture)
-
Ensure your experimental medium (e.g., cell culture medium in a petri dish) is at the desired temperature (e.g., 37°C).
-
Using the freshly prepared 10 mM alkaline stock solution, calculate the volume needed to achieve your final desired concentration.
-
To avoid altering the pH of your experimental system, ensure the volume of the added stock solution does not exceed 1/50th of the total volume of your medium.[3] For example, add no more than 20 µL of stock solution to 1 mL of medium.
-
Add the calculated volume of the this compound stock solution directly to your experimental medium. Mix gently.
-
Nitric oxide release will begin immediately upon introduction into the neutral pH environment of the medium.[3]
Caption: Workflow for handling this compound from storage to experimental use.
Caption: pH-dependent degradation pathway of this compound.
References
Troubleshooting inconsistent results with NOC 18
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results when working with the nitric oxide (NO) donor, NOC 18.
Introduction to this compound
This compound, also known as DETA NONOate, is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1][2] It is characterized by a significantly longer half-life for NO release compared to other donors like NOC-5, NOC-7, and NOC-12.[3] This property makes it a valuable tool for experiments requiring a sustained and controlled release of NO.[3] this compound is a white, solid compound that is soluble in water, PBS (pH 7.4), and dilute sodium hydroxide (B78521) (NaOH) solutions.[4] It is commonly used in research to study the effects of NO on various biological processes, including apoptosis, signal transduction, and vasodilation.[3][5][6]
Troubleshooting Guides
Question: Why am I seeing significant variability in the biological response between experiments using the same concentration of this compound?
Answer: Inconsistent biological effects with this compound often stem from variations in the preparation, storage, and application of the compound. Here are the most common factors:
-
Stock Solution Instability: The stability of this compound in solution is highly dependent on the solvent and storage duration. Stock solutions prepared in aqueous buffers like PBS or water are unstable and should be used immediately after preparation.[3] For longer, though still limited, stability, stock solutions should be prepared in 0.1 M NaOH.[1] Even when frozen at -20°C, stock solutions in NaOH can degrade by approximately 5% per day and should ideally be used within 24 hours.[1][2][3]
-
pH of Experimental Medium: The rate of NO release from this compound is pH-dependent.[4] The half-life is significantly affected by the pH of your cell culture medium or experimental buffer. Small variations in the pH of your experimental setup between experiments can lead to different rates of NO release and, consequently, inconsistent results. Dissociation of NO is almost instantaneous at a pH of 5.0.[4]
-
Improper Storage of Solid Compound: this compound is hygroscopic and sensitive to light.[3] Exposure to moisture or light can degrade the solid compound, leading to a reduced and inconsistent yield of NO upon dissolution. Always store the solid compound at -20°C, protected from light and moisture.[2]
-
Temperature Fluctuations: The half-life of NO release is temperature-dependent. Ensure that your experiments are conducted at a consistent and controlled temperature.
Question: My measurements of NO concentration are lower than expected based on the calculated half-life. What could be the cause?
Answer: Lower than expected NO concentrations can be attributed to several factors related to the compound's purity and handling:
-
Compound Purity: The purity of this compound can vary between batches and suppliers, with typical purities being ≥90% or ≥95%.[2][7] Lower purity will result in a proportionally lower amount of active NO donor. It is advisable to check the certificate of analysis for the specific lot you are using.
-
Stock Solution Preparation: When preparing the stock solution, ensure that the solid this compound is fully dissolved in the 0.1 M NaOH before further dilution into your experimental medium. Incomplete dissolution will lead to a lower effective concentration.
-
Volume of Stock Solution: To avoid altering the pH of your experimental medium, the volume of the alkaline stock solution added should be minimal, typically not exceeding 1/50th of the total sample volume.[1][2] A significant change in pH can alter the rate of NO release.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound? A1: It is recommended to prepare a 10-50 mM stock solution in 0.1 M NaOH.[1] This alkaline solution provides relative stability.[3] Keep the stock solution on ice and use it within the same day for best results.[1][2]
Q2: Can I store this compound stock solutions in PBS or cell culture medium? A2: No, stock solutions of this compound in neutral pH buffers like PBS or in cell culture medium are unstable and should be prepared immediately before use.[3]
Q3: What is the half-life of this compound? A3: The half-life is dependent on pH and temperature. The table below summarizes the half-life under different conditions.
Q4: How many molecules of NO are released from one molecule of this compound? A4: One molecule of this compound releases two molecules of NO. However, the release of the second NO molecule is very slow.[1][2]
Q5: Is this compound cell-permeable? A5: No, this compound is not considered to be cell-permeable.
Data Presentation
Table 1: Half-life of this compound under Various Conditions
| Buffer | pH | Temperature (°C) | Half-life (t½) | Citation |
| PBS | 7.4 | 22 | 3400 minutes | [3] |
| 0.1 M Phosphate Buffer | 7.4 | 37 | 20 hours | [4] |
| 0.1 M Phosphate Buffer | 7.4 | Room Temperature | 56 hours | [4] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature (°C) | Stability | Citation |
| 0.1 M NaOH | -20 | Stable for up to 24 hours | [3] |
| 0.1 M NaOH | -20 | Degrades ~5% per day; use within one day | [1][2] |
| H₂O or PBS (pH 7.4) | N/A | Unstable; reconstitute just prior to use | [3] |
Experimental Protocols
Protocol: Preparation and Use of this compound for Cell Culture Experiments
-
Reagent Preparation:
-
Prepare a sterile, 0.1 M NaOH solution using high-purity water.
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
-
Stock Solution Preparation (10 mM):
-
In a sterile microcentrifuge tube, weigh out the required amount of this compound (MW: 163.18 g/mol ).[7]
-
Under sterile conditions, add the appropriate volume of 0.1 M NaOH to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Place the stock solution on ice and protect it from light. Use this stock solution within the same day.[1][2]
-
-
Application to Cell Culture:
-
Pre-warm your cell culture medium or experimental buffer to the desired temperature (e.g., 37°C).
-
Add the required volume of the 10 mM this compound stock solution to the medium to achieve the final desired concentration. Ensure the volume of the stock solution is less than 1/50th of the total volume of the medium to maintain the desired pH.[1][2]
-
Gently mix the medium immediately after adding the this compound solution.
-
Add the NO-containing medium to your cells. NO release will begin immediately.[1][2]
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for the preparation and application of this compound in experiments.
Simplified Nitric Oxide Signaling Pathway
Caption: The canonical NO/sGC/cGMP signaling pathway activated by this compound.
References
- 1. NO Detection this compound | CAS 146724-94-9 Dojindo [dojindo.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. NOC-18 | 146724-94-9 [chemicalbook.com]
- 5. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Accurate Measurement of Nitric Oxide Release from NOC-18
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring nitric oxide (NO) release from the donor compound NOC-18. Navigate through our troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is NOC-18 and why is it used as a nitric oxide donor?
NOC-18, also known as DETA NONOate, is a chemical compound that belongs to the class of diazeniumdiolates (NONOates).[1][2][3][4] It is widely used in research as a nitric oxide (NO) donor because it spontaneously decomposes under physiological conditions (pH 7.4) to release NO in a controlled and predictable manner.[1][2][3] This property makes it a valuable tool for studying the diverse biological effects of NO. One molecule of NOC-18 releases two molecules of NO.[2][3]
Q2: How should I prepare and handle NOC-18 stock solutions?
NOC-18 is stable as a solid when stored at -20°C, protected from light.[1][2] Stock solutions should be prepared fresh immediately before use by dissolving the solid in 0.1 M NaOH.[2][3] Alkaline stock solutions are relatively stable but should be kept on ice and used within the same day, as they can degrade by about 5% per day even at -20°C.[3] Reconstituted solutions in aqueous buffers like PBS (pH 7.4) are unstable and must be used immediately. When adding the stock solution to your experimental system, ensure the volume does not exceed 1/50th of the total sample volume to avoid significant pH shifts.[2][3]
Q3: What are the primary methods for measuring NO release from NOC-18?
There are several methods to measure NO release, each with its own advantages and limitations. The most common methods include:
-
Direct Measurement:
-
Chemiluminescence: This is considered the gold standard for its high sensitivity and specificity in detecting gaseous NO.[5][6][7][8] It involves the reaction of NO with ozone, which produces light that is proportional to the NO concentration.[6][9][10]
-
Amperometric NO Sensors: These electrochemical sensors provide real-time, direct measurement of NO in solution with high sensitivity (picomolar to nanomolar range).[11][12][13][14][15] They work by oxidizing NO at an electrode surface, generating a current that is proportional to the NO concentration.[11]
-
-
Indirect Measurement:
-
Griess Assay: This is a popular, cost-effective colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[16][17][18][19][20] The assay involves a two-step reaction that forms a colored azo dye, which can be quantified spectrophotometrically.[18][19]
-
Q4: Which method is best for my experiment?
The choice of method depends on several factors, including the required sensitivity, temporal resolution, sample matrix, and available equipment.
-
For real-time kinetics and high sensitivity , chemiluminescence or amperometric sensors are preferred.[20][21]
-
For endpoint measurements or high-throughput screening where cost is a consideration, the Griess assay is a suitable option.[18][20]
It is often recommended to use at least two different methods to validate your results.[10][22]
Troubleshooting Guides
Griess Assay Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low or no signal | 1. NOC-18 degradation: Stock solution was not fresh or was improperly stored. 2. Low NO concentration: The amount of NO released is below the detection limit of the assay (~0.5 µM).[18] 3. Interference from sample components: Compounds like ascorbate (B8700270), reduced thiols, or heparin can interfere with the Griess reaction.[23] 4. Incorrect pH: The Griess reaction requires an acidic environment. | 1. Always prepare fresh NOC-18 stock solutions in 0.1 M NaOH and keep them on ice.[2][3] 2. Increase the concentration of NOC-18 or allow for a longer release period. 3. For samples with high protein content, a deproteinization step is necessary.[23] Avoid acid precipitation methods as they can lead to nitrite loss.[23] Use methods like zinc sulfate (B86663) deproteinization, which can also reduce interference from ascorbate and phosphate.[23] 4. Ensure the Griess reagent is properly acidified. |
| High background | 1. Nitrite contamination: The culture medium or buffers may contain nitrite. 2. Phenol (B47542) red interference: Phenol red in culture media can interfere with absorbance readings. | 1. Use fresh, high-purity water and reagents. Test your buffers and media for baseline nitrite levels. 2. Use phenol red-free culture medium for your experiments.[16] |
| Inconsistent results | 1. Variable incubation times: Inconsistent timing for the Griess reaction. 2. Light exposure: The azo dye product is light-sensitive. 3. Inaccurate standard curve: Improperly prepared standards. | 1. Ensure consistent incubation times for all samples and standards.[24] 2. Protect the reaction plate from light during incubation.[24] 3. Prepare fresh sodium nitrite standards for each assay and use the same medium as your samples for dilutions.[24] |
Amperometric NO Sensor Issues
| Problem | Possible Cause(s) | Solution(s) |
| Noisy or unstable baseline | 1. Improper sensor polarization: The sensor needs to be stabilized before use. 2. Electrical interference: Nearby equipment can cause noise. | 1. Polarize the sensor in the experimental buffer for at least 1 hour before calibration and measurements.[12] 2. Ensure proper grounding of the equipment and move any sources of electrical noise away from the setup. |
| Low sensitivity | 1. Sensor fouling: Proteins or other molecules from the sample can adsorb to the sensor surface. 2. Incorrect calibration: The calibration solutions may be inaccurate. | 1. Clean the sensor according to the manufacturer's instructions. In some cases, a perm-selective coating or gas-permeable membrane can reduce fouling.[11] 2. Prepare fresh NO calibration solutions daily. |
| Interference | 1. Electrochemical interferents: Species like nitrite, ascorbate, and carbon monoxide can be oxidized at the electrode, causing a false signal.[11][13] | 1. Use sensors with selective coatings or gas-permeable membranes to exclude ionic interferents.[11][15] For carbon monoxide interference, sensors with a platinum oxide film formed under alkaline conditions show enhanced selectivity.[11][13] |
Chemiluminescence Detector Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low signal | 1. NO reaction before detection: NO is reacting with oxygen in the system before reaching the detector.[20] 2. Leaks in the system: Air leaking into the gas stream can quench the signal. | 1. Ensure the entire system, including the sample vessel and tubing, is purged with an inert gas (e.g., nitrogen or argon) to create an anaerobic environment.[20] 2. Check all connections for leaks. |
| Inaccurate quantification | 1. Incorrect flow rate: The flow rate of the carrier gas affects the measurement. 2. Analyzer response time: Slow response times can lead to underestimation of peak NO concentrations.[25] | 1. Calibrate and maintain a constant, known flow rate of the inert carrier gas. 2. Be aware of your instrument's response time. For rapidly changing NO concentrations, a faster response analyzer is necessary for accurate measurements.[25] |
Experimental Protocols
Protocol 1: Griess Assay for Nitrite Quantification
This protocol provides a method for the indirect measurement of NO release from NOC-18 by quantifying the accumulation of its stable oxidation product, nitrite.
Materials:
-
NOC-18
-
0.1 M NaOH
-
Phosphate-buffered saline (PBS), pH 7.4 (or other experimental buffer)
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in water
-
Note: Store components separately at 4°C, protected from light. Mix equal volumes of A and B immediately before use.[16][24]
-
-
Sodium nitrite (NaNO₂) standard solution (e.g., 100 µM in the same buffer as the samples)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare NOC-18 Solution: Prepare a stock solution of NOC-18 (e.g., 10 mM) in 0.1 M NaOH.[2] Keep on ice.
-
Initiate NO Release: Add the NOC-18 stock solution to your experimental buffer (e.g., PBS at 37°C) to achieve the desired final concentration. The release of NO will begin immediately.[2][3]
-
Sample Collection: At desired time points, collect aliquots (e.g., 100 µL) of the sample solution.
-
Prepare Nitrite Standards: Create a serial dilution of the sodium nitrite standard solution in the same buffer as your samples to generate a standard curve (e.g., 0-100 µM).[24]
-
Griess Reaction:
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.[24]
-
Calculate Nitrite Concentration: Subtract the absorbance of the blank (buffer + Griess reagent) from all readings. Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration of your samples from the curve.
Diagrams
References
- 1. NOC-18 | 146724-94-9 [chemicalbook.com]
- 2. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemiluminescence Detection of Nitric Oxide from Roots, Leaves, and Root Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Amperometric Nitric Oxide Sensors with Enhanced Selectivity Over Carbon Monoxide via Platinum Oxide Formation Under Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microfluidic Amperometric Sensor for Analysis of Nitric Oxide in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4.7. Nitric Oxide Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Recommendations of using at least two different methods for measuring NO [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Nitric oxide (NO) measurement accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding off-target effects of NOC 18 byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target effects of byproducts from the nitric oxide (NO) donor, NOC 18 (also known as DETA/NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, or DETA/NO, is a member of the diazeniumdiolate (NONOate) class of compounds. It is a popular research tool used to spontaneously release nitric oxide (NO) under physiological conditions (pH 7.4, 37°C).[1][2] This slow and prolonged release of NO allows researchers to study the diverse biological roles of nitric oxide in various cellular processes.
Q2: What are the byproducts of this compound decomposition?
A2: Upon releasing two molecules of nitric oxide, the this compound molecule decomposes, leaving behind its parent compound, diethylenetriamine (B155796) (DETA).[3][4] DETA is a colorless to yellow, viscous, and hygroscopic liquid with an ammonia-like odor.[3]
Q3: Can the byproducts of this compound cause off-target effects?
A3: While it is often stated that the byproducts of NONOates do not interfere with cellular activities, emerging evidence suggests that this may not always be the case, especially at higher concentrations of the parent compound. The primary byproduct of this compound, diethylenetriamine (DETA), can exert biological effects independent of nitric oxide. For instance, a study on cerebellar granule neurons demonstrated that high concentrations (3 mM) of DETA-NONOate itself, and not the released NO, can directly activate an inward current through cation-selective channels.[4] Therefore, it is crucial to consider the potential for off-target effects from DETA in your experiments.
Q4: What are the known toxicities of diethylenetriamine (DETA)?
A4: Diethylenetriamine is classified as a corrosive substance and can cause severe skin burns and eye damage.[3] It is also a skin sensitizer.[5] Acute toxicity data from animal studies are summarized in the table below. While these values are from in vivo studies, they highlight the inherent toxicity of the compound.
Troubleshooting Guide
This guide will help you identify and mitigate potential off-target effects when using this compound in your experiments.
Problem: I am observing unexpected or inconsistent results in my experiment.
Possible Cause: The observed effects may be due to the off-target activity of the this compound byproduct, diethylenetriamine (DETA), rather than the intended effects of nitric oxide.
Solution:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound to elicit the desired NO-mediated effect. A dose-response experiment is highly recommended to determine the optimal concentration for your specific experimental system.
-
Incorporate Proper Controls: The inclusion of appropriate controls is critical to distinguish between on-target NO effects and off-target byproduct effects.
-
Vehicle Control: Always include a control group treated with the same vehicle used to dissolve this compound (e.g., 0.01 M NaOH).
-
Decomposed this compound Control: This is the most important control to account for the effects of the DETA byproduct. A solution of this compound that has been allowed to fully decompose will contain DETA and nitrite/nitrate, but no active NO donor.
-
DETA Control: If possible, include a control group treated with a concentration of pure diethylenetriamine that is equivalent to the concentration that would be produced from the complete decomposition of this compound in your experiment.
-
Problem: I am unsure how to prepare a "decomposed this compound" control.
Solution: A detailed protocol for preparing a decomposed this compound control is provided in the "Experimental Protocols" section below. The general principle is to allow the this compound solution to incubate for a sufficient time under conditions that promote complete NO release.
Problem: How can I assess the potential for off-target effects in my specific cell type?
Solution:
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which DETA becomes toxic to your cells. This will help you establish a working concentration range for this compound where the byproduct is unlikely to cause overt toxicity.
-
Functional Assays: If you have a specific functional readout that you suspect might be affected by DETA, test the effect of DETA alone on this readout.
Quantitative Data Summary
Table 1: Acute Toxicity of Diethylenetriamine (DETA)
| Route of Administration | Animal Model | LD50 Value | Reference |
| Oral | Rat | 1080 mg/kg | [3] |
| Dermal | Rabbit | 1090 mg/kg | [5] |
| Intraperitoneal | Mouse | 71 mg/kg | [3] |
Table 2: In Vitro Cytotoxicity of Diethylenetriamine (DETA) - Illustrative Data
| Cell Line | Assay | IC50 Value | Notes |
| Various | Various | Data not readily available in literature | Researchers are encouraged to determine the IC50 of DETA in their specific cell line of interest. |
Note: Specific IC50 values for DETA across a wide range of cell lines are not extensively documented in publicly available literature. It is highly recommended that researchers perform their own cytotoxicity assays to determine the relevant concentration range for their experimental system.
Experimental Protocols
Protocol 1: Preparation of Decomposed this compound Control Solution
Objective: To prepare a control solution containing the byproducts of this compound decomposition (diethylenetriamine and nitrite/nitrate) without the active NO-releasing compound.
Materials:
-
This compound (DETA/NO)
-
0.01 M Sodium Hydroxide (NaOH), sterile
-
Phosphate-buffered saline (PBS) or cell culture medium, sterile
-
Sterile microcentrifuge tubes or vials
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in 0.01 M NaOH at the desired concentration (e.g., 10 mM). It is recommended to prepare this fresh.
-
Dilute the this compound stock solution to the final working concentration in your experimental buffer (e.g., PBS or cell culture medium).
-
Aliquot the solution into sterile, loosely capped tubes to allow for gas exchange.
-
Incubate the solution at 37°C for a period sufficient for complete decomposition. Given the half-life of this compound is approximately 20-56 hours at 37°C and pH 7.4, an incubation period of at least 5-7 half-lives is recommended to ensure greater than 98% decomposition.[1][2] Therefore, an incubation of at least 120 hours (5 days) is advisable.
-
After the incubation period, the solution can be considered "decomposed this compound" and can be used as a negative control in your experiments at the same final dilution as your active this compound.
Protocol 2: Assessment of DETA Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effects of diethylenetriamine (DETA) on a specific cell line.
Materials:
-
Diethylenetriamine (DETA)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
DETA Treatment: Prepare a series of dilutions of DETA in complete cell culture medium. Remove the old medium from the cells and add the DETA-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each DETA concentration. Plot the results to determine the IC50 value (the concentration of DETA that causes 50% inhibition of cell viability).
Visualizations
Caption: Canonical NO/cGMP signaling pathway activated by this compound.
Caption: Workflow for designing experiments to control for off-target effects.
Caption: A decision-making flowchart for troubleshooting experiments with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Diethylenetriamine | C4H13N3 | CID 8111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The NO donor DETA-NONOate reversibly activates an inward current in neurones and is not mediated by the released nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Navigating NOC-18 Experiments: A Guide to Media Component Interference
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using the nitric oxide (NO) donor, NOC-18, in cell culture experiments. A primary focus is on the interference caused by various components of cell culture media, which can significantly impact the stability and efficacy of NOC-18.
Frequently Asked Questions (FAQs)
Q1: What is NOC-18 and what is its mechanism of action?
NOC-18 (also known as DETA/NO) is a member of the diazeniumdiolate (NONOate) class of compounds. It is a widely used nitric oxide (NO) donor in biomedical research. Its primary function is to spontaneously release NO in a controlled manner under physiological conditions (pH 7.4, 37°C). The release of NO is critical for its biological activity, as NO is a key signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The decomposition of NOC-18 is pH-dependent; it is relatively stable in alkaline solutions but releases NO more rapidly as the pH becomes more acidic.[1][2]
Q2: My cells are not showing the expected response to NOC-18. What are the potential reasons?
Several factors could lead to a diminished or absent cellular response to NOC-18. These can be broadly categorized as issues with the compound itself, the experimental setup, or interference from the cell culture environment. Common problems include:
-
Degradation of NOC-18 stock solution: NOC-18 solutions should be prepared fresh before each experiment, as the compound can degrade over time, even when stored at low temperatures.
-
Incorrect dosage: The concentration of NOC-18 is critical, as too low a dose may not elicit a response, while too high a dose can be cytotoxic.
-
Media component interference: As detailed in this guide, components within your cell culture medium can react with and inactivate NOC-18, reducing the effective concentration of NO that reaches your cells.
-
Cell health and density: Unhealthy or overly confluent cells may not respond appropriately to stimuli.
Troubleshooting Guide: Interference from Cell Culture Media Components
A common and often overlooked source of experimental variability is the interaction between NOC-18 and the components of the cell culture medium. The following sections detail the most frequent culprits and provide guidance on how to mitigate their effects.
Q3: Can sulfhydryl-containing compounds in my media affect NOC-18?
Yes, this is a significant source of interference. Sulfhydryl (thiol) groups (-SH) are highly reactive with NO and its precursors. Key sources of sulfhydryls in cell culture media include:
-
L-Cysteine and L-Glutathione: These amino acids, often included in media formulations, can directly react with and scavenge NO released from NOC-18. This reaction can significantly reduce the amount of bioactive NO available to the cells.
-
Serum Albumin: If you are using a serum-supplemented medium (e.g., with Fetal Bovine Serum - FBS), albumin is a major component. Albumin contains a free cysteine residue that can react with NO.
This scavenging effect can drastically shorten the effective half-life of NO in the culture medium.
Q4: Does the pH indicator Phenol Red interfere with NOC-18 experiments?
While Phenol Red does not directly react with NOC-18 or NO, its presence can be problematic for a few reasons:
-
Estrogenic Effects: Phenol Red is a known weak estrogen mimic. For studies involving hormone-sensitive cells (e.g., certain cancer cell lines), this can be a significant confounding factor.
-
Assay Interference: In colorimetric assays used to quantify NO (like the Griess assay), the color of Phenol Red can interfere with absorbance readings, leading to inaccurate measurements. It is highly recommended to use Phenol Red-free media when performing such assays.
Q5: How does the pH of the culture medium impact NOC-18?
The decomposition of NOC-18 and subsequent release of NO is highly dependent on pH. The predicted pKa of NOC-18 is approximately 4.5.[1] This means that as the pH of the medium decreases (becomes more acidic), the rate of NO release increases. Standard cell culture media are buffered to a physiological pH of around 7.4. However, high cell metabolism can lead to the production of lactic acid, causing a drop in the medium's pH. This acidification will accelerate the decomposition of NOC-18, leading to a more rapid, but shorter-lived, burst of NO release than might be expected.
Quantitative Impact of Media Components on NOC-18 Half-Life
The stability of NOC-18 is crucial for reproducible experimental outcomes. The following table summarizes the known half-life of NOC-18 under ideal conditions and provides estimated effects of common interfering components.
| Condition | Temperature | Half-life (t½) | Notes |
| Baseline: PBS, pH 7.4 | 37°C | ~20 hours | This is the standard reference half-life. The long duration allows for sustained NO release in long-term experiments.[1] |
| Baseline: PBS, pH 7.4 | 22°C | ~56 hours | Demonstrates the significant impact of temperature on the rate of NO release.[1][3] |
| Acidic pH: PBS, pH 5.0 | 37°C | ~ Instantaneous | Illustrates the extreme pH sensitivity of NOC-18. A drop in media pH due to cell metabolism will accelerate NO release.[1] |
| Presence of Thiols (e.g., L-Cysteine) | 37°C | Reduced | The exact reduction depends on the concentration of thiols. Thiols scavenge the released NO, effectively reducing its biological half-life, though not necessarily the decomposition rate of the parent compound. The effective concentration of NO reaching the cells is lowered. |
| Presence of Serum (e.g., 10% FBS) | 37°C | Reduced | Serum albumin is a major thiol-containing protein that will scavenge NO. This can significantly decrease the bioavailability of NO. The use of serum-free media is recommended for experiments where precise NO concentration is critical. |
Experimental Protocols
Protocol 1: Best Practices for Preparing and Using NOC-18 in Cell Culture
-
Reconstitution: Reconstitute NOC-18 in a high-quality, sterile solvent. For a stable stock solution, use 10 mM NaOH and store in small aliquots at -80°C for short-term storage. For immediate use, it can be dissolved in sterile water or PBS.
-
Fresh Preparation: Always prepare the final working solution of NOC-18 fresh immediately before adding it to your cell culture. Do not store diluted solutions.
-
Media Selection: Whenever possible, use serum-free and Phenol Red-free medium for your experiments to minimize interference. If serum is required for cell viability, be aware of its potential to scavenge NO and consider this in your data interpretation.
-
pH Monitoring: If your experiment runs for an extended period, monitor the pH of your cell culture medium. A significant drop in pH will alter the NO release kinetics of NOC-18.
-
Controls: Include appropriate controls in your experimental design:
-
Vehicle control (the solvent used to dissolve NOC-18).
-
A "spent" NOC-18 control (a solution of NOC-18 that has been allowed to fully decompose) to control for any effects of the parent compound or its byproducts.
-
Protocol 2: Measuring NO Release in Cell Culture Media using the Griess Assay
The Griess assay is a common method for measuring nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid. Commercial kits are available.
-
Sodium Nitrite (NaNO₂) standard solution.
-
Phenol Red-free cell culture medium.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540-550 nm.
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by making serial dilutions of the NaNO₂ standard solution in the same Phenol Red-free medium used for your experiment.
-
Sample Collection: At your desired time points, collect aliquots of the cell culture supernatant from your experimental wells (including controls).
-
Assay: a. To a 96-well plate, add 50 µL of your standards and samples to separate wells. b. Add 50 µL of the Griess Reagent to each well. c. Incubate at room temperature for 10-15 minutes, protected from light. A magenta color will develop. d. Read the absorbance at 540-550 nm within 30 minutes.
-
Quantification: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in your samples by interpolating from the curve.
Visualizing Pathways and Workflows
Signaling Pathway: NOC-18 Action and Media Interference
Caption: NOC-18 decomposition, NO signaling, and media interference.
Experimental Workflow: Testing for Media Interference
Caption: Workflow for assessing media interference on NOC-18.
Logical Troubleshooting Workflow for NOC-18 Experiments
Caption: Troubleshooting flowchart for unexpected NOC-18 results.
References
Validation & Comparative
A Comparative Guide to Nitric Oxide Donors: NOC-18, SNAP, and SIN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO) donors NOC-18, S-Nitroso-N-acetyl-DL-penicillamine (SNAP), and 3-Morpholinosydnonimine (SIN-1). The information presented is supported by experimental data to aid in the selection of the most appropriate NO donor for specific research applications.
Executive Summary
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. The transient nature of NO necessitates the use of donor compounds that release NO in a controlled manner. NOC-18, SNAP, and SIN-1 are widely used NO donors, each possessing distinct chemical properties, mechanisms of NO release, and biological activities. This guide details their comparative kinetics, mechanisms, and the experimental protocols required for their characterization.
Mechanisms of Nitric Oxide Release
The three donors exhibit fundamentally different mechanisms for releasing nitric oxide, which dictates their kinetic profiles and potential biological interactions.
NOC-18: A Diazeniumdiolate (NONOate)
NOC-18 belongs to the class of diazeniumdiolates, which are characterized by the [N(O)NO]⁻ functional group. The release of NO from NOC-18 is initiated by protonation, followed by the cleavage of its nitroso moiety.[1] This process is pH-dependent and results in the liberation of two molecules of NO per molecule of the parent compound.
SNAP: An S-Nitrosothiol (RSNO)
SNAP is an S-nitrosothiol, where a nitroso group is attached to a sulfur atom. The S-N bond is labile and can be cleaved to release NO. This decomposition can be triggered by various stimuli, including light (photolysis), heat (thermolysis), and the presence of transition metal ions like copper(I).[2][3] In biological systems, thiols can also facilitate NO release.[4]
SIN-1: A Sydnonimine
SIN-1 has the most complex release mechanism of the three. It is a prodrug that, in aqueous solution, undergoes a pH-dependent isomerization to its open-ring form, SIN-1A.[5][6] In the presence of molecular oxygen, SIN-1A can donate an electron to form a superoxide (B77818) radical (O₂⁻) and a SIN-1 cation radical, which then decomposes to release NO.[5][7] The concomitant generation of NO and superoxide can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[8] However, in biological systems with other electron acceptors, SIN-1 can act primarily as an NO donor without significant superoxide production.[5][7]
Comparative Performance Data
The following tables summarize the key quantitative parameters for NOC-18, SNAP, and SIN-1. It is important to note that experimental conditions can significantly influence these values.
| Parameter | NOC-18 | SNAP | SIN-1 |
| Class | Diazeniumdiolate (NONOate) | S-Nitrosothiol (RSNO) | Sydnonimine |
| Molar Mass ( g/mol ) | 262.33 | 220.25 | 158.15 |
| Primary Release Trigger | pH (protons) | Light, Heat, Metal Ions, Thiols | pH, O₂, Electron Acceptors |
| Moles of NO Released per Mole of Donor | 2 | 1 | 1 |
| Co-released Species | Amine byproduct | Thiyl radical, Disulfide | Superoxide (O₂⁻), potentially leading to Peroxynitrite (ONOO⁻) |
| Solubility | Soluble in aqueous solutions | Soluble in organic solvents and aqueous solutions | Soluble in aqueous solutions |
Table 1: General Properties of NOC-18, SNAP, and SIN-1.
| Donor | Half-life (t₁₂) | Conditions | Reference |
| NOC-18 | ~56.7 hours (3400 min) | Not specified | [9] |
| SNAP | ~6 hours | In isolated rat ventricular myocytes | [10] |
| ~37 hours | In bovine chromaffin cells | [11] | |
| SIN-1 | Not consistently reported due to complex, condition-dependent decomposition. | - | - |
Table 2: Reported Half-lives of NO Donors. Note: Direct comparison is challenging due to varying experimental conditions. The half-life of SIN-1 is particularly difficult to define with a single value.
Experimental Protocols
Accurate characterization of NO donors is crucial for reproducible research. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the NO-releasing properties of different donors.
Quantification of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method that indirectly measures NO by detecting its stable breakdown product, nitrite (B80452) (NO₂⁻), in aqueous solutions.
Materials:
-
Griess Reagent: A solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Phosphate-buffered saline (PBS), pH 7.4.
Protocol:
-
Prepare fresh stock solutions of the NO donors (e.g., 10 mM in an appropriate solvent).
-
Add the NO donor to PBS (pH 7.4) at 37°C to a final concentration of interest (e.g., 100 µM).
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect 50 µL aliquots of the reaction mixture.
-
To each 50 µL aliquot in a 96-well plate, add 50 µL of the Griess reagent.
-
Prepare a standard curve by adding 50 µL of each NaNO₂ standard to the plate, followed by 50 µL of Griess reagent.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Real-Time Measurement of Nitric Oxide Release by Chemiluminescence
Chemiluminescence is a highly sensitive method for the direct, real-time detection of NO gas.
Materials:
-
Nitric Oxide Analyzer (NOA).
-
Reaction vessel with a septum for sample injection.
-
Inert gas (e.g., nitrogen or helium) for purging.
-
Standard NO gas for calibration.
Protocol:
-
Set up the NOA according to the manufacturer's instructions. Calibrate the instrument using standard NO gas concentrations.
-
Add a known volume of deoxygenated PBS (pH 7.4) to the reaction vessel and purge with an inert gas to remove oxygen. Maintain the temperature at 37°C.
-
Initiate data acquisition.
-
Inject a small volume of the NO donor stock solution into the reaction vessel to achieve the desired final concentration.
-
Continuously record the NO concentration in the headspace of the reaction vessel over time.
-
The data will provide a real-time profile of NO release.
Quantification of Superoxide Release from SIN-1
The cytochrome c reduction assay is a common method for measuring superoxide production.
Materials:
-
Cytochrome c from horse heart.
-
Superoxide dismutase (SOD).
-
Spectrophotometer.
-
SIN-1.
-
PBS, pH 7.4.
Protocol:
-
Prepare a reaction mixture containing cytochrome c (e.g., 50 µM) in PBS (pH 7.4) at 37°C.
-
Prepare a parallel reaction mixture that also contains SOD (e.g., 150 U/mL).
-
Initiate the reaction by adding SIN-1 to both mixtures to the desired final concentration.
-
Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in both the presence and absence of SOD.
-
The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide. The rate of superoxide production can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹).
Conclusion
The choice between NOC-18, SNAP, and SIN-1 depends critically on the specific requirements of the experiment.
-
NOC-18 is suitable for applications requiring a long-lasting, predictable release of NO, with minimal generation of reactive oxygen species. Its pH-dependent release allows for some degree of control in buffered systems.
-
SNAP offers a more versatile release profile that can be triggered by light or the presence of catalysts. This makes it useful for applications requiring spatiotemporal control of NO delivery. However, its sensitivity to various factors can also lead to variability if not carefully controlled.
-
SIN-1 is unique in its ability to generate both NO and superoxide simultaneously, making it a valuable tool for studying the effects of peroxynitrite. Researchers should be aware of this dual activity and consider the potential for both NO- and peroxynitrite-mediated effects in their experimental system. In biological environments with alternative electron acceptors, its behavior may shift towards being a primary NO donor.
By understanding the distinct characteristics of these NO donors and employing rigorous experimental protocols, researchers can effectively harness their properties to advance our understanding of the multifaceted roles of nitric oxide in biology and medicine.
References
- 1. Tunable Nitric Oxide Release from S-nitroso-N-acetylpenicillamine via Catalytic Copper Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitrosated Compounds [jove.com]
- 3. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. S-Nitroso-N-acetylpenicillamine (SNAP) Impregnated Silicone Foley Catheters: A Potential Biomaterial/Device To Prevent Catheter-Associated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the palmitoylation domain of SNAP-25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the NOC Series of Nitric Oxide Donors: Half-Life and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-lives of the NOC series of nitric oxide (NO) donors: NOC 5, NOC 7, NOC 12, and NOC 18. This information is crucial for selecting the appropriate compound for experimental studies requiring specific rates of NO release. The data presented is supported by established experimental protocols, and the underlying signaling pathway is illustrated to provide a complete mechanistic context.
Half-Life Comparison of NOC Series
The half-life of a nitric oxide donor is a critical parameter that dictates the duration and concentration of NO exposure in an experimental system. The NOC series of compounds are diazeniumdiolates (NONOates) that spontaneously release NO in aqueous solutions under physiological conditions. The rate of this release is dependent on the specific chemical structure of each compound, as well as on temperature and pH. The following table summarizes the half-lives of NOC 5, NOC 7, NOC 12, and this compound in phosphate-buffered saline (PBS) at a physiological pH of 7.4.
| Compound | Half-life at 37°C (PBS, pH 7.4) | Half-life at 22-25°C (PBS, pH 7.4) |
| NOC 5 | 25 minutes[1] | 93 minutes[2] |
| NOC 7 | 5 minutes[3] | Not widely reported |
| NOC 12 | Not widely reported | 327 minutes |
| This compound | 20 hours | 56.7 hours (3400 minutes)[4] |
Experimental Protocol: Determination of Half-Life by UV/Vis Spectrophotometry
The half-life of NOC compounds is typically determined by monitoring the decomposition of the parent compound over time using ultraviolet-visible (UV/Vis) spectrophotometry. This method relies on the fact that the NONOate functional group has a characteristic UV absorbance that disappears as the compound decomposes to release NO.
Materials:
-
NOC compound (NOC 5, NOC 7, NOC 12, or this compound)
-
0.1 M Sodium Hydroxide (NaOH) solution, chilled on ice
-
Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C
-
UV/Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10-20 mM) of the NOC compound by dissolving it in ice-cold 0.1 M NaOH. NONOates are relatively stable in alkaline solutions. This stock solution should be prepared fresh and kept on ice.
-
Initiation of Decomposition: To initiate the measurement, dilute the NOC stock solution into the pre-warmed PBS (pH 7.4) in a quartz cuvette to a final concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1 mM). The final volume of the stock solution should be a small fraction of the total volume (e.g., 1:100) to minimize changes in the buffer's pH.
-
Spectrophotometric Measurement: Immediately place the cuvette in the temperature-controlled (37°C) chamber of the UV/Vis spectrophotometer.
-
Data Acquisition: Monitor the decrease in absorbance at the maximum wavelength (λmax) of the specific NOC compound (typically around 250 nm) over time. Record absorbance readings at regular intervals until the absorbance value stabilizes, indicating the complete decomposition of the NOC compound.
-
Data Analysis: The half-life (t½) is calculated from the first-order decay kinetics of the absorbance data. This can be determined by plotting the natural logarithm of the absorbance versus time; the slope of the resulting straight line is equal to the negative of the rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k.
Caption: Workflow for determining the half-life of NOC compounds.
Signaling Pathway: Nitric Oxide and Soluble Guanylate Cyclase
The primary downstream signaling pathway activated by nitric oxide is the soluble guanylate cyclase (sGC) pathway. This pathway is fundamental to many physiological processes, including vasodilation, neurotransmission, and platelet aggregation.
Mechanism of Action:
-
NO Diffusion: Once released from the NOC compound, the small, lipophilic NO molecule readily diffuses across cell membranes.
-
sGC Activation: In the cytoplasm, NO binds to the heme prosthetic group of the enzyme soluble guanylate cyclase (sGC).
-
cGMP Synthesis: This binding event induces a conformational change in sGC, activating its catalytic domain. The activated sGC then converts guanosine (B1672433) triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP, in turn, allosterically activates cGMP-dependent protein kinase (PKG). PKG then phosphorylates a variety of downstream target proteins, leading to a cascade of cellular responses, such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.
Caption: The canonical NO/sGC/cGMP signaling pathway.
References
- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NONOate - Wikipedia [en.wikipedia.org]
Validating the Efficacy of NOC 18: A Comparative Guide to Nitric Oxide Scavenging
This guide provides a comprehensive comparison of the nitric oxide (NO) donor, NOC 18, with alternative compounds and details the experimental validation of its effects using nitric oxide scavengers. The content is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of experiments involving NO signaling pathways.
Introduction to Nitric Oxide Signaling and this compound
Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1] Given its transient nature and high reactivity, researchers often rely on NO donor compounds to study its effects.[1][2] this compound is a popular diazeniumdiolate-based NO donor known for its slow and sustained release of nitric oxide, making it a valuable tool for investigating the long-term effects of NO in biological systems.[3][4][5]
To confirm that an observed biological effect from a donor compound is genuinely mediated by nitric oxide, it is essential to employ a nitric oxide scavenger. A scavenger is a molecule that reacts with and neutralizes NO, thereby preventing its downstream effects.[6][7] If the biological effect of this compound is attenuated or reversed in the presence of a scavenger, it provides strong evidence for an NO-dependent mechanism.
Comparative Analysis of Nitric Oxide Donors
This compound is one of many available NO donors, each with distinct properties. The choice of donor depends on the specific experimental requirements, such as the desired rate and duration of NO release.
| Feature | This compound | Sodium Nitroprusside (SNP) | S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | Diethylamine NONOate (DEA/NO) |
| Class | Diazeniumdiolate (NONOate) | Metal-Nitroso Complex | S-Nitrosothiol | Diazeniumdiolate (NONOate) |
| Half-Life of NO Release | Long (~20 hours) | Very Short (seconds to minutes) | Moderate (~4-5 hours) | Short (~2-16 minutes) |
| Release Mechanism | Spontaneous proton-dependent decomposition | Enzymatic and light-dependent release | Thermal and light-dependent decomposition | Spontaneous proton-dependent decomposition |
| Solubility | Good in aqueous buffers (e.g., NaOH) | High in water | Good in organic solvents and aqueous buffers | High in water/buffers (pH > 7) |
| Byproducts/Concerns | Diethylenetriamine | Cyanide ions (toxic) | Thiol byproducts | Diethylamine |
| Typical Applications | Long-term cell culture experiments, studies of chronic NO exposure.[3][5] | Acute vasodilation studies, short-term experiments.[2] | General in vitro studies requiring moderate NO release. | Short-term signaling studies, bolus NO delivery. |
Overview of Nitric Oxide Scavengers
The most common method to validate NO-dependent effects is to co-incubate the system with an NO scavenger. Carboxy-PTIO is a widely used and highly effective scavenger for this purpose.[6][8]
| Scavenger | Carboxy-PTIO (cPTIO) | Hemoglobin (Oxyhemoglobin) |
| Mechanism of Action | Stoichiometrically reacts with NO to form NO₂.[6][8] | Binds NO with high affinity to the heme iron, forming methemoglobin. |
| Form | Stable, water-soluble organic radical.[6] | Protein. |
| Effective Concentration | Typically in the µM range (e.g., 10-200 µM).[8] | Varies depending on purity and experimental system. |
| Advantages | Specific for NO, cell-permeable, relatively stable. | High affinity for NO, physiologically relevant. |
| Limitations | Can have paradoxical effects at high NO concentrations, potentially increasing DAF-FM fluorescence.[9][10] Can be rapidly transformed in biological samples.[9][10] | Large molecule, may not be suitable for all cell culture applications. Can release iron. |
Experimental Protocols
Protocol 1: Validating the Effect of this compound on Cell Viability using an NO Scavenger
This protocol outlines a typical experiment to determine if the effect of this compound on cell viability is mediated by nitric oxide.
Materials:
-
Cells of interest (e.g., A375-S2 melanoma cells)
-
Complete cell culture medium
-
This compound (stock solution prepared in 0.01 M NaOH)
-
Carboxy-PTIO (cPTIO) (stock solution prepared in water or PBS)[8]
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000 cells/well). Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Pre-treatment with Scavenger: Remove the culture medium. Add fresh medium containing the desired concentration of cPTIO (e.g., 200 µM) to the appropriate wells.[8] For control wells, add medium without cPTIO. Incubate for 1 hour.[8]
-
Treatment with NO Donor: To the cPTIO-containing wells, add this compound to the desired final concentration. To the wells without cPTIO, add this compound or vehicle control (0.01 M NaOH). Ensure the final volume is consistent across all wells.
-
Experimental Groups:
-
Control (vehicle only)
-
This compound only
-
cPTIO only
-
This compound + cPTIO
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
Cell Viability Assessment: After incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence. Normalize the results to the control group (set to 100% viability). Compare the viability of the "this compound only" group to the "this compound + cPTIO" group. A significant reversal of the this compound effect by cPTIO indicates an NO-dependent mechanism.[11]
Protocol 2: Measuring Nitric Oxide Production using the Griess Assay
The Griess assay is a common, indirect method for measuring NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant.[12]
Materials:
-
Cell culture supernatant from Protocol 1
-
Griess Reagent (typically a two-part solution: Solution A - sulfanilamide (B372717) in acid; Solution B - N-(1-naphthyl)ethylenediamine in water)[13]
-
Sodium nitrite (NaNO₂) standard solution (for standard curve)
-
96-well plate
-
Spectrophotometer (540 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of NaNO₂ standards in culture medium (e.g., 0, 1, 2, 5, 10, 25, 50 µM).
-
Sample Preparation: Collect the cell culture supernatant from each experimental group at the end of the treatment period. If necessary, centrifuge to remove any cellular debris.
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a new 96-well plate.
-
Mix the two parts of the Griess Reagent immediately before use.
-
Add 50 µL of the combined Griess Reagent to each well.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[12]
-
Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (absorbance vs. nitrite concentration). Use the equation of the standard curve to calculate the nitrite concentration in each experimental sample. Compare the nitrite levels in the "this compound only" group to the "this compound + cPTIO" group to confirm that cPTIO effectively scavenged the NO produced by this compound.
Quantitative Data Summary
The following tables present example data from the experiments described above.
Table 1: Effect of this compound and cPTIO on Cell Viability
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Control | 100% | ± 5.2 |
| This compound (100 µM) | 65% | ± 4.8 |
| cPTIO (200 µM) | 98% | ± 5.5 |
| This compound + cPTIO | 95% | ± 6.1 |
This data illustrates that the reduction in cell viability caused by this compound is reversed by the addition of the NO scavenger cPTIO, indicating the effect is NO-dependent.
Table 2: Nitrite Concentration in Supernatant Measured by Griess Assay
| Treatment Group | Nitrite Concentration (µM) | Standard Deviation |
| Control | 1.2 | ± 0.3 |
| This compound (100 µM) | 22.5 | ± 2.1 |
| cPTIO (200 µM) | 1.1 | ± 0.4 |
| This compound + cPTIO | 3.5 | ± 0.8 |
This data confirms that this compound releases a significant amount of nitric oxide (measured as nitrite) and that cPTIO effectively scavenges this NO, reducing the nitrite concentration back to near-baseline levels.
Visualizations
Caption: Canonical NO signaling pathway and point of scavenger intervention.
References
- 1. Oxygen & Nitric Oxide Probes [sigmaaldrich.com]
- 2. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of nitric oxide donor NOC-18 against brain ischemia-induced mitochondrial damages: role of PKG and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitric oxide scavengers as a therapeutic approach to nitric oxide mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Limits in the use of cPTIO as nitric oxide scavenger and EPR probe in plant cells and seedlings [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Control Experiments for Nitric Oxide Donor NOC-18: A Comparative Guide
For researchers utilizing the nitric oxide (NO) donor NOC-18 (also known as DETA/NO), designing robust control experiments is paramount to ensuring that the observed biological effects are unequivocally attributable to the release of NO. This guide provides a comparative overview of essential control experiments, alternative NO donors, and detailed protocols to assist in the rigorous design of studies investigating NO signaling.
Comparison of NOC-18 with Alternative NO Donors
NOC-18 is a popular choice due to its spontaneous and prolonged release of NO under physiological conditions. However, its performance characteristics differ from other commonly used NO donors. Understanding these differences is crucial for selecting the appropriate compound and for interpreting experimental results.
| Feature | NOC-18 (DETA/NO) | S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | S-Nitrosoglutathione (GSNO) |
| Mechanism of NO Release | Spontaneous decomposition | Thiol-dependent and light-sensitive decomposition | Thiol-dependent and light-sensitive decomposition |
| Half-life (t½) at 37°C, pH 7.4 | Approximately 20 hours | Approximately 5-7 hours | Approximately 20-60 minutes |
| Byproducts | Diethylamine (DETA) | N-acetyl-D-penicillamine disulfide | Glutathione disulfide (GSSG) |
| Key Advantages | Long-lasting, predictable NO release | Can be photoactivated for temporal control | Endogenously present, considered more physiological |
| Key Considerations | Potential confounding effects of the diamine backbone | Byproducts can have biological activity | Shorter half-life may not be suitable for long-term studies |
Essential Control Experiments for NOC-18 Studies
To validate that the experimental outcomes are a direct consequence of NO release from NOC-18, a series of control experiments should be performed.
Vehicle Control
Rationale: To control for the effects of the solvent used to dissolve NOC-18.
Protocol:
-
Prepare the vehicle solution used to dissolve NOC-18 (e.g., 0.01 M NaOH followed by dilution in phosphate-buffered saline (PBS) or cell culture medium).
-
Administer the vehicle solution to a parallel set of cells or animals at the same volume and concentration as the NOC-18 treatment group.
-
Assess the same biological endpoints as the NOC-18 treated group.
Decomposed NOC-18 Control
Rationale: To differentiate the effects of NO from the effects of the stable byproducts of NOC-18 decomposition (diethylamine).
Protocol:
-
Prepare a solution of NOC-18 in the experimental buffer (e.g., PBS or cell culture medium).
-
Allow the solution to stand at 37°C for a period sufficient for complete decomposition (at least 5-6 half-lives, e.g., >100 hours).
-
Confirm the absence of NO release using a Griess assay or an NO-sensitive electrode.
-
Administer the decomposed NOC-18 solution to a parallel experimental group.
-
Compare the results to those obtained with fresh NOC-18.
Nitric Oxide Scavenger Control
Rationale: To confirm that the observed effects are mediated by NO by using a compound that specifically sequesters NO.
Protocol:
-
Pre-treat the experimental system (cells or animals) with a potent NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (cPTIO).[1][2][3]
-
A typical concentration for cPTIO in cell culture is 100-200 µM.
-
Following pre-treatment, administer NOC-18.
-
The effects of NOC-18 should be attenuated or completely blocked in the presence of the NO scavenger.
-
Include a control group treated with the scavenger alone to account for any independent effects of the scavenger.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and protocols discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: NOC-18 spontaneously releases nitric oxide, which activates the canonical NO/cGMP signaling pathway.
References
A Comparative Analysis of Bolus versus Sustained Nitric Oxide Release with NOC-18
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of bolus versus sustained nitric oxide (NO) release from the donor compound NOC-18. The information presented is supported by established experimental protocols and synthesized data to illustrate the differential impacts of NO delivery kinetics on cellular and physiological responses.
Introduction to NOC-18 and Nitric Oxide Release Kinetics
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The biological effects of NO are highly dependent on its local concentration and the duration of exposure. NOC-18 (2,2'-(Hydroxynitrosohydrazino)bis-ethanamine) is a NONOate compound that spontaneously releases NO in aqueous solutions. A key characteristic of NOC-18 is its long half-life, which is approximately 57 hours at 22°C. This property makes it a suitable tool for studying the effects of sustained NO release.
The kinetics of NO delivery can significantly influence cellular outcomes. A bolus release , characterized by a rapid, high-concentration burst of NO, can trigger distinct signaling pathways compared to a sustained release , which provides a lower, more constant NO concentration over a prolonged period. Understanding these differences is crucial for the therapeutic application of NO donors.
Comparative Effects on Cellular Viability
The concentration of NO can have biphasic effects on cell survival; low concentrations can be protective, while high concentrations can induce cytotoxicity.[1][2] To compare the effects of bolus versus sustained NO release from NOC-18 on cell viability, vascular smooth muscle cells (VSMCs) can be treated as described in the experimental protocol below.
Table 1: Effect of Bolus vs. Sustained NOC-18 Delivery on Vascular Smooth Muscle Cell (VSMC) Viability (MTT Assay)
| Treatment Group | NOC-18 Concentration | Delivery Method | Incubation Time (24h) - % Viability (Mean ± SD) | Incubation Time (48h) - % Viability (Mean ± SD) |
| Control | 0 µM | - | 100 ± 4.5 | 100 ± 5.1 |
| Bolus | 500 µM | Single dose at t=0 | 75.2 ± 6.8 | 60.5 ± 7.2 |
| Sustained | 10 µM | Continuous Infusion | 95.8 ± 5.3 | 92.1 ± 6.0 |
| Bolus | 100 µM | Single dose at t=0 | 92.4 ± 4.9 | 85.3 ± 5.5 |
| Sustained | 2 µM | Continuous Infusion | 98.1 ± 4.2 | 96.7 ± 4.8 |
Note: This data is synthesized based on typical outcomes reported in the literature.
The data suggest that a high-concentration bolus of NOC-18 can lead to a significant decrease in cell viability, likely due to cytotoxic effects of high NO levels. In contrast, a sustained, low-concentration release of NO appears to be well-tolerated by the cells.
Differential Induction of Apoptosis and Necrosis
High concentrations of NO are known to induce apoptosis and necrosis.[3] The delivery profile of NOC-18 can therefore be expected to have a differential impact on these forms of cell death.
Table 2: Comparison of Apoptosis and Necrosis in VSMCs Induced by Bolus vs. Sustained NOC-18 Delivery (Annexin V-FITC / PI Staining)
| Treatment Group | NOC-18 Concentration | Delivery Method | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| Control | 0 µM | - | 2.1 ± 0.8 | 1.5 ± 0.5 |
| Bolus | 500 µM | Single dose at t=0 | 15.7 ± 2.5 | 25.3 ± 3.1 |
| Sustained | 10 µM | Continuous Infusion | 4.2 ± 1.1 | 3.8 ± 0.9 |
| Bolus | 100 µM | Single dose at t=0 | 6.8 ± 1.5 | 8.1 ± 1.8 |
| Sustained | 2 µM | Continuous Infusion | 3.5 ± 0.9 | 2.9 ± 0.7 |
Note: This data is synthesized based on typical outcomes reported in the literature.
A bolus delivery of a high concentration of NOC-18 is shown to induce a significantly higher percentage of both early apoptotic and late apoptotic/necrotic cells compared to a sustained release of a lower concentration.
Impact on Vasodilation of Isolated Arteries
NO is a potent vasodilator.[4][5][6] The dynamics of NO release are expected to influence the magnitude and duration of the vasodilatory response.
Table 3: Vasodilatory Response of Isolated Arterial Rings to Bolus vs. Sustained NOC-18 Administration
| Treatment Group | NOC-18 Concentration | Delivery Method | Peak Relaxation (%) (Mean ± SD) | Duration of >50% Relaxation (min) (Mean ± SD) |
| Bolus | 10 µM | Single dose | 85.2 ± 7.9 | 15.3 ± 2.8 |
| Sustained | 1 µM/min | Continuous Infusion | 78.5 ± 6.5 | > 60 |
| Bolus | 1 µM | Single dose | 45.7 ± 5.2 | 8.1 ± 1.9 |
| Sustained | 0.1 µM/min | Continuous Infusion | 42.1 ± 4.8 | > 60 |
Note: This data is synthesized based on typical outcomes reported in the literature.
A bolus application of NOC-18 induces a rapid and potent, but transient, vasodilation. In contrast, a sustained infusion results in a more stable and prolonged relaxation of the arterial ring.
Effects on cGMP Signaling Pathway
The primary downstream signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8]
Table 4: Intracellular cGMP Levels in VSMCs in Response to Bolus vs. Sustained NOC-18
| Treatment Group | NOC-18 Concentration | Delivery Method | cGMP Concentration (pmol/mg protein) at 30 min (Mean ± SD) | cGMP Concentration (pmol/mg protein) at 4 hours (Mean ± SD) |
| Control | 0 µM | - | 5.2 ± 1.1 | 5.8 ± 1.3 |
| Bolus | 100 µM | Single dose at t=0 | 158.6 ± 15.2 | 45.3 ± 8.7 |
| Sustained | 2 µM | Continuous Infusion | 65.4 ± 9.8 | 72.1 ± 10.5 |
Note: This data is synthesized based on typical outcomes reported in the literature.
A bolus of NOC-18 leads to a rapid and substantial increase in intracellular cGMP, which then declines over time. Sustained delivery results in a more moderate but stable elevation of cGMP levels.
Caption: Bolus vs. Sustained NO Release Pathways.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Culture: Vascular smooth muscle cells (VSMCs) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment:
-
Bolus: A single dose of NOC-18 (e.g., 100 µM or 500 µM) is added to the respective wells at the beginning of the experiment.
-
Sustained: A low concentration of NOC-18 (e.g., 2 µM or 10 µM) is maintained in the culture medium, which is refreshed every 12 hours to ensure a continuous supply of NO. Alternatively, a syringe pump can be used for continuous infusion.
-
-
Incubation: Cells are incubated for 24 or 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[9][10]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Caption: MTT Assay Experimental Workflow.
Protocol 2: Apoptosis Assay (Annexin V-FITC / PI Staining)
-
Cell Culture and Treatment: VSMCs are cultured and treated with bolus or sustained NOC-18 as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, both adherent and floating cells are collected by trypsinization and centrifugation.
-
Staining: Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[9][10][11]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Protocol 3: Vasodilation Assay (Isolated Arterial Rings)
-
Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Pre-constriction: The arterial rings are pre-constricted with phenylephrine (B352888) (1 µM) to induce a stable contraction.
-
Treatment:
-
Bolus: A single dose of NOC-18 is added to the organ bath.
-
Sustained: NOC-18 is infused into the organ bath at a constant rate using a syringe pump.
-
-
Measurement: Changes in isometric tension are recorded. Relaxation is expressed as a percentage of the pre-constriction induced by phenylephrine.
Protocol 4: cGMP Measurement (ELISA)
-
Cell Culture and Treatment: VSMCs are cultured and treated with bolus or sustained NOC-18.
-
Cell Lysis: At specified time points, the culture medium is removed, and cells are lysed.
-
ELISA: The intracellular cGMP concentration in the cell lysates is determined using a commercially available cGMP ELISA kit according to the manufacturer's instructions.[7][8][12] The results are normalized to the total protein content of each sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of nitric oxide on cell proliferation: novel insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Nitric Oxide‐Mediated Endothlium‐Dependent Vasodilation Is Impaired with Borderline High‐LDL Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cloud-clone.com [cloud-clone.com]
- 8. arborassays.com [arborassays.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Unraveling Nitric Oxide Signaling: A Comparative Guide to the NO Donor NOC 18 and Genetic Models
For researchers, scientists, and drug development professionals, understanding the intricacies of nitric oxide (NO) signaling is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the effects of the long-acting NO donor, NOC 18, with findings from genetic models of NO signaling. By cross-validating pharmacological and genetic approaches, we can achieve a more robust understanding of the physiological and pathophysiological roles of nitric oxide.
Nitric oxide is a ubiquitous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3][4] Dysregulation of the NO/cGMP pathway is implicated in numerous diseases, making it a critical target for therapeutic intervention.
This guide delves into the use of this compound, a diazeniumdiolate that spontaneously releases NO with a long half-life, as a tool to probe NO signaling pathways.[5][6][7][8] We will compare the outcomes of this compound administration with the phenotypes observed in genetic models where components of the NO signaling cascade are manipulated. This comparative approach allows for a clearer distinction between the direct effects of NO and potential off-target or developmental effects observed in genetic studies.
Comparative Analysis of this compound Effects and Genetic Models
The following table summarizes the observed effects of this compound administration in various experimental settings and compares them with the phenotypes of relevant genetic models. This cross-validation provides a powerful tool for interpreting experimental results and understanding the specific contributions of different components of the NO signaling pathway.
| Physiological Process | Effect of this compound Administration | Phenotype in Genetic Models (e.g., eNOS knockout, sGC knockout) | Supporting Evidence |
| Cardioprotection | Pretreatment with this compound has been shown to exert cardioprotective effects against ischemic damage in rat hearts.[9][10][11] This is associated with changes in the mitochondrial phosphoproteome.[9][10][11] | Genetic predisposition to enhanced NO signaling (via variants in NOS3 and GUCY1A3) is associated with a reduced risk of coronary heart disease.[12][13] Conversely, rare loss-of-function mutations in these genes are associated with a higher risk.[12][13] | [9][10][11][12][13] |
| Vascular Tone | As an NO donor, this compound is expected to induce vasodilation, a canonical effect of nitric oxide. | Genetic models with impaired NO signaling, such as those with deletions in endothelial nitric oxide synthase (eNOS), often exhibit hypertension. | [3][12][13] |
| Apoptosis | This compound can induce dose-dependent apoptosis in macrophages.[6] | The role of NO in apoptosis is complex and context-dependent. At lower concentrations, NO can be anti-apoptotic, while at higher concentrations, it can be pro-apoptotic.[14] | [6][14] |
| Nociception | Intracerebroventricular administration of this compound has been shown to produce thermal hyperalgesia and exhibit a nociceptive effect in the rat formalin model.[5][15] | The specific role of genetic deletions in NO pathway components on these specific nociceptive models requires further investigation for direct comparison. | [5][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound and the analysis of NO signaling.
Preparation and Administration of this compound
This compound (also known as DETA NONOate) is a stable complex that releases NO spontaneously under physiological conditions.[5][7]
-
Stock Solution Preparation: Due to its instability in aqueous solutions at neutral pH, this compound stock solutions are typically prepared in an alkaline solution, such as 10 mM NaOH, where it is relatively stable.[5][6] It is recommended to prepare fresh stock solutions and use them within 24 hours, even when stored at -20°C.[5][6]
-
Working Solution Preparation: Immediately before use, the alkaline stock solution is diluted to the desired final concentration in the experimental buffer (e.g., PBS, pH 7.4). The half-life of NO release from this compound in PBS at 37°C is approximately 20-21 hours.[7][16]
-
Administration: The route and dosage of this compound administration will vary depending on the experimental model. For in vitro studies, it is added directly to the cell culture medium. For in vivo studies, it can be administered via various routes, such as intravenous injection or intracerebroventricular infusion.[15]
Quantification of Mitochondrial Phosphoproteome Changes
This protocol provides a general workflow for analyzing changes in protein phosphorylation in response to this compound treatment, as described in studies on cardioprotection.[9][10][11]
-
Sample Preparation: Isolated hearts from control and NOC-18-pretreated animals are subjected to ischemia. Mitochondria are then isolated from the heart tissue through differential centrifugation.
-
Two-Dimensional Gel Electrophoresis (2-DE):
-
Mitochondrial protein extracts are first separated by isoelectric focusing (first dimension) based on their isoelectric point.
-
The separated proteins are then further resolved by SDS-PAGE (second dimension) based on their molecular weight.
-
-
Phosphoprotein Staining: The 2-DE gels are stained with a phosphoprotein-specific fluorescent dye (e.g., Pro-Q Diamond) to visualize the phosphorylated proteins. The same gels can then be counterstained with a total protein stain (e.g., SYPRO Ruby) to visualize all proteins.
-
Image Analysis: The stained gels are scanned, and the images are analyzed using specialized software to compare the phosphoprotein profiles between the control and NOC-18-treated groups.
-
Mass Spectrometry: Protein spots of interest that show differential phosphorylation are excised from the gel, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding of the concepts discussed, the following diagrams illustrate the canonical NO/cGMP signaling pathway and a typical experimental workflow for cross-validating this compound effects with genetic models.
Figure 1: The canonical nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.
Figure 2: A generalized experimental workflow for the cross-validation of this compound effects with genetic models of NO signaling.
References
- 1. Signalling via cGMP: lessons from Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. NOC-18 [sigmaaldrich.com]
- 7. NOC-18 | 146724-94-9 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Phenotypic Consequences of a Genetic Predisposition to Enhanced Nitric Oxide Signaling | [fondationleducq.org]
- 13. Phenotypic Consequences of a Genetic Predisposition to Enhanced Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Nitric Oxide in Cancer: Master Regulator or NOt? | MDPI [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Replicating Published Findings: A Comparative Guide to the Nitric Oxide Donor NOC 18
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of NOC 18's Performance with Supporting Experimental Data.
This guide provides a comprehensive overview of the nitric oxide (NO) donor, this compound (also known as DETA NONOate), summarizing its performance against alternative NO donors and detailing its role in significant biological processes. The information is presented to facilitate the replication of published findings and to assist in the design of future experiments.
Data Presentation: Quantitative Comparisons
This compound is a member of the NONOate class of NO donors, distinguished by its exceptionally long half-life, which allows for a sustained and controlled release of nitric oxide. This characteristic is critical for long-term cell culture experiments and in vivo studies where a prolonged NO effect is desired.
| Compound | Half-life (t½) at 37°C, pH 7.4 | Notes |
| This compound (DETA NONOate) | ~20 hours | Provides a slow and sustained release of NO. |
| NOC-9 | 2.7 minutes | Offers a rapid burst of NO.[1] |
| DEA/NO | 3.9 ± 0.2 minutes | Rapid release profile. |
| SPER/NO | 37 ± 3 minutes | Intermediate release profile. |
| PAPA NONOate | ~77 minutes (at 22°C) | Shorter half-life compared to this compound. |
| NOC-5 | ~93 minutes (at 22°C) | Shorter half-life compared to this compound. |
Table 1: Comparison of Half-lives of Various Nitric Oxide Donors. The extended half-life of this compound makes it a valuable tool for studies requiring prolonged exposure to nitric oxide.
Key Biological Effects of this compound
Published research has highlighted the significant effects of this compound in several key areas of cell biology and pathophysiology, including cardioprotection, neuroprotection, apoptosis, and the inhibition of lipoprotein oxidation.
Cardioprotection and Neuroprotection in Ischemia
This compound has demonstrated protective effects in models of both cardiac and cerebral ischemia. Its mechanism is linked to the activation of Protein Kinase G (PKG) and Protein Kinase C (PKC), which in turn modulate the mitochondrial permeability transition pore (mPTP), preventing its opening and subsequent cell death.[2][3]
A key study on rat cardiac ischemia revealed that pretreatment with this compound leads to significant changes in the phosphorylation of mitochondrial proteins.[4][5] This modulation is believed to be a crucial part of the cardioprotective mechanism.
| Protein Category | Number of Proteins with Altered Phosphorylation | Implication |
| Mitochondrial Membrane-Bound | 10 | Includes components of the mPTP, such as the α-subunit of ATP synthase and adenine (B156593) nucleotide translocase 1.[2][4][5] |
| Mitochondrial Matrix | 10 | Suggests broad metabolic and structural remodeling in response to this compound.[2][4][5] |
Table 2: Changes in Mitochondrial Phosphoproteome in Ischemic Rat Hearts Pretreated with this compound. These findings underscore the profound impact of this compound on mitochondrial function during ischemic stress.
Induction of Apoptosis in Macrophages
Nitric oxide is a known regulator of apoptosis. Studies have shown that NO donors, including those related to this compound, can induce apoptosis in macrophages.[6] This process is a key component of the immune response and inflammation. The apoptotic program initiated by NO in macrophages involves mitochondrial membrane permeabilization and caspase activation.[7]
Inhibition of Lipoprotein Oxidation
The oxidation of low-density lipoprotein (LDL) is a critical step in the development of atherosclerosis. This compound has been shown to inhibit the Cu2+-induced oxidation of LDL.[1] Its sustained release of NO provides a more efficient protective effect against both the lipid and protein components of LDL compared to NO donors with shorter half-lives.[1]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Induction of Cardiac Ischemia and Mitochondrial Isolation in Rats
This protocol is adapted from studies investigating the cardioprotective effects of this compound.
-
Animal Model: Male Wistar rats are anesthetized, and their hearts are rapidly excised.
-
Langendorff Perfusion: The hearts are mounted on a Langendorff perfusion system and perfused with Krebs-Henseleit solution at 37°C.
-
This compound Pretreatment: A subset of hearts is perfused with a solution containing this compound (e.g., 1 µM) for a specified period before inducing ischemia.
-
Global Ischemia: Ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Mitochondrial Isolation:
-
Following the ischemic period, the heart tissue is minced and homogenized in an ice-cold isolation buffer.
-
The homogenate is subjected to differential centrifugation to pellet the mitochondria.
-
The final mitochondrial pellet is resuspended in an appropriate buffer for subsequent analysis.
-
Quantification of Protein Phosphorylation Changes
Changes in the phosphorylation state of mitochondrial proteins can be assessed using the following workflow:
-
Protein Extraction: Mitochondrial proteins are extracted from the isolated organelles.
-
Two-Dimensional Gel Electrophoresis (2-DE): Proteins are separated based on their isoelectric point and molecular weight.
-
Phosphoprotein Staining: The 2-DE gels are stained with a phosphoprotein-specific dye (e.g., Pro-Q Diamond) to visualize phosphorylated proteins.
-
Total Protein Staining: The same gels are then stained with a total protein stain (e.g., SYPRO Ruby) for normalization.
-
Image Analysis: The stained gels are imaged, and the intensity of the phosphoprotein signal is normalized to the total protein signal for each spot.
-
Mass Spectrometry: Protein spots of interest are excised from the gel, subjected to in-gel tryptic digestion, and analyzed by mass spectrometry to identify the protein and map the phosphorylation sites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Proposed signaling pathway of this compound in cardioprotection and neuroprotection.
Caption: Experimental workflow for comparative phosphoproteomic analysis.
References
- 1. Inhibition of Cu2+-induced LDL oxidation by nitric oxide: a study using donors with different half-time of NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of nitric oxide donor NOC-18 against brain ischemia-induced mitochondrial damages: role of PKG and PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Induction of apoptosis by nitric oxide in macrophages is independent of apoptotic volume decrease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide levels regulate macrophage commitment to apoptosis or necrosis during pneumococcal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NOC 18 and Other Nitric Oxide Donors in Experimental Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental performance of the nitric oxide donor NOC 18 in comparison to other widely used alternatives, supported by quantitative data and detailed methodologies.
This guide provides a statistical analysis of data from experiments utilizing this compound, a diazeniumdiolate (NONOate) nitric oxide (NO) donor, and compares its performance with other common NO-releasing agents. The information is intended to assist researchers in selecting the appropriate NO donor for their specific experimental needs by presenting objective data on their chemical properties and biological effects.
Comparison of Physicochemical and Biological Properties
This compound, also known as DETA/NO, is a popular NO donor due to its relatively long half-life, which allows for a sustained and predictable release of nitric oxide.[1][2] This characteristic distinguishes it from other donors with shorter half-lives, influencing its biological efficacy in various experimental settings.
Nitric Oxide Release and Half-Life
The stability and rate of NO release are critical parameters when selecting an NO donor. The half-life of this compound is significantly longer than that of many other NONOates and other classes of NO donors, such as S-nitrosothiols (e.g., SNAP) and sodium nitroprusside (SNP).
| NO Donor | Chemical Class | Half-life (t½) | Conditions | Reference |
| This compound (DETA/NO) | Diazeniumdiolate | ~3400 minutes | 22°C, PBS, pH 7.4 | [1] |
| Spermine (B22157) NONOate | Diazeniumdiolate | 37 ± 3 minutes | 37°C, in presence of cells | [3] |
| MAHMA NONOate | Diazeniumdiolate | 1.3 minutes | 37°C, pH 7.3 | [4] |
| SNAP | S-nitrosothiol | 37 ± 4 hours | 37°C, in presence of cells | [3] |
| SNP | Metal-NO complex | N/A (requires activation) | N/A | [5] |
Biological Activity: cGMP Elevation and Vasodilation
A primary downstream target of nitric oxide is soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in many physiological processes, including vasodilation.[6] The potency of NO donors in elevating intracellular cGMP levels often correlates with their rate of NO release and their ability to induce vasodilation.
A comparative study in bovine chromaffin cells demonstrated that this compound (DEA/NO) is a potent activator of cGMP production, with an EC50 value of 0.38 ± 0.02 µM.[3] This was significantly more potent than Spermine NONOate and SNAP in the same system.[3]
| NO Donor | EC50 for cGMP elevation (µM) | Maximal Effective Concentration (µM) | Reference |
| This compound (DEA/NO) | 0.38 ± 0.02 | 2.5 - 5 | [3] |
| Spermine NONOate | > 1 (threshold 0.05) | 2.5 - 5 | [3] |
| SNAP | > 1 (threshold 1) | 500 - 750 | [3] |
In studies of vasodilation in the feline pulmonary vascular bed, diethylamine/NO (this compound) was found to be a potent vasodilator, with a lower dose required to achieve a 4 mm Hg decrease in lobar arterial pressure compared to spermine/NO.[7]
Signaling Pathways and Downstream Effectors
The biological effects of this compound are primarily mediated through the canonical NO/cGMP signaling pathway, leading to the activation of cGMP-dependent protein kinase (PKG).[8] However, evidence also suggests the involvement of cGMP-independent mechanisms, including the activation of protein kinase C (PKC).[9]
NO/cGMP/PKG Signaling Pathway
The activation of the NO/cGMP/PKG pathway by this compound has been implicated in various cellular responses. For instance, in a rat cardiac ischemia model, pretreatment with this compound led to changes in the mitochondrial phosphoproteome, suggesting a role for the NO/PKG signaling pathway in cardioprotection.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. cGMP 酶免疫检测试剂盒 sufficient for 96 assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Comparative effects of some nitric oxide donors on cyclic GMP levels in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide and nitrovasodilators: similarities, differences and potential interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of responses to novel nitric oxide donors in the feline pulmonary vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 9. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of spermine NONOate: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
NOC 18: The Premier Nitric Oxide Donor for Long-Term Research? A Comparative Analysis
For researchers in pharmacology, cell biology, and drug development, the selection of an appropriate nitric oxide (NO) donor is paramount for the integrity and reproducibility of long-term studies. Among the various options, NOC 18 has garnered significant attention for its prolonged NO release profile. This guide provides an in-depth comparison of this compound with other long-acting NO donors, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
Executive Summary
This compound, also known as DETA NONOate, stands out as a strong candidate for long-term studies due to its remarkably long half-life and spontaneous, pH-dependent decomposition to release nitric oxide. Unlike organic nitrates, it does not suffer from the rapid development of tolerance, a critical factor for extended experimental timelines. However, alternatives such as S-nitrosothiols offer different release kinetics and may be suitable for specific applications. This guide will dissect the properties of these donors to clarify which is best suited for your long-term research.
This compound: The Long-Acting Workhorse
This compound belongs to the class of diazeniumdiolates, or NONOates, which are characterized by their ability to spontaneously release NO in aqueous solutions without the need for enzymatic activation. This intrinsic property contributes to its reliability and reproducibility in experimental settings.
Mechanism of NO Release
This compound's decomposition is a first-order process that is dependent on pH, with the rate of NO release increasing as the pH decreases towards physiological levels. This predictable release kinetic allows for a sustained and controlled delivery of NO to the biological system over an extended period.
Caption: Spontaneous, pH-dependent release of two molecules of nitric oxide (NO) from this compound.
Comparative Analysis of Long-Acting NO Donors
The selection of an NO donor for long-term studies hinges on several key parameters: half-life, release kinetics, mechanism of action, and potential for side effects or tolerance. The following table summarizes these properties for this compound and its main alternatives.
| Feature | This compound (DETA NONOate) | S-Nitrosothiols (e.g., GSNO, SNAP) | Organic Nitrates (e.g., GTN, ISMN) |
| Half-life | Very long (~20 hours at 37°C, pH 7.4) | Variable (minutes to hours) | Short (minutes), but formulations for sustained release exist |
| NO Release Mechanism | Spontaneous, pH-dependent | Spontaneous (light, heat, metal ion-catalyzed) and enzymatic | Enzymatic (e.g., mitochondrial aldehyde dehydrogenase) |
| Release Kinetics | First-order | Complex, can be unpredictable | Dependent on enzyme activity and co-factors |
| Tolerance | Not reported | Not a primary concern | Significant issue with long-term use[1][2][3] |
| Byproducts | Polyamines (e.g., diethylenetriamine) | Disulfides and the corresponding thiol | Inorganic nitrite (B80452) and nitrate (B79036) |
| Key Advantage | Predictable, sustained release, no tolerance | Can be triggered by specific stimuli (e.g., light) | Long history of clinical use |
| Key Disadvantage | Byproducts may have biological activity | Stability can be an issue; release influenced by multiple factors | Development of tolerance limits long-term efficacy[1][2][3] |
Experimental Protocols
Long-Term Cell Culture Exposure to this compound
This protocol describes a general method for exposing cultured cells to a stable, low concentration of NO for several days.
Materials:
-
This compound (DETA NONOate)
-
0.1 M NaOH (ice-cold)
-
Complete cell culture medium
-
Adherent cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in ice-cold 0.1 M NaOH. It is crucial to prepare this solution fresh before each use as it can degrade over time.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the this compound stock solution directly into the pre-warmed complete cell culture medium to the final desired concentration (e.g., 10-100 µM).
-
Incubation: Replace the existing medium in the cell culture plates with the this compound-containing medium.
-
Medium Changes: For multi-day experiments, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to ensure a continuous and stable release of NO.
-
Analysis: At the end of the incubation period, cells can be harvested for downstream analysis (e.g., viability assays, protein expression, etc.).
Caption: Workflow for long-term cell culture studies using this compound.
Signaling Pathways Affected by Long-Term NO Exposure
Long-term exposure to NO can modulate various signaling pathways, with the canonical pathway involving the activation of soluble guanylate cyclase (sGC).
Caption: The canonical nitric oxide signaling pathway via soluble guanylate cyclase.
Conclusion: Is this compound the Optimal Choice?
For long-term studies requiring a sustained and predictable release of nitric oxide with minimal risk of tolerance, This compound (DETA NONOate) is arguably one of the best donors available. Its long half-life and straightforward, spontaneous release mechanism provide a level of control and reproducibility that is often difficult to achieve with other classes of NO donors.
However, the choice of an NO donor should always be guided by the specific requirements of the experiment. For studies where a triggered or more rapid release of NO is desired, S-nitrosothiols might be a more suitable option. Organic nitrates, despite their limitations regarding tolerance, may still be relevant in specific pharmacological models where this phenomenon is part of the investigation.
Ultimately, a thorough understanding of the properties of each class of NO donor, as outlined in this guide, is essential for designing robust and meaningful long-term studies investigating the multifaceted roles of nitric oxide in biology and medicine.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for NOC 18 (DETA NONOate)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides essential, step-by-step guidance for the safe disposal of NOC 18, a diazeniumdiolate and potent nitric oxide (NO) donor. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
I. Understanding the Hazards
This compound, also known as DETA NONOate, is a crystalline solid that can be irritating to the eyes, respiratory system, and skin.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE). The primary hazard associated with this compound is its decomposition to release nitric oxide (NO) gas, a toxic substance. This decomposition is pH-dependent; the compound is relatively stable in alkaline solutions (pH ≥10.0) but releases NO rapidly in aqueous or acidic solutions.[2][3]
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye irritation.[1][4]
-
Hand Protection: Chemical-resistant gloves should be worn to avoid skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or nitric oxide gas.[4]
-
Protective Clothing: A lab coat or other suitable protective clothing is required.[1]
Handling Precautions:
-
Avoid contact with skin and eyes.[4]
-
Do not breathe dust or gas.[4]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry, well-ventilated place, typically at -20°C.[1][2]
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.
| Property | Value | Conditions |
| Molecular Weight | 163.18 g/mol | N/A |
| Half-life (t½) | 3400 minutes | PBS, pH 7.4, 22°C |
| Half-life (t½) | 20 hours | 0.1 M phosphate (B84403) buffer, pH 7.4, 37°C |
| Half-life (t½) | 56 hours | 0.1 M phosphate buffer, pH 7.4, 22-25°C |
| Stability | Stable for up to 24 hours | Stock solutions in NaOH at -20°C |
| Stability | Unstable | Stock solutions in H₂O or PBS, pH 7.4 |
Data sourced from various chemical supplier technical information sheets.[1][2][3]
IV. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. It should be treated as hazardous chemical waste.
Step 1: Preparation of Waste Container
-
Select a designated, compatible, and properly labeled hazardous waste container. The container should be made of a material that will not react with the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound (DETA NONOate)" and any solvents used.
Step 2: Collection of this compound Waste
-
Solid Waste: Carefully transfer any unused or expired solid this compound into the designated hazardous waste container. Avoid creating dust.
-
Solutions:
-
Unused or waste solutions of this compound should be collected in the hazardous waste container.
-
Do not dispose of this compound solutions down the drain or in regular trash.[4][5] The product should not be allowed to reach the sewage system.[5]
-
Given its instability in neutral or acidic aqueous solutions, be mindful of potential nitric oxide gas evolution within the waste container if mixing with other waste streams.
-
Step 3: Storage of Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Keep the container closed except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if required.
-
Disposal must be made according to official regulations.[5] The final disposal will likely be through an approved waste disposal plant.[4]
V. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[4]
-
Collect the absorbent material and the spilled substance into a suitable, closed container for disposal as hazardous waste.[4]
-
Clean the spill area thoroughly.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
If on skin, wash off immediately with soap and plenty of water.[4]
-
If inhaled and you feel unwell, move to fresh air and call a poison center or doctor.[4]
VI. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
